Bromoacetamido-PEG2-AZD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C21H28BrN3O6 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]propanamide |
InChI |
InChI=1S/C21H28BrN3O6/c22-15-19(27)23-9-12-31-14-13-30-11-8-18(26)24-17-4-1-16(2-5-17)3-6-20(28)25-10-7-21(25)29/h1-2,4-5H,3,6-15H2,(H,23,27)(H,24,26) |
InChI Key |
CEVYVVMFFXELBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bromoacetamido-PEG2-AZD: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-AZD is a specialized, heterobifunctional chemical linker designed for applications in bioconjugation, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, properties, and potential applications, offering a technical resource for researchers leveraging advanced bioconjugation strategies.
This linker incorporates three key components: a bromoacetamide group for covalent attachment to thiol-containing biomolecules, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility, and a terminal "AZD" moiety featuring an azetidinone ring, which can serve as a payload or a point of attachment for a payload.[1][2] The bromoacetyl group is a well-established reactive moiety for the specific alkylation of sulfhydryl groups, such as those found in cysteine residues of proteins, forming a stable thioether bond.[]
Chemical Structure and Properties
The precise chemical structure of this compound is crucial for understanding its reactivity and utility. The IUPAC name for this compound is 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]propanamide.
Below is a diagram illustrating the chemical structure of this compound.
References
An In-depth Technical Guide to the Core Mechanism of Action of Bromoacetamido-PEG2-AZD Analogs in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action, cellular targets, and preclinical data associated with antibody-drug conjugates (ADCs) utilizing a core structure analogous to a Bromoacetamido-PEG-payload construct. While the specific linker "Bromoacetamido-PEG2-AZD" is not explicitly detailed in publicly available literature for a specific clinical candidate, this guide will focus on the well-documented ADC platform developed by AstraZeneca. This platform employs a potent topoisomerase 1 inhibitor (TOP1i) payload, AZ14170132 (also known as samrotecan), which is conjugated to targeting antibodies via linkers that share functional similarities with the requested structure. This guide will use the clinical candidates AZD5335 and AZD9592 as primary examples to illustrate the core principles of this therapeutic approach.
Core Mechanism of Action: Topoisomerase 1 Inhibition
The cytotoxic component, or "payload," of this ADC platform is a potent topoisomerase 1 inhibitor (TOP1i). The mechanism of action is centered on the disruption of DNA replication and transcription in cancer cells.[1][2][3]
Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks.[4][5] The TOP1i payload, such as samrotecan (AZ14170132), exerts its cytotoxic effect by binding to the TOP1-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strand.[1][4][6] This stabilized complex, known as the TOP1 cleavage complex (TOP1cc), leads to the accumulation of single-strand DNA breaks.[2][6] When a replication fork collides with a TOP1cc, the single-strand break is converted into a double-strand break, a more severe form of DNA damage.[7][8] The accumulation of these double-strand breaks triggers cell cycle arrest and ultimately leads to apoptotic cell death.[4][9]
The efficacy of TOP1i-based ADCs is also attributed to the "bystander effect." The payload is designed to be membrane-permeable, allowing it to diffuse out of the target cancer cell and kill neighboring cancer cells that may not express the target antigen.[1][6]
Below is a diagram illustrating the signaling pathway of TOP1i-induced cell death.
Caption: Signaling pathway of TOP1i-induced cell death following ADC internalization.
Cellular Targets and Targeting Strategy
The specificity of the ADC is determined by the monoclonal antibody component, which is designed to bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells with limited expression in normal tissues.[6][10]
AZD5335: Targeting Folate Receptor Alpha (FRα)
AZD5335 is an ADC that targets Folate Receptor Alpha (FRα), a protein that is frequently overexpressed in several solid tumors, including ovarian and lung cancer, while having minimal expression in normal tissues.[10][11][12] The high expression of FRα on tumor cells makes it an attractive target for ADC therapy.[10][13] The antibody component of AZD5335 binds to FRα, leading to the internalization of the ADC and the subsequent release of the TOP1i payload into the cancer cell.[12]
AZD9592: A Bispecific Approach Targeting EGFR and c-MET
AZD9592 is a bispecific ADC that simultaneously targets two well-known oncogenic drivers: the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-MET).[14][15][16] Both EGFR and c-MET are often co-expressed in various solid tumors, and their signaling pathways are implicated in tumor growth, proliferation, and metastasis.[4][17] By targeting both receptors, AZD9592 aims to enhance tumor selectivity and internalization, potentially overcoming resistance mechanisms associated with targeting a single receptor.[14][15] Preclinical studies have shown that the internalization and cytotoxicity of AZD9592 are optimal when both EGFR and c-MET are engaged.[7][9]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and early clinical studies of ADCs utilizing the samrotecan payload.
Table 1: In Vitro Cytotoxicity of an Exemplified AstraZeneca ADC
| Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|
| SK-OV-3 | Ovarian | 0.005-0.071 |
| NCI-N87 | Gastric | 0.009 |
| MDA-MB-468 | Breast | 14.01 |
| SK-OV-3 (β-glucuronidase knockout) | Ovarian | 32.4 - 50 |
Data from a patent filing for an exemplified ADC.[18]
Table 2: Preclinical Efficacy of AZD5335 in Ovarian Cancer Models
| Model Type | FRα Expression | Treatment | Response | Reference |
|---|---|---|---|---|
| Patient-Derived Xenografts (PDX) | High and Low | 2.5 mg/kg, single dose | 82% Overall Response Rate (14/17 models) | [19] |
| Cell Line Xenografts (CDX) | High | 2.5 mg/kg, single dose | 75%-94% Tumor Growth Inhibition (TGI) | [19] |
| PDX (OV0857-CIS) | Low-to-Medium | 5 mg/kg, single dose | 96% TGI (vs. 24% for FRα-MTI ADC) | [19] |
| PDX (OV0857-CIS) | Low-to-Medium | 2.5 mg/kg, single dose | 95% TGI (vs. 2% for FRα-MTI ADC) |[19] |
Table 3: Clinical Activity of AZD5335 in Platinum-Resistant Ovarian Cancer
| Patient Cohort (FRα Expression) | Doses | Objective Response Rate (ORR) | Reference |
|---|---|---|---|
| ≥75% | 1.6, 2.0, 2.4 mg/kg | 61% | [20] |
| <25% | 1.6, 2.0, 2.4 mg/kg | 48% |[20] |
Table 4: Preclinical Efficacy of AZD9592 in Patient-Derived Xenograft (PDX) Models
| Cancer Type | EGFR Status | Treatment | Response | Reference |
|---|---|---|---|---|
| NSCLC | Mutant | 2 mg/kg | 41% of tumors with ≥30% regression | [7] |
| NSCLC | Mutant | 8 mg/kg | 73% of tumors with ≥30% regression |[7] |
Table 5: Clinical Activity of Puxitatug Samrotecan (AZD8205) in Endometrial Cancer
| Treatment Dose | Objective Response Rate (ORR) | 12-week Disease Control Rate | Median Progression-Free Survival | Reference |
|---|---|---|---|---|
| 2.0 mg/kg | 34.6% | 80.8% | 7.0 months | [21] |
| 2.4 mg/kg | 38.5% | 84.6% | 7.0 months |[21] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard methodologies for ADC characterization, the following generalized protocols for key experiments are provided.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target-positive (e.g., SK-OV-3 for FRα) and target-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free payload.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
-
Solubilization buffer (for MTT assay).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[22][23]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the existing medium from the cells and add the treatment solutions. Include untreated cells as a control.[22]
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[22]
-
Addition of Reagent: Add MTT or XTT reagent to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.[24]
-
Solubilization (for MTT): If using MTT, add a solubilization buffer to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[24]
In Vivo Patient-Derived Xenograft (PDX) Study
This study evaluates the anti-tumor efficacy of the ADC in a mouse model bearing tumors derived from human patients.[18][25]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID).[26]
-
Patient-derived tumor fragments.
-
ADC and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
PDX Model Establishment: Implant tumor fragments from a patient's tumor subcutaneously into immunodeficient mice. Allow the tumors to grow to a specified size (e.g., 100-200 mm³).[26][27]
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer the ADC (e.g., via intravenous injection) at various dose levels and schedules. The control group receives a vehicle solution.[28]
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) and objective response rate (ORR) to assess the efficacy of the ADC.[19]
Below is a diagram illustrating a general experimental workflow for ADC evaluation.
Caption: General experimental workflow for the preclinical evaluation of an ADC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I and pharmacodynamic study of the topoisomerase I-inhibitor topotecan in patients with refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical characterization of AZD-9592, an EGFR–c-Met bispecific antibody-drug conjugate | BioWorld [bioworld.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The Efficacy and Safety of Folate Receptor α‐Targeted Antibody‐Drug Conjugate Therapy in Patients With High‐Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Therapeutic strategies targeting folate receptor α for ovarian cancer [frontiersin.org]
- 14. Balancing Selectivity and Efficacy of Bispecific Epidermal Growth Factor Receptor (EGFR) × c-MET Antibodies and Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. c-Met based Bispecific ADC Development Service - Creative Biolabs [creative-biolabs.com]
- 16. Antibody-drug conjugate development: opening windows for EGFR-mutant EGFR tyrosine kinase inhibitor-resistant non-small cell lung cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ESMO 2025 preview – Astra joins the folate fray | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 21. onclive.com [onclive.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jitc.bmj.com [jitc.bmj.com]
An In-depth Technical Guide to the Synthesis of Bromoacetamido-PEG2-AZD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Bromoacetamido-PEG2-AZD, a heterobifunctional linker commonly utilized in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The synthesis is presented in a modular fashion, detailing the preparation of key intermediates and their final coupling to yield the target molecule. This document includes detailed experimental protocols, structured data tables for easy reference, and visualizations of the synthetic pathways.
Overview of the Synthetic Strategy
The synthesis of this compound, with the IUPAC name 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]propanamide, can be conceptually divided into three main stages:
-
Synthesis of the "AZD" Moiety: Preparation of the core structure, N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]propanamine.
-
Synthesis of the Bromoacetamido-PEG2 Linker: Functionalization of a diethylene glycol (PEG2) spacer with a bromoacetyl group and a terminal carboxylic acid.
-
Final Coupling Reaction: Amide bond formation between the "AZD" amine and the activated bromoacetamido-PEG2 linker.
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of the "AZD" Moiety Amine Intermediate
The synthesis of the "AZD" core, N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]propanamine, is a multi-step process starting from commercially available materials.
Step 1: Synthesis of 3-(4-Aminophenyl)propanoic acid
A plausible route to this intermediate begins with the nitration of 3-phenylpropanoic acid, followed by the reduction of the nitro group.
-
Nitration of 3-Phenylpropanoic Acid: 3-Phenylpropanoic acid is treated with a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to introduce a nitro group at the para position of the phenyl ring, yielding 3-(4-nitrophenyl)propanoic acid.[1]
-
Reduction of the Nitro Group: The nitro group of 3-(4-nitrophenyl)propanoic acid is then reduced to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid). This step yields 3-(4-aminophenyl)propanoic acid.
Step 2: Synthesis of 1-(3-Chloropropyl)-2-oxoazetidine
This intermediate provides the azetidinone ring with a reactive handle for subsequent coupling.
-
The synthesis of 2-oxoazetidine (β-lactam) can be achieved through various methods, including the [2+2] cycloaddition of a ketene (B1206846) with an imine.
-
Alkylation of the nitrogen atom of 2-oxoazetidine with a suitable 3-carbon electrophile, such as 1-bromo-3-chloropropane, in the presence of a base, would yield 1-(3-chloropropyl)-2-oxoazetidine.
Step 3: Coupling and Final Modification
-
Amide Bond Formation: 3-(4-Aminophenyl)propanoic acid is coupled with 1-(3-chloropropyl)-2-oxoazetidine. The carboxylic acid of the former reacts with the secondary amine formed after potential in-situ reaction, or the chloro group on the latter is displaced by the aniline (B41778) nitrogen. A more controlled approach would involve activating the carboxylic acid of 3-(4-aminophenyl)propanoic acid (e.g., conversion to an acyl chloride or using coupling agents like HATU) before reacting it with a suitable precursor to the propyl-azetidinone fragment.
-
Formation of the Terminal Propanamide: The final propanamide on the phenyl ring is likely introduced by reacting the aniline derivative with 3-chloropropionyl chloride.[2][3] The resulting chloro-propanamide can then be converted to the desired structure.
A detailed, step-by-step protocol for a similar amide coupling is provided in the final coupling section.
Synthesis of Bromoacetamido-PEG2-acid
The synthesis of the bromoacetamido-PEG2 linker involves the functionalization of a diethylene glycol derivative. A common strategy employs a protecting group to allow for selective modification of the two ends of the PEG chain.
Step 1: Synthesis of Boc-NH-PEG2-acid
-
Commercially available Boc-NH-PEG2-amine can be used as a starting material. The free amine is then reacted with a suitable dicarboxylic acid anhydride (B1165640), such as succinic anhydride, to introduce a terminal carboxylic acid, yielding Boc-NH-PEG2-acid.
Step 2: Bromoacetylation
-
The Boc-protected amino group of a suitable PEG precursor is reacted with bromoacetyl bromide or bromoacetic anhydride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM) to form the bromoacetamide.
Step 3: Boc Deprotection
-
The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the free amine of the bromoacetamido-PEG linker.[4][5]
Step 4: Final Functionalization to Bromoacetamido-PEG2-acid
-
The newly deprotected amine can then be reacted to introduce the final carboxylic acid functionality. Alternatively, starting from a commercially available amino-PEG2-acid, the amino group can be directly bromoacetylated.
A representative workflow for the linker synthesis is shown below.
Caption: Plausible synthetic route for Bromoacetamido-PEG2-acid.
Final Coupling: Synthesis of this compound
The final step involves the formation of an amide bond between the amine of the "AZD" moiety and the carboxylic acid of the bromoacetamido-PEG2 linker. Amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation.
Experimental Protocol:
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Bromoacetamido-PEG2-acid (1.0 eq) in a dry aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve the "AZD" amine intermediate, N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]propanamine (1.0 eq), in a minimal amount of dry DMF.
-
Add the solution of the amine to the activated ester mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.
-
The mechanism of the HATU-mediated amide coupling is illustrated below.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Data Presentation
The following tables summarize the key chemical properties and expected data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(4-Nitrophenyl)propanoic acid | C₉H₉NO₄ | 195.17 | 16642-79-8 |
| 3-(4-Aminophenyl)propanoic acid | C₉H₁₁NO₂ | 165.19 | 2393-17-1 |
| Boc-NH-PEG2-acid | C₁₂H₂₃NO₆ | 277.31 | 1365655-91-9 |
| Bromoacetamido-PEG2-Boc-amine | C₁₃H₂₅BrN₂O₄ | 369.25 | 182244-33-3 |
| This compound | C₂₁H₂₈BrN₃O₆ | 498.37 | 2639395-43-8 |
Table 2: Representative Reaction Parameters
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| Nitration | HNO₃, H₂SO₄ | - | 0-10 °C | 70-85 |
| Nitro Reduction | H₂, Pd/C | Methanol/Ethanol | Room Temp | >90 |
| Bromoacetylation | Bromoacetyl bromide, DIPEA | DCM | 0 °C to RT | 80-95 |
| Boc Deprotection | TFA | DCM | Room Temp | >95 |
| HATU Amide Coupling | HATU, DIPEA | DMF | Room Temp | 60-85 |
Note: Yields are estimates based on similar reactions and may vary depending on specific conditions and scale.
Conclusion
This technical guide outlines a feasible and modular synthetic strategy for the preparation of this compound. The described protocols are based on established chemical transformations and provide a solid foundation for researchers in the field of bioconjugation and drug development. Successful synthesis will rely on careful execution of the experimental procedures, diligent monitoring of reaction progress, and effective purification of intermediates and the final product. It is recommended that all synthesized compounds be thoroughly characterized by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm their identity and purity.
References
Bromoacetamido-PEG2-AZD: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-AZD is a heterobifunctional linker molecule integral to the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its architecture, featuring a bromoacetamide group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097), provides a versatile platform for covalently linking biomolecules to payloads or other chemical entities. Understanding the solubility and stability of this linker is paramount for the successful development of novel therapeutics, ensuring optimal reaction conditions, formulation, and in vivo performance. This guide provides an in-depth analysis of the solubility and stability characteristics of this compound, complete with experimental protocols and logical diagrams to facilitate its application in research and development.
The core structure of this compound is designed for specific functionalities. The bromoacetamide group serves as a reactive handle for covalent modification of thiol-containing molecules, such as cysteine residues on proteins. The hydrophilic PEG2 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules. The azide group enables further functionalization through "click chemistry" reactions.
Solubility Profile
Factors Influencing Solubility
The solubility of this compound is influenced by several factors inherent to its structure and the properties of the solvent system.
| Factor | Influence on Solubility | Rationale |
| PEG Spacer | Increases Aqueous Solubility | The two ethylene (B1197577) glycol units in the PEG2 spacer are hydrophilic and form hydrogen bonds with water molecules, enhancing solubility in aqueous buffers.[1][2][3][4][5] |
| Polar Functional Groups | Contribute to Aqueous Solubility | The amide and azide functional groups are polar and can participate in hydrogen bonding with water, further contributing to its solubility in aqueous media. |
| Bromoacetamide Group | Moderate Hydrophilicity | The bromoacetamide group has some polar character but is also a reactive electrophile. |
| Solvent System | Determines Solubility | The choice of solvent is critical. While soluble in aqueous buffers, higher solubility is expected in polar organic solvents like DMSO and DMF.[6][7] |
| Temperature | Generally Increases Solubility | For most solids, solubility increases with temperature, although this should be balanced with potential thermal degradation. |
| pH | Minimal Effect on Linker Itself | The linker does not have strongly ionizable groups, so its solubility is not expected to be significantly pH-dependent within a typical physiological range. |
Experimental Protocol for Determining Aqueous Solubility
Two common methods for determining the solubility of a small molecule are the kinetic and thermodynamic solubility assays.
1. Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.[8][9][10][11][12][13]
-
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by methods like turbidimetry (nephelometry) or UV spectroscopy after filtration.[8][9][13]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microtiter plates (96-well)
-
Nephelometer or UV spectrophotometer with a plate reader
-
Filtration apparatus for microtiter plates (optional)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a new microtiter plate containing the aqueous buffer (e.g., PBS). The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[9]
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.
-
Direct UV Assay: Filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at a wavelength where the compound absorbs. The concentration in the filtrate is determined from a standard curve.[8]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
-
2. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility, which is considered the "true" solubility of the compound.[9][11][14]
-
Principle: An excess amount of the solid compound is equilibrated with the aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then measured after separating the undissolved solid.
-
Materials:
-
Solid this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) system with UV detector or a UV spectrophotometer
-
-
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS.
-
Equilibration: Cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method or by UV spectrophotometry against a standard curve.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Stability Profile
The stability of this compound is crucial for its storage, handling during conjugation reactions, and the in vivo stability of the resulting bioconjugate. The stability assessment should consider the reactivity of its functional groups under various conditions.
Factors Influencing Stability
| Functional Group | Potential Instability | Conditions to Consider |
| Bromoacetamide | Hydrolysis, Nucleophilic Substitution | pH (especially alkaline), temperature, presence of nucleophiles. |
| Amide Bond | Hydrolysis | Extreme pH (acidic or basic) and high temperatures. Generally stable under physiological conditions. |
| PEG Spacer | Generally Stable | Considered stable under most physiological and storage conditions. |
| Azide | Reduction, Reaction with Acids | Presence of reducing agents, strong acids (can form hydrazoic acid), and certain metals.[15][16][17][18] Generally stable in aqueous solutions for bioconjugation.[19] |
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are performed to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[20][21][22][23] This helps in identifying potential degradation products and pathways.
-
Principle: The linker is subjected to various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress). The extent of degradation is monitored over time using a stability-indicating analytical method, typically HPLC.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or incubator
-
Photostability chamber
-
HPLC system with a UV or mass spectrometry (MS) detector
-
-
Procedure:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at room temperature or a slightly elevated temperature. Samples should be neutralized before analysis.
-
Oxidation: Incubate the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point. Calculate the degradation rate and identify the major degradation products, potentially using LC-MS for structural elucidation.[24]
-
Visualizations
Experimental Workflow Diagrams
Signaling Pathway and Logical Relationship Diagrams
Conclusion
This compound is a well-designed heterobifunctional linker with properties that are favorable for its use in bioconjugation. The inclusion of a PEG2 spacer is intended to provide adequate aqueous solubility for its application in biological systems. The stability of the linker is dependent on its specific functional groups. The bromoacetamide moiety is a reactive electrophile designed for conjugation and is susceptible to hydrolysis, particularly under basic conditions. The azide group is generally stable but should be handled with care to avoid conditions that could lead to its reduction or the formation of hazardous compounds.
For researchers and drug developers, it is imperative to experimentally determine the precise solubility and stability of this compound under the specific conditions of their intended application. The protocols provided in this guide offer a robust framework for conducting these essential characterizations, thereby ensuring the successful and reliable use of this versatile linker in the development of next-generation therapeutics.
References
- 1. Heterobifunctional PEG [jenkemusa.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. purepeg.com [purepeg.com]
- 4. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 5. chempep.com [chempep.com]
- 6. lookchem.com [lookchem.com]
- 7. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine | 166388-57-4 [chemicalbook.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. evotec.com [evotec.com]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 17. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. ijisrt.com [ijisrt.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biomedres.us [biomedres.us]
- 24. chromatographyonline.com [chromatographyonline.com]
Bromoacetamido-PEG2-AZD: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoacetamido-PEG2-AZD is a heterobifunctional linker-payload conjugate designed for the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, supplier and pricing information, and its application in bioconjugation. While the specific identity of the "AZD" payload is proprietary, this document outlines the general principles of its use in ADC development, including a detailed, generalized experimental protocol for antibody conjugation and a conceptual framework for its mechanism of action.
Introduction to this compound
This compound is a key reagent for the construction of ADCs. It comprises three essential components:
-
A Bromoacetamido Group: This functional group serves as a thiol-reactive handle, enabling the covalent attachment of the linker to cysteine residues on a monoclonal antibody (mAb).
-
A Polyethylene Glycol (PEG) Spacer (PEG2): The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting ADC.
-
An "AZD" Payload: This component is the cytotoxic agent intended for delivery to target cells. The "AZD" designation suggests a payload developed by AstraZeneca, a common nomenclature for their pharmaceutical compounds. The specific chemical structure and mechanism of action of the AZD payload within this particular product are not publicly disclosed.
ADCs constructed with reagents like this compound represent a powerful therapeutic strategy, combining the target specificity of an antibody with the potent cell-killing ability of a cytotoxic payload.
Supplier and Pricing Information
This compound is available from various chemical suppliers. The following table summarizes the available information from a prominent supplier. Prices are subject to change and should be confirmed with the supplier.
| Supplier | Catalog Number | Formula | Molecular Weight | CAS Number | Purity | Pricing (USD) |
| BroadPharm | BP-25465 | C21H28BrN3O6 | 498.4 | 2639395-43-8 | 98% | 10 mg: $32025 mg: $54050 mg: $780 |
Storage Conditions: It is recommended to store this compound at -20°C.[1]
Chemical Properties and Bioconjugation Chemistry
The utility of this compound in ADC development is primarily due to the specific reactivity of its functional groups.
The Bromoacetamido Group for Thiol-Specific Conjugation
The bromoacetamido group is an alpha-haloacetyl derivative that reacts specifically with nucleophilic thiol groups, such as those found on the side chains of cysteine residues in proteins. This reaction proceeds via an SN2 nucleophilic substitution mechanism, forming a stable thioether bond. This specific reactivity allows for the controlled conjugation of the linker-payload to antibodies, particularly at engineered cysteine sites or following the reduction of interchain disulfide bonds.
The PEG2 Spacer
The inclusion of a short, hydrophilic di-ethylene glycol (PEG2) spacer offers several advantages in ADC design:
-
Increased Solubility: The PEG linker enhances the aqueous solubility of the often hydrophobic payload, which can help prevent aggregation of the final ADC product.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic proteins and conjugates.
-
Reduced Steric Hindrance: The spacer can reduce the potential for steric hindrance between the antibody and the payload, which could otherwise interfere with antigen binding.
Experimental Protocol: General Procedure for Antibody Conjugation
The following is a generalized protocol for the conjugation of a thiol-containing monoclonal antibody with this compound. The specific conditions, including antibody concentration, linker-to-antibody ratio, and reaction time, should be optimized for each specific antibody and application.
Materials:
-
Monoclonal antibody (mAb) with available cysteine residues (either engineered or from reduced disulfides) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
This compound.
-
Reducing agent (if required, e.g., TCEP or DTT).
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
-
Anhydrous DMSO or DMF for dissolving the linker.
Procedure:
-
Antibody Preparation (if reducing disulfides):
-
Dissolve the mAb to a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange or dialysis.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
To the prepared antibody solution, add the this compound stock solution to achieve the desired linker-to-antibody molar ratio (typically between 2 and 10).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the linker to react with any unreacted bromoacetamide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated payload and other reaction components using a suitable method such as size-exclusion chromatography (SEC).
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and antigen-binding affinity.
-
Conceptual Signaling Pathway and Mechanism of Action
While the specific molecular target of the "AZD" payload is unknown, the general mechanism of action for an ADC developed with this compound can be conceptualized as follows. This diagram illustrates a hypothetical signaling pathway for an ADC targeting a cancer cell.
Workflow Description:
-
Binding: The ADC circulates in the bloodstream and the antibody component specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Within the lysosome, the antibody is degraded, leading to the release of the 'AZD' payload. The linker may or may not be cleaved depending on its design.
-
Target Engagement: The released payload engages its intracellular target, which for many cytotoxic agents is DNA or microtubules.
-
Cell Death: The interaction of the payload with its target disrupts critical cellular processes, ultimately leading to apoptotic cell death.
Conclusion
This compound is a valuable tool for researchers and drug developers working on the next generation of targeted cancer therapies. Its bifunctional nature, incorporating a thiol-reactive group and a hydrophilic spacer attached to a potent payload, facilitates the construction of ADCs with potentially favorable therapeutic properties. While the proprietary nature of the "AZD" payload necessitates a generalized understanding of its specific mechanism, the principles outlined in this guide provide a solid foundation for its application in the development of novel antibody-drug conjugates. Researchers should perform careful optimization of conjugation conditions and thorough characterization of the resulting ADC to ensure the development of a safe and effective therapeutic candidate.
References
An In-depth Technical Guide to the Azide Group Functionality in Bromoacetamido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for utilizing the azide (B81097) functionality of Bromoacetamido-PEG2-azide, a heterobifunctional linker critical in the field of bioconjugation and drug development.
Introduction to Bromoacetamido-PEG2-Azide
Bromoacetamido-PEG2-azide is a versatile chemical tool that features two distinct reactive moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[][2] This strategic design allows for a two-step sequential or orthogonal conjugation strategy. The bromoacetamido group is a thiol-reactive electrophile, enabling the specific modification of cysteine residues in proteins and peptides.[] Concurrently, the azide group serves as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][]
The integrated PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can improve the pharmacokinetic properties of therapeutic molecules.[]
It is important to note that a related compound, Bromoacetamido-PEG2-AZD, also exists and possesses a more complex chemical structure, likely as a proprietary linker for specific applications such as antibody-drug conjugates (ADCs).[][7][8] This guide, however, will focus on the azide-containing counterpart as per the topic's core.
Core Functionalities and Chemical Properties
The utility of Bromoacetamido-PEG2-azide stems from its two key reactive groups:
-
Bromoacetamido Group: This functional group reacts specifically with nucleophilic thiol groups (sulfhydryls) found in the side chains of cysteine residues. The reaction proceeds via an SN2 nucleophilic substitution mechanism, forming a stable thioether bond.[] This reaction is highly efficient and selective under controlled pH conditions.
-
Azide Group: The azide moiety is remarkably stable under most biological conditions, making it an ideal bioorthogonal functional group.[9] Its primary reactivity is harnessed in click chemistry reactions, which are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups.[10]
Chemical Structure and Properties of Bromoacetamido-PEG2-Azide
| Property | Value | Reference |
| Molecular Formula | C8H15BrN4O3 | [11] |
| Molecular Weight | 295.14 g/mol | [11] |
| CAS Number | 932741-12-3 | [11] |
| Purity | > 96% | [11] |
| Appearance | (Typically a solid) | |
| Solubility | Soluble in aqueous media, DMSO, DMF | [] |
The Azide Group in Action: Click Chemistry
The azide group of Bromoacetamido-PEG2-azide is central to its application in constructing complex biomolecular architectures. It allows for the covalent attachment of a second molecule of interest that has been functionalized with a complementary alkyne group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[10] This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[12]
Key Features of CuAAC:
-
High Reaction Rate: The reaction proceeds rapidly under mild conditions, often at room temperature in aqueous buffers.[10]
-
High Yield: CuAAC reactions are known for their near-quantitative yields.[13]
-
Bioorthogonality: The azide and alkyne groups are largely unreactive with biological functional groups, ensuring high specificity.[14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[] This reaction utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) which reacts spontaneously with an azide without the need for a metal catalyst.[15]
Key Features of SPAAC:
-
Copper-Free: The absence of a copper catalyst makes it suitable for applications in living cells and organisms.[]
-
Good Reaction Kinetics: While generally slower than CuAAC, the reaction rates are sufficient for many biological labeling applications.[16]
-
High Specificity: Like CuAAC, SPAAC is highly bioorthogonal.[]
Illustrative Reaction Parameters for Click Chemistry
| Parameter | CuAAC | SPAAC | Reference |
| Catalyst | Copper(I) (e.g., CuSO4/Sodium Ascorbate) | None | [][12] |
| Typical Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) | [10][15] |
| Reaction Temperature | Room Temperature | Room Temperature to 37°C | [12][15] |
| Reaction Time | 30 minutes - 4 hours | 1 - 12 hours | [12][17] |
| Typical Yield | > 90% | > 85% | [4][13] |
Note: These are illustrative values and optimal conditions should be determined empirically for each specific application.
Experimental Protocols
The following are generalized protocols for the use of Bromoacetamido-PEG2-azide in a two-step bioconjugation strategy.
Step 1: Thiol-Specific Protein Modification
This protocol describes the initial conjugation of Bromoacetamido-PEG2-azide to a cysteine-containing protein.
Materials:
-
Protein with accessible cysteine residue(s) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5).
-
Bromoacetamido-PEG2-azide.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP or DTT).
-
Desalting column (e.g., size-exclusion chromatography).[18]
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a stock solution of Bromoacetamido-PEG2-azide in anhydrous DMSO or DMF (e.g., 10 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Bromoacetamido-PEG2-azide stock solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[19]
-
Purification: Remove excess, unreacted Bromoacetamido-PEG2-azide using a desalting column, exchanging the buffer to one suitable for the subsequent click chemistry step.
Step 2: Azide-Alkyne Click Chemistry (CuAAC Protocol)
This protocol outlines the conjugation of an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein from Step 1.
-
Alkyne-containing molecule of interest.
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water).
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 200 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[12]
-
Purification system (e.g., size-exclusion chromatography).[]
Procedure:
-
Reaction Setup: In a reaction tube, combine the azide-functionalized protein with a 4-10 fold molar excess of the alkyne-containing molecule.[12]
-
Catalyst Preparation: Prepare the catalyst premix by combining the CuSO4 and THPTA stock solutions.
-
Reaction Initiation: Add the catalyst premix to the protein-alkyne mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[12]
-
Purification: Purify the final bioconjugate using size-exclusion chromatography to remove unreacted reagents, catalyst, and byproducts.[]
Characterization of Bioconjugates
The successful synthesis of the desired bioconjugate should be confirmed using appropriate analytical techniques.
-
SDS-PAGE: A shift in the molecular weight of the protein after each conjugation step can be visualized by SDS-PAGE.[20]
-
Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the conjugate, confirming the addition of the linker and the second molecule of interest.[21]
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance profile, UV-Vis spectroscopy can be used to quantify the degree of labeling.
Mandatory Visualizations
Caption: Experimental workflow for a two-step bioconjugation using Bromoacetamido-PEG2-azide.
References
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 7. This compound, 2639395-43-8 | BroadPharm [broadpharm.com]
- 8. This compound | AxisPharm [axispharm.com]
- 9. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. precisepeg.com [precisepeg.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. aboligo.com [aboligo.com]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Bromoacetamido-PEG2-Azide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromoacetamido-PEG2-Azide
Bromoacetamido-PEG2-Azide is a heterobifunctional crosslinking reagent integral to the field of bioconjugation. This molecule is meticulously designed with three key components: a bromoacetamido group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This strategic architecture allows for the sequential and specific conjugation of two different molecules.
The primary utility of Bromoacetamido-PEG2-Azide lies in its role as a linker, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The bromoacetamido moiety serves as a reactive handle for covalent attachment to thiol-containing molecules, most notably cysteine residues within proteins and peptides. The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be crucial for biological applications. Finally, the azide group provides a bioorthogonal reactive site for the attachment of a second molecule of interest via "click chemistry."
Chemical Properties and Structure
The structural characteristics of Bromoacetamido-PEG2-Azide are fundamental to its function in bioconjugation.
| Property | Value |
| Molecular Formula | C8H15BrN4O3 |
| Molecular Weight | 295.14 g/mol |
| Appearance | Varies (typically a solid or oil) |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG spacer imparts some aqueous solubility. |
| Storage | Recommended storage at -20°C to maintain stability. |
Mechanism of Action in Bioconjugation
The utility of Bromoacetamido-PEG2-Azide stems from its two distinct reactive functionalities, which allow for a two-step conjugation process.
Thiol-Reactive Conjugation via Bromoacetamide
The bromoacetamido group is an alpha-haloacetamide that readily reacts with nucleophiles, particularly the thiol group of cysteine residues in proteins and peptides. This reaction proceeds via an SN2 nucleophilic substitution mechanism, where the sulfur atom of the thiol attacks the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond. This covalent linkage is generally stable under physiological conditions.
Logical Workflow for Thiol-Reactive Conjugation
Caption: Workflow for the initial thiol-reactive conjugation step.
Bioorthogonal Ligation via Azide "Click" Chemistry
Following the initial conjugation to a thiol-containing biomolecule, the resulting azide-functionalized intermediate can be further modified using click chemistry. The azide group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. It specifically reacts with an alkyne-functionalized molecule in one of two primary ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts readily with the azide without the need for a catalyst. This is often preferred for applications in living systems where copper toxicity is a concern.
Signaling Pathway for Click Chemistry Conjugation
The Strategic Application of Bromoacetamido-PEG2-Azide in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The design and synthesis of these heterobifunctional molecules are critically dependent on the linker component, which connects the target protein ligand to the E3 ligase recruiter. This technical guide provides a comprehensive overview of the use of Bromoacetamido-PEG2-Azide as a versatile linker in PROTAC development. We delve into its chemical properties, strategic application in PROTAC synthesis via "click" chemistry and covalent conjugation, and the methodologies for evaluating the resulting protein degraders. This guide offers detailed experimental protocols, illustrative data, and visual workflows to empower researchers in the rational design and advancement of novel PROTAC therapeutics.
Introduction to PROTAC Technology
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3][4] A typical PROTAC consists of three key components: a ligand for the POI, a ligand for an E3 ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[5][6] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[5][6]
Bromoacetamido-PEG2-Azide: A Bifunctional Linker for PROTAC Synthesis
Bromoacetamido-PEG2-Azide is a heterobifunctional linker designed for the modular synthesis of PROTACs. Its structure incorporates three key features:
-
Bromoacetamido Group: This functional group serves as a reactive handle for covalent conjugation, typically with nucleophilic residues such as cysteine on a target protein or ligand. The bromoacetamide moiety can form a stable thioether bond, enabling the development of covalent PROTACs.[7][]
-
PEG2 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and can improve the physicochemical properties of the resulting PROTAC molecule.[3][4]
-
Azide (B81097) Group: The azide functionality is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the straightforward and robust conjugation of the linker to a ligand bearing an alkyne group.[5][9]
Chemical Properties of Bromoacetamido-PEG2-Azide
| Property | Value |
| Molecular Formula | C8H15BrN4O3 |
| Molecular Weight | 295.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Reactive Groups | Bromoacetamide, Azide |
Strategic Synthesis of PROTACs using Bromoacetamido-PEG2-Azide
The bifunctional nature of Bromoacetamido-PEG2-Azide allows for a flexible and modular approach to PROTAC synthesis. A common strategy involves a two-step process:
-
"Click" Chemistry Conjugation: The azide group of the linker is reacted with an alkyne-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon or a VHL ligand) via CuAAC. This reaction is highly efficient and proceeds under mild conditions.[5][9]
-
Covalent or Non-covalent Conjugation to the Target Ligand: The resulting intermediate, now bearing the bromoacetamido group, can be conjugated to the target protein ligand.
-
For Covalent PROTACs: The bromoacetamido group can react with a nucleophilic residue (e.g., cysteine) on the target protein ligand.
-
For Non-covalent PROTACs: The bromoacetamido group can be chemically modified to another functional group suitable for conjugation to the target ligand through standard coupling reactions.
-
Experimental Protocols
General Protocol for PROTAC Synthesis via Click Chemistry
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC using JQ1 as the target ligand and pomalidomide as the CRBN E3 ligase ligand, linked by Bromoacetamido-PEG2-Azide.
Materials:
-
Alkyne-functionalized pomalidomide
-
Bromoacetamido-PEG2-Azide
-
JQ1-acid (or a derivative with a suitable functional group for amide coupling)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, methanol)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Bromoacetamido-PEG2-Triazole-Pomalidomide
-
Dissolve alkyne-functionalized pomalidomide (1 eq) and Bromoacetamido-PEG2-Azide (1.1 eq) in DMF.
-
Add a freshly prepared solution of sodium ascorbate (0.5 eq) in water, followed by a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired intermediate.
-
-
Step 2: Synthesis of the Final PROTAC
-
Dissolve JQ1-acid (1 eq) and the bromoacetamido-PEG2-triazole-pomalidomide intermediate (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, dilute with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Western Blot Analysis for Target Protein Degradation
This protocol details the quantification of a target protein (e.g., BRD4) degradation in cells treated with a PROTAC.[10]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol provides a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.[11]
Materials:
-
Purified recombinant target protein (POI)
-
Purified recombinant E3 ligase complex (e.g., VCB complex)
-
Fluorescently labeled ligand for either the POI or the E3 ligase
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Binary Binding Assays:
-
First, determine the binding affinity (Kd) of the fluorescently labeled ligand to its respective protein (POI or E3 ligase) by titrating the protein into a fixed concentration of the labeled ligand.
-
Also, determine the binary binding affinities of the PROTAC to both the POI and the E3 ligase in separate competitive binding experiments.
-
-
Ternary Complex Formation Assay:
-
Prepare a solution containing the fluorescently labeled ligand and its corresponding protein at concentrations that result in a stable FP signal.
-
Add a fixed concentration of the second protein (the one that does not bind the fluorescent ligand).
-
Titrate increasing concentrations of the PROTAC into this mixture.
-
An increase in the FP signal upon addition of the PROTAC and the second protein indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) against the PROtac concentration.
-
Fit the data to a suitable binding model to determine the apparent binding affinity of the ternary complex.
-
Quantitative Data Presentation
The following tables present hypothetical but representative data for a BRD4-targeting PROTAC synthesized using a Bromoacetamido-PEG2-Azide linker.
Table 1: In Vitro Degradation of BRD4
| PROTAC Concentration (nM) | % BRD4 Degradation (24h) |
| 0.1 | 15 ± 3 |
| 1 | 45 ± 5 |
| 10 | 85 ± 4 |
| 100 | 95 ± 2 |
| 1000 | 92 ± 3 |
| DC₅₀ (nM) | ~2.5 |
| Dₘₐₓ (%) | ~95 |
Table 2: Binding Affinities
| Interaction | Binding Affinity (Kd, nM) |
| PROTAC - BRD4(BD1) | 50 |
| PROTAC - CRBN | 150 |
| Ternary Complex (BRD4-PROTAC-CRBN) | 25 |
Signaling Pathway and Mechanism of Action
A PROTAC targeting BRD4, a member of the BET (Bromodomain and Extra-Terminal) family of proteins, is expected to downregulate the expression of genes regulated by BRD4, such as the proto-oncogene c-MYC.[10]
Conclusion
Bromoacetamido-PEG2-Azide is a highly valuable and versatile chemical tool for the synthesis of PROTACs. Its bifunctional nature, combining a covalent reactive group with a "clickable" azide, allows for the efficient and modular construction of these complex molecules. The inclusion of a short PEG spacer can impart favorable physicochemical properties. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel PROTACs utilizing this and similar linkers, thereby contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein degradation through covalent inhibitor-based PROTACs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ternary complex formation - Profacgen [profacgen.com]
Heterobifunctional Crosslinkers for Protein Modification: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional crosslinkers, essential tools for the precise covalent linkage of biomolecules. We will delve into the core chemistries, applications, and detailed methodologies for their use in protein modification, with a focus on providing practical, quantitative data and visual aids to empower your research and development endeavors.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules. This intrinsic asymmetry is a key advantage over their homobifunctional counterparts, as it minimizes the formation of undesirable homodimers and polymers.[1] The general structure of a heterobifunctional crosslinker consists of two reactive ends separated by a spacer arm. The nature and length of this spacer arm can be tailored to influence properties such as solubility, steric hindrance, and the ability to introduce cleavable sites.[2][3]
These reagents are indispensable in a wide array of applications, from the construction of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DARs) to the elucidation of protein-protein interactions and the immobilization of proteins on surfaces for biosensor development.
Core Chemistries of Common Heterobifunctional Crosslinkers
The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups available, each targeting specific functional groups on proteins and other biomolecules.
Amine-to-Sulfhydryl Crosslinking
This is the most common and widely used class of heterobifunctional crosslinking.[2] It typically involves an N-hydroxysuccinimide (NHS) ester for targeting primary amines (on lysine (B10760008) residues and the N-terminus) and a maleimide (B117702) group for targeting sulfhydryl groups (on cysteine residues).[2]
-
NHS Ester Reaction with Primary Amines: NHS esters react with primary amines in a nucleophilic acyl substitution reaction to form stable amide bonds.[4] This reaction is most efficient at a neutral to slightly alkaline pH of 7.2-8.5.[2][4] It's crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers like Tris or glycine (B1666218) will compete for the reaction.[2]
-
Maleimide Reaction with Sulfhydryls: Maleimides react with sulfhydryl groups via a Michael addition to form a stable thioether bond.[2][5] This reaction is highly specific and efficient at a slightly acidic to neutral pH range of 6.5-7.5.[2][5] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, and the rate of hydrolysis of the maleimide ring also increases.[2][5]
Photoreactive Crosslinking
Photoreactive crosslinkers possess a group that remains inert until activated by UV light. This allows for temporal control over the crosslinking reaction. Common photoreactive groups include aryl azides and diazirines.[6] Upon photoactivation, these groups form highly reactive intermediates that can non-specifically insert into C-H and N-H bonds in their immediate vicinity, making them ideal for capturing transient or weak protein-protein interactions.[6]
-
Amine-Reactive and Photoreactive Crosslinkers: These combine an NHS ester for specific attachment to a purified "bait" protein with a photoreactive group to capture interacting "prey" proteins upon UV exposure.
-
Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similarly, these linkers use a sulfhydryl-reactive group for specific attachment and a photoreactive group for capturing binding partners.[2]
Quantitative Data for Heterobifunctional Crosslinker Selection
The choice of crosslinker is critical for the success of a conjugation experiment. The following tables summarize key quantitative data for a selection of common heterobifunctional crosslinkers to aid in this process.
| Table 1: Properties of Common Amine-to-Sulfhydryl Heterobifunctional Crosslinkers | ||||||
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight (Da) | Water Soluble | Membrane Permeable | Cleavable |
| SMCC | NHS ester, Maleimide | 11.6 | 334.32 | No | Yes | No |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 11.6 | 436.37 | Yes | No | No |
| MBS | NHS ester, Maleimide | 10.2 | 314.25 | No | Yes | No |
| GMBS | NHS ester, Maleimide | 7.4 | 280.23 | No | Yes | No |
| EMCS | NHS ester, Maleimide | 9.4 | 308.29 | No | Yes | No |
| BMPS | NHS ester, Maleimide | 6.9 | 266.21 | No | Yes | No |
| SPDP | NHS ester, Pyridyldithiol | 6.8 | 312.36 | No | Yes | Yes (Disulfide) |
| LC-SPDP | NHS ester, Pyridyldithiol | 15.7 | 424.51 | No | Yes | Yes (Disulfide) |
| SM(PEG)n series | NHS ester, Maleimide | Variable | Variable | Yes | No | No |
| Table 2: Properties of Common Photoreactive Heterobifunctional Crosslinkers | ||||||
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight (Da) | Water Soluble | Membrane Permeable | Cleavable |
| Sulfo-SANPAH | Sulfo-NHS ester, Phenyl azide | 18.2 | 475.42 | Yes | No | No |
| NHS-ASA | NHS ester, Phenyl azide | 8.0 | 276.21 | No | Yes | No |
| SDA | NHS ester, Diazirine | 7.7 | 251.24 | No | Yes | No |
| Sulfo-SDA | Sulfo-NHS ester, Diazirine | 7.7 | 353.29 | Yes | No | No |
| Table 3: Key Reaction Parameters for NHS Ester and Maleimide Chemistries | ||
| Parameter | NHS Ester (Amine-Reactive) | Maleimide (Sulfhydryl-Reactive) |
| Target Functional Group | Primary Amines (-NH₂) | Sulfhydryls (-SH) |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Formed Bond | Amide | Thioether |
| Common Buffers | PBS, HEPES, Borate | PBS, MES, HEPES |
| Incompatible Buffers | Tris, Glycine | Thiol-containing reducing agents (DTT, β-mercaptoethanol) |
| Reaction Time (Typical) | 30-60 min at RT or 2h at 4°C | 2h at RT or overnight at 4°C |
| Quenching Reagents | Tris, Glycine, Hydroxylamine | Cysteine, β-mercaptoethanol |
Experimental Protocols and Workflows
The following section provides detailed methodologies for key applications of heterobifunctional crosslinkers.
Two-Step Antibody-Drug Conjugation (ADC) using SMCC
This protocol describes the conjugation of a thiol-containing cytotoxic drug to an antibody via its lysine residues.
Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.
Methodology:
-
Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL.[2]
-
SMCC Preparation: Immediately before use, dissolve SMCC in an anhydrous organic solvent like DMSO to a stock concentration of 10-20 mM.[7]
-
Activation Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature.[2]
-
Removal of Excess Crosslinker: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).[2]
-
Drug Conjugation: Add the thiol-containing drug to the maleimide-activated antibody. The molar ratio will depend on the desired DAR. Incubate for 2 hours at room temperature.
-
Quenching (Optional): To cap any unreacted maleimide groups, add a quenching agent like N-acetylcysteine and incubate for 20-30 minutes.[8]
-
Purification: Purify the ADC from unreacted drug and crosslinker using a method such as size-exclusion chromatography (SEC).[7]
-
Characterization: Analyze the purified ADC to determine the DAR, typically by hydrophobic interaction chromatography (HIC) or mass spectrometry.[8]
Protein Immobilization on an Amine-Functionalized Surface
This protocol outlines the covalent attachment of a sulfhydryl-containing protein to a surface.
Caption: Workflow for protein immobilization on a surface.
Methodology:
-
Surface Preparation: Begin with a surface functionalized with primary amines.
-
Crosslinker Activation: Prepare a solution of a water-soluble crosslinker like Sulfo-SMCC in an aqueous buffer. Incubate the amine-functionalized surface with the crosslinker solution for 30-60 minutes at room temperature.[2]
-
Washing: Thoroughly wash the surface with a suitable buffer to remove all unreacted crosslinker.[2]
-
Protein Immobilization: Prepare the sulfhydryl-containing protein in a buffer at pH 6.5-7.5. Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Final Washing: Extensively wash the surface to remove any non-covalently bound protein.[2]
Pull-Down Assay to Identify Protein-Protein Interactions
This protocol describes the use of a biotinylated heterobifunctional crosslinker to identify the binding partners of a "bait" protein.
Caption: Workflow for a pull-down assay.
Methodology:
-
Bait Protein Labeling: React your purified "bait" protein with an amine-reactive, biotin-containing heterobifunctional crosslinker (e.g., NHS-PEG-Biotin) in an amine-free buffer at pH 7.2-8.5.
-
Remove Excess Crosslinker: Use a desalting column to remove unreacted biotinylation reagent.
-
Incubation with Prey: Incubate the biotinylated bait protein with a cell lysate containing the potential "prey" proteins.
-
Capture with Streptavidin Beads: Add streptavidin-coated magnetic or agarose (B213101) beads to the mixture and incubate to allow the biotinylated bait-prey complexes to bind to the beads.[9]
-
Washing: Pellet the beads and wash several times with a suitable wash buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting for a specific prey protein or by mass spectrometry to identify unknown interaction partners.
Chemical Proteomics Workflow for Interaction Mapping
This workflow outlines the use of a photoreactive heterobifunctional crosslinker to identify protein-protein interactions in a cellular context, followed by mass spectrometry analysis.
Caption: Workflow for chemical proteomics interaction mapping.
Methodology:
-
Labeling: A purified bait protein is first reacted with an amine-reactive photoreactive crosslinker (e.g., an NHS-diazirine).[10]
-
Interaction and Crosslinking: The labeled bait protein is introduced into a cell lysate or live cells, and after an incubation period to allow for protein interactions, the sample is exposed to UV light to activate the photoreactive group and covalently trap interacting proteins.[10]
-
Protein Digestion: The crosslinked protein complexes are isolated, denatured, reduced, alkylated, and then digested into peptides using a protease like trypsin.[10]
-
Enrichment: Crosslinked peptides are often of low abundance and can be enriched using techniques like size-exclusion chromatography.[10]
-
LC-MS/MS Analysis: The enriched peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The complex MS/MS spectra are analyzed using specialized software (e.g., MeroX) to identify the crosslinked peptides and, consequently, the specific sites of protein-protein interaction.[11]
Application in Signaling Pathway Elucidation: GPCR-Arrestin Signaling
Heterobifunctional crosslinkers are powerful tools for dissecting complex signaling pathways by capturing and identifying the components of signaling complexes. A prime example is the study of G protein-coupled receptor (GPCR) signaling.
Upon agonist binding, GPCRs activate heterotrimeric G proteins.[7] To terminate this signal, GPCR kinases (GRKs) phosphorylate the activated receptor, which then recruits β-arrestin.[7][12] β-arrestin binding sterically hinders further G protein coupling, desensitizing the receptor, and also initiates a second wave of G protein-independent signaling by acting as a scaffold for other signaling proteins, such as those in the MAPK cascade.[7][12][13]
Genetically encoded photoreactive amino acids or the use of photoreactive crosslinkers can be employed to "freeze" the transient interaction between a specific GPCR and β-arrestin in living cells, allowing for the identification of the precise interaction interface and downstream signaling partners.
Caption: Simplified GPCR-Arrestin signaling pathway.
Troubleshooting Common Issues
| Table 4: Troubleshooting Guide for Heterobifunctional Crosslinking | |
| Problem | Possible Cause(s) & Solution(s) |
| Low Conjugation Efficiency | - Inactive Crosslinker: Crosslinker may be hydrolyzed. Use fresh, high-quality reagent and handle moisture-sensitive reagents (like SMCC) in an anhydrous environment.[14] - Incorrect Buffer pH: Verify the pH of all reaction buffers to ensure it is optimal for the specific reactive group.[14] - Competing Nucleophiles: Ensure buffers are free of primary amines (for NHS esters) or thiols (for maleimides).[14] - Insufficient Molar Excess: Optimize the molar ratio of crosslinker to protein. |
| Protein Precipitation | - Use of Hydrophobic Crosslinker: A non-polar crosslinker (e.g., SMCC) with a sensitive protein can cause aggregation. Switch to a water-soluble (e.g., Sulfo-SMCC) or PEGylated crosslinker.[2][15] - High Degree of Modification: A high number of conjugated molecules can alter protein solubility. Reduce the molar excess of the crosslinker. |
| High Background / Non-specific Binding (in assays) | - Unreacted Maleimide Groups: Quench the reaction with a small sulfhydryl-containing molecule (e.g., cysteine) after the primary conjugation step.[2] - Hydrophobic Interactions: Use a PEGylated crosslinker to increase the hydrophilicity of the conjugate. Include a blocking step in your assay protocol.[2] |
By understanding the fundamental principles of heterobifunctional crosslinkers and carefully optimizing reaction conditions, researchers can effectively utilize these powerful reagents to advance their studies in protein chemistry, drug development, and cell biology.
References
- 1. Heterobifunctional Crosslinkers [proteochem.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Probes heterobifunctional crosslinkers—Table 5.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]
- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
Bromoacetamide vs. Maleimide for Thiol Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of bromoacetamide and maleimide (B117702), two of the most prevalent reagent classes for thiol-specific bioconjugation. The strategic selection of a conjugation chemistry is paramount in the development of robust and effective bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. This document will delve into the core aspects of each chemistry, including reaction mechanisms, kinetics, conjugate stability, and experimental considerations, to empower researchers to make informed decisions for their specific applications.
Executive Summary
The covalent modification of cysteine residues offers a site-specific approach to bioconjugation due to the unique nucleophilicity of the thiol group. Bromoacetamides and maleimides are both thiol-reactive electrophiles that form stable thioether bonds. However, they exhibit significant differences in their reaction kinetics, pH optima, and the ultimate stability of the resulting conjugate.
-
Maleimides are characterized by their rapid reaction rates at or near neutral pH (6.5-7.5), demonstrating high selectivity for thiols over other nucleophilic amino acid side chains within this pH window. However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to potential deconjugation and exchange with other thiols, such as glutathione, in a biological milieu.
-
Bromoacetamides (and the more reactive iodoacetamides) react via a nucleophilic substitution (SN2) mechanism to form a highly stable and essentially irreversible thioether bond. Their reaction with thiols is generally slower than maleimides at neutral pH but can be accelerated at a more alkaline pH (8.0-9.0). This pH-dependent reactivity can be leveraged for sequential conjugations. The primary trade-off for enhanced stability is a potential for reduced selectivity at higher pH, where reaction with other nucleophiles like lysines and histidines can occur.
This guide will provide the detailed data and protocols necessary to navigate these trade-offs and select the optimal reagent for your research and development needs.
Reaction Mechanisms
The fundamental difference in the reaction mechanism between maleimides and bromoacetamides dictates their reactivity profiles and the stability of the final conjugate.
Maleimide-Thiol Conjugation: Michael Addition
Maleimides react with thiols via a Michael-type addition. The deprotonated thiolate anion, which is more prevalent at a pH approaching the pKa of the cysteine thiol (around 8.3), acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly efficient in polar solvents like water, DMSO, and DMF, often proceeding without the need for a catalyst.
Bromoacetamide-Thiol Conjugation: SN2 Reaction
Bromoacetamides react with thiols through a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. The reactivity of haloacetamides follows the order of iodoacetamide (B48618) > bromoacetamide > chloroacetamide.
Comparative Data
The following tables summarize the key quantitative and qualitative differences between bromoacetamide and maleimide for thiol conjugation.
Table 1: Reaction Kinetics and Conditions
| Parameter | Bromoacetamide | Maleimide |
| Optimal pH Range | 8.0 - 9.0 | 6.5 - 7.5[1] |
| Reaction Rate at pH 7.0 | Slower | ~1,000 times faster than with amines[] |
| Relative Reactivity at pH 6.5 | 2-3 orders of magnitude slower than maleimide[3] | Significantly faster than bromoacetamide[3] |
| Selectivity at Optimal pH | Good for thiols, but potential for reaction with other nucleophiles (e.g., lysine, histidine) increases with pH.[4] | Excellent for thiols.[] |
| Reaction Time | Typically 2-4 hours, can be longer | Typically 1-2 hours, can be faster |
| Temperature | Room temperature or 4°C | Room temperature or 4°C |
| Molar Excess of Reagent | 10-20 fold | 10-20 fold[5] |
Table 2: Conjugate Stability and Side Reactions
| Parameter | Bromoacetamide Conjugate | Maleimide Conjugate |
| Bond Type | Thioether | Thiosuccinimide |
| Bond Stability | Highly stable, essentially irreversible | Susceptible to retro-Michael reaction and thiol exchange[1] |
| Half-life in Plasma | High (generally stable) | Variable; can be low due to thiol exchange with albumin. Can be improved by hydrolysis of the succinimide (B58015) ring or use of next-generation maleimides.[6] |
| Common Side Reactions | Alkylation of other nucleophilic residues (histidine, lysine) at higher pH.[4] | Hydrolysis of the maleimide group at alkaline pH, rendering it unreactive.[1] Thiazine rearrangement with N-terminal cysteines.[1] |
| Mitigation of Side Reactions | Careful control of pH below 8.5 to maintain selectivity. | Perform reaction at pH 6.5-7.5; use fresh maleimide solutions. Hydrolyze the succinimide ring post-conjugation to increase stability.[1] |
Experimental Protocols
The following are generalized protocols for protein conjugation. Optimization of molar ratios, incubation times, and purification methods may be necessary for specific proteins and labels.
Protocol for Bromoacetamide Conjugation
This protocol is a general guideline for labeling a protein with a bromoacetamide-functionalized molecule.
Materials:
-
Protein containing free cysteine(s)
-
Bromoacetamide-functionalized molecule
-
Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 8.0-8.5, containing 2 mM EDTA
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: Dithiothreitol (DTT) or L-cysteine
-
Desalting column or dialysis cassette for purification
Workflow:
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is degassed if the protein is sensitive to oxidation.
-
Reduction of Disulfide Bonds (Optional): If the target cysteine(s) are involved in disulfide bonds, they must be reduced. Add TCEP to a final concentration of 2-5 mM and incubate for 30-60 minutes at room temperature. It is not necessary to remove TCEP before adding the bromoacetamide reagent. If using DTT for reduction, it must be removed by a desalting column or dialysis prior to adding the labeling reagent.
-
Labeling Reaction: Prepare a stock solution of the bromoacetamide reagent in a compatible organic solvent (e.g., DMSO or DMF). Add the desired molar excess (typically 10-20 fold) of the bromoacetamide solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Quenching: To stop the reaction, add a quenching reagent such as DTT or L-cysteine to a final concentration of 10-20 mM to react with any unreacted bromoacetamide. Incubate for 15-30 minutes.
-
Purification: Remove excess labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the label has a distinct absorbance) or mass spectrometry.
Protocol for Maleimide Conjugation
This protocol provides a general procedure for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Protein containing free cysteine(s)
-
Maleimide-functionalized molecule
-
Reaction Buffer: 50 mM Phosphate buffer, pH 6.5-7.5, containing 2 mM EDTA
-
Reducing Agent (optional): TCEP or DTT
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette for purification
Workflow:
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[7]
-
Reduction of Disulfide Bonds (Optional): As with the bromoacetamide protocol, reduce disulfide bonds if necessary using TCEP or DTT. If DTT is used, it must be removed prior to the addition of the maleimide reagent.
-
Labeling Reaction: Prepare a fresh stock solution of the maleimide reagent in an anhydrous organic solvent (e.g., DMSO or DMF). Add the desired molar excess (typically 10-20 fold) of the maleimide solution to the protein solution.[5] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent such as L-cysteine or β-mercaptoethanol to consume any unreacted maleimide. Incubate for 15 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Determine the DOL by UV-Vis spectroscopy or mass spectrometry.
Logical Framework for Reagent Selection
The decision between bromoacetamide and maleimide should be guided by the specific requirements of the final bioconjugate.
Conclusion
Both bromoacetamide and maleimide are powerful tools for the site-specific modification of proteins and other biomolecules via cysteine residues. The choice between them is a strategic one, balancing the need for reaction speed and selectivity against the requirement for long-term conjugate stability. Maleimides offer a rapid and highly selective route to thiol conjugation at physiological pH, making them a popular choice for many applications. However, the potential for instability of the resulting thioether linkage must be carefully considered, particularly for in vivo applications where long-term stability is crucial. Bromoacetamides, while generally slower to react at neutral pH, form a more robust and irreversible thioether bond, offering superior stability. By carefully considering the factors outlined in this guide and optimizing the reaction conditions, researchers can successfully leverage either chemistry to generate high-quality bioconjugates tailored to their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
An In-depth Technical Guide to Copper-Free Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation, the ability to selectively and efficiently form covalent bonds between biomolecules in complex biological environments is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts.[1] The archetypal click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while powerful, is often limited in biological applications due to the cytotoxicity of the copper catalyst.[1][2] This has spurred the development of copper-free click chemistry, a suite of bioorthogonal reactions that proceed with comparable efficiency without the need for a metal catalyst, making them ideal for applications in living systems.[1][3]
This technical guide provides a comprehensive overview of the core principles, quantitative kinetic data, detailed experimental protocols, and key applications of the most prominent copper-free click chemistry reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Tetrazine Ligation, and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC).
Core Chemistries: Mechanisms and Principles
The driving force behind most copper-free click reactions is the use of strained reactants, which lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological conditions.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097). The inherent ring strain of the eight-membered cyclooctyne ring makes it highly reactive towards azides, forming a stable triazole linkage without the need for a copper catalyst.[4] The reaction is highly selective, as both the azide and the strained alkyne are bioorthogonal, meaning they do not typically react with native biological functional groups.[5]
Tetrazine Ligation
Tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[6] This reaction is exceptionally fast, with second-order rate constants that are among the highest reported for any bioorthogonal reaction.[4][6] The reaction proceeds rapidly and irreversibly, releasing nitrogen gas as the only byproduct.[6]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
SPANC is a [3+2] cycloaddition between a strained alkyne and a nitrone.[7] This reaction offers an alternative to azide-based click chemistry and has been shown to have very fast reaction kinetics, in some cases exceeding those of SPAAC.[7][8] The resulting isoxazoline (B3343090) linkage is stable under physiological conditions.
Quantitative Data Presentation
The selection of a suitable copper-free click chemistry often depends on the required reaction kinetics for a specific application. The following tables summarize the second-order rate constants for various reactants in SPAAC, Tetrazine Ligation, and SPANC.
Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne Reagent | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 - 1.0 | [9] |
| Bicyclononyne (BCN) | Benzyl Azide | ~0.1 - 0.5 | [10] |
| Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | ~0.4 - 7.6 | [11] |
| Biarylazacyclooctynone (BARAC) | Benzyl Azide | ~0.9 - 9.3 | [10] |
Table 2: Second-Order Rate Constants for Tetrazine Ligation
| Tetrazine Reagent | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 - 30,000 | [3] |
| 3-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~800 - 6,000 | [3] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~300 - 1,000 | [12] |
| 3,6-diphenyl-s-tetrazine | Bicyclononyne (BCN) | ~29,000 | [8] |
Table 3: Second-Order Rate Constants for Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
| Strained Alkyne | Nitrone Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | Cyclic Nitrones | up to 1.49 | [7] |
| Dibenzocyclooctynol | N-methyl-C-phenylnitrone | 0.013 | [9] |
| Azacyclooctyne | N-benzyl-C-phenylnitrone | 39 | [9] |
| Dibenzocyclooctyne (DBCO) | Carbohydrate-derived nitrones | 0.036 - 0.058 | [13] |
Experimental Protocols
Protocol 1: Site-Specific Protein Labeling using SPAAC
This protocol describes the labeling of a protein containing a genetically encoded azide-bearing unnatural amino acid with a DBCO-functionalized fluorescent dye.[14][15]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) dissolved in DMSO
-
Reaction buffer (PBS, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-dye in DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-dye stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE with in-gel fluorescence scanning.
-
Purification: Remove the excess, unreacted dye by size-exclusion chromatography using a column appropriate for the size of the protein.
-
Characterization: Confirm the labeling efficiency by UV-Vis spectroscopy, measuring the absorbance of the protein and the dye, or by mass spectrometry.
Protocol 2: Live Cell Surface Labeling using Tetrazine Ligation
This protocol outlines the labeling of cell surface proteins on live mammalian cells that have been metabolically engineered to display a TCO-modified sugar.[10][16]
Materials:
-
Mammalian cells cultured in appropriate medium
-
TCO-modified sugar (e.g., peracetylated N-(trans-cyclooct-2-en-1-yl)oxycarbonyl-D-mannosamine)
-
Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-AF488) dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Incubate the cells with the TCO-modified sugar in the culture medium for 24-72 hours to allow for metabolic incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells three times with warm PBS to remove any unincorporated sugar.
-
Labeling Reaction: Add the tetrazine-dye, diluted in fresh cell culture medium to a final concentration of 1-10 µM, to the cells.
-
Incubation: Incubate the cells for 5-30 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS to remove the excess dye.
-
Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: N-terminal Protein Modification using SPANC
This protocol describes the site-specific modification of a protein at its N-terminus using a three-step procedure involving periodate (B1199274) oxidation, nitrone formation, and SPANC.[17]
Materials:
-
Protein with an N-terminal serine residue
-
Sodium periodate (NaIO₄)
-
N-methylhydroxylamine
-
Cyclooctyne-functionalized molecule of interest
-
Reaction buffers (e.g., phosphate (B84403) buffer, pH 6.5 for oxidation; acetate (B1210297) buffer, pH 4.5 for nitrone formation)
Procedure:
-
N-terminal Oxidation: Dissolve the protein in the oxidation buffer and treat with a 1.1 molar equivalent of NaIO₄ for 1 hour at room temperature to convert the N-terminal serine to a glyoxylyl group.
-
Purification: Remove the excess periodate by buffer exchange or dialysis.
-
Nitron Formation: Adjust the pH of the protein solution to 4.5 and add an excess of N-methylhydroxylamine. Incubate for 1-2 hours at room temperature to form the N-terminal nitrone.
-
Purification: Remove the excess hydroxylamine (B1172632) by buffer exchange.
-
SPANC Reaction: Add the cyclooctyne-functionalized molecule to the nitrone-modified protein solution and incubate at room temperature. The reaction time will depend on the specific reactants and can be monitored by mass spectrometry.
-
Purification and Characterization: Purify the final conjugate using chromatography and characterize by mass spectrometry to confirm successful modification.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in copper-free click chemistry.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 15. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bromoacetamido-PEG2-AZD Conjugation to Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biopharmaceutical development, enabling the creation of precisely engineered antibody-drug conjugates (ADCs), targeted imaging agents, and stabilized therapeutic proteins. The conjugation of functional moieties to cysteine residues offers a robust strategy for achieving high selectivity due to the unique nucleophilicity and relatively low abundance of cysteine's sulfhydryl group.[1][2]
This document provides a detailed protocol for the conjugation of Bromoacetamido-PEG2-AZD to cysteine residues on a protein. This compound is a heterobifunctional linker. The bromoacetamide group reacts specifically with the thiol group of cysteine via an alkylation reaction, forming a stable thioether bond.[3][4] The PEG2 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5] The terminal azide (B81097) (AZD) group allows for subsequent "click chemistry" reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), providing a versatile platform for attaching a second molecule of interest (e.g., a therapeutic payload, an imaging agent, or another protein).[6][7]
The thioether linkage formed through this protocol is significantly more stable than the thiosuccinimide ether bond resulting from maleimide-based conjugation, which can be susceptible to a retro-Michael reaction and exchange with other thiols in vivo.[8][9] This enhanced stability is a critical attribute for therapeutic applications, ensuring the integrity of the conjugate in biological systems.[10][11]
Reaction Principle
The conjugation process is based on a nucleophilic substitution (SN2) reaction. The sulfhydryl group of a cysteine residue, particularly in its deprotonated thiolate form, acts as a nucleophile and attacks the electrophilic carbon of the bromoacetamide group. This results in the displacement of the bromide leaving group and the formation of a stable covalent thioether bond.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the conjugation of this compound to a cysteine-containing protein, followed by purification and characterization of the conjugate.
Materials and Equipment
-
Protein: Cysteine-containing protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, HEPES).
-
Conjugation Reagent: this compound.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the selective reduction of disulfide bonds.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine containing buffer, pH 7.0-8.5.
-
Quenching Reagent: L-cysteine or N-acetylcysteine.
-
Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to dissolve the this compound reagent.
-
Purification System: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) system.[12][13][]
-
Characterization Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (ESI-MS or MALDI-TOF).[15][16][17]
-
Standard laboratory equipment: pH meter, centrifuge, reaction vials, pipettes, etc.
Protocol 1: Protein Preparation and Reduction (Optional)
This step is necessary if the target cysteine residue is involved in a disulfide bond.
-
Dissolve the protein in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Selective Reduction: To selectively reduce the target cysteine without disrupting structural disulfide bonds, add a 1.5 to 5-fold molar excess of TCEP per cysteine to be reduced.[4]
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Buffer Exchange: Immediately before conjugation, remove the excess TCEP by buffer exchange into the reaction buffer using a desalting column or spin filtration. This is critical as TCEP will compete with the protein's thiol for the bromoacetamide reagent.
Protocol 2: Conjugation Reaction
-
Prepare this compound Stock Solution: Dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Conjugation: Add a 5 to 20-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Reaction Conditions: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring or agitation. The reaction pH should be maintained between 7.0 and 8.5 to ensure the cysteine thiol is sufficiently deprotonated and nucleophilic.[2]
-
Quench the Reaction: Add a 50 to 100-fold molar excess of a quenching reagent such as L-cysteine or N-acetylcysteine to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
Protocol 3: Purification of the Conjugate
The purification method will depend on the physicochemical properties of the protein and the conjugate.
-
Size-Exclusion Chromatography (SEC): This is often the primary method to separate the protein conjugate from unreacted this compound and quenching reagent.[13][]
-
Ion-Exchange Chromatography (IEX): If the conjugation alters the net charge of the protein, IEX can be used to separate conjugated from unconjugated protein.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate species based on differences in hydrophobicity, which may be altered by PEGylation.[12][]
-
Buffer Exchange and Concentration: After purification, the conjugate should be buffer exchanged into a suitable storage buffer and concentrated to the desired final concentration.
Protocol 4: Characterization of the Conjugate
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions. A successful conjugation will result in a band shift corresponding to the molecular weight of the attached this compound.
-
UV-Vis Spectroscopy: Determine the protein concentration using its extinction coefficient at 280 nm.
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the identity and homogeneity of the conjugate.[15][16][17] Deconvolution of the mass spectrum will reveal the number of attached linkers per protein molecule, which is crucial for determining the drug-to-antibody ratio (DAR) in ADC development.[18]
-
Functional Assays: Perform relevant functional assays to ensure that the conjugation process has not compromised the biological activity of the protein.
Data Presentation
The following table summarizes typical quantitative data that should be collected and analyzed during the development of a this compound protein conjugate. The values presented are representative and may vary depending on the specific protein and reaction conditions.
| Parameter | Method | Typical Result | Reference |
| Conjugation Efficiency | LC-MS Analysis | > 90% | [4] |
| Final Yield | UV-Vis Spectroscopy | 70-85% | |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (ESI-MS) | Controlled by stoichiometry (e.g., DAR of 2.0) | [18] |
| Purity | SEC-HPLC | > 95% monomeric conjugate | [13] |
| Stability in Plasma | Incubation followed by LC-MS | > 95% intact conjugate after 72 hours at 37°C | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the conjugation of this compound to a cysteine-containing protein.
References
- 1. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. tandfonline.com [tandfonline.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Azd-peg2-acid () for sale [vulcanchem.com]
- 7. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. enovatia.com [enovatia.com]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 18. Intact quantitation of cysteine-conjugated antibody-drug conjugates using native mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with Bromoacetamido-PEG2-AZD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent modification of proteins is a cornerstone of modern chemical biology and drug development. It enables the attachment of various molecular probes, such as fluorophores, biotin (B1667282) tags, or complex drug-linkers, to specific sites on a protein. This allows for the detailed study of protein function, localization, and interactions, as well as the development of targeted therapeutics like antibody-drug conjugates (ADCs). Bromoacetamido-PEG2-AZD is a versatile bifunctional linker designed for the selective labeling of cysteine residues on proteins.
This reagent features three key components:
-
A Bromoacetamide Group: This is a thiol-reactive group that forms a stable thioether bond with the sulfhydryl group of cysteine residues.[1][2] The reaction is highly selective for cysteines under controlled pH conditions.
-
A Polyethylene Glycol (PEG) Spacer (PEG2): The short PEG linker enhances the solubility of the reagent and the resulting protein conjugate in aqueous buffers, minimizing aggregation and improving handling.
-
An Azide (B81097) Group (AZD): This functional group is a bioorthogonal handle. It does not react with native functional groups found in biological systems but can be specifically and efficiently coupled to molecules containing an alkyne or a strained cyclooctyne (B158145) group via "click chemistry".[3][4]
This two-step labeling strategy—cysteine alkylation followed by a click reaction—provides a powerful and flexible platform for a wide range of applications in proteomics, cell biology, and drug discovery.
Principle of the Labeling Reaction
The labeling process occurs in two distinct stages:
-
Cysteine Alkylation: The bromoacetamide moiety of this compound reacts with the deprotonated thiol group (thiolate) of a cysteine residue in a nucleophilic substitution reaction. This reaction is most efficient at a slightly alkaline pH (7.5-8.5), which favors the formation of the more nucleophilic thiolate anion.[5][6]
-
Bioorthogonal Click Chemistry: The azide group introduced onto the protein serves as a handle for subsequent ligation to a molecule of interest (e.g., a fluorescent dye, a biotin tag, or a drug molecule) that has been functionalized with an alkyne or a strained cyclooctyne. This can be achieved through two primary methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage but requires a copper catalyst, which can be toxic to living cells, making it more suitable for in vitro applications.[3][4][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.[8][9] The absence of a cytotoxic catalyst makes SPAAC ideal for experiments in living cells and organisms.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the protein labeling and subsequent click chemistry reactions. These values are representative and may require optimization for specific proteins and applications.
| Parameter | Bromoacetamide Labeling | CuAAC (Click Chemistry) | SPAAC (Click Chemistry) |
| pH | 7.5 - 8.5[5][6] | 7.0 - 8.0 | 7.0 - 8.5 |
| Molar Excess of Reagent | 10-20 fold over protein[10] | 5-10 fold over azide-protein | 10-20 fold over azide-protein[8] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C[10][11] | 30-60 minutes at RT[12] | 1-4 hours at RT or 37°C[13] |
| Typical Efficiency | 70-90% (for accessible cysteines)[14] | >90% | >90% |
Experimental Protocols
Protocol 1: Cysteine Labeling with this compound
This protocol describes the initial labeling of a protein with this compound to introduce the azide handle.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 8.0, containing 2 mM EDTA
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. (Optional) If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP to a final concentration of 2 mM. Incubate for 30 minutes at room temperature. Note: If TCEP is used, it must be removed before adding the bromoacetamide reagent, as it will compete for the labeling reaction. This can be done using a desalting column.
-
Labeling Reagent Preparation: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: a. Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.[10] b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10][11]
-
Quenching the Reaction: a. Add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 10 mM to consume any unreacted this compound.[10] b. Incubate for 30 minutes at room temperature.
-
Purification of the Azide-Labeled Protein: a. Remove the excess labeling and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[10][15]
-
Quantification of Labeling (Optional but Recommended): a. The degree of labeling can be determined using mass spectrometry (MS). The mass of the labeled protein will increase by the mass of the this compound minus the mass of HBr.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the in vitro conjugation of an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., fluorescent dye-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
PBS buffer, pH 7.4
Procedure:
-
Reagent Preparation: a. Prepare a 1 mM stock solution of the alkyne-containing molecule in DMSO. b. Prepare a 20 mM stock solution of CuSO₄ in water. c. Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh). d. Prepare a 100 mM stock solution of THPTA in water.
-
Click Reaction: a. In a microcentrifuge tube, combine the azide-labeled protein with a 5- to 10-fold molar excess of the alkyne-containing molecule. b. Add THPTA to a final concentration of 1 mM. c. Add CuSO₄ to a final concentration of 200 µM. d. Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 2 mM. e. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[12]
-
Purification: a. Purify the labeled protein from excess reagents using a desalting column or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a strained cyclooctyne-containing molecule to the azide-labeled protein, suitable for both in vitro and in cellulo applications.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Strained cyclooctyne-containing molecule (e.g., DBCO-dye)
-
PBS buffer, pH 7.4
Procedure:
-
Reagent Preparation: a. Prepare a 10 mM stock solution of the DBCO-containing molecule in DMSO.
-
Click Reaction: a. To the azide-labeled protein solution, add the DBCO-containing molecule to a final concentration that is a 10- to 20-fold molar excess over the protein.[8] b. Incubate the reaction mixture for 1-4 hours at room temperature or 37°C.[13]
-
Purification: a. Purify the labeled protein from the excess DBCO reagent using a desalting column or dialysis.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
Bromoacetamido-PEG2-Azide: Application Notes and Protocols for Thiol Conjugation and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-azide is a heterobifunctional crosslinker designed for two-step bioconjugation strategies. This reagent features a bromoacetamido group for the selective modification of thiol-containing molecules, such as cysteine residues in proteins and peptides, and a terminal azide (B81097) group for subsequent derivatization via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate.
The bromoacetamido group reacts with thiols through a nucleophilic substitution (SN2) mechanism to form a highly stable thioether bond. This linkage is advantageous over the more commonly used maleimide-thiol adducts as it is not susceptible to retro-Michael addition, leading to greater conjugate stability in biological media.[1] The azide moiety provides a bioorthogonal handle for the attachment of a wide array of molecules, including fluorescent dyes, imaging agents, or cytotoxic drugs, with high specificity and efficiency.
This document provides detailed application notes on the reaction conditions for conjugating Bromoacetamido-PEG2-azide to thiols and subsequent click chemistry, along with comprehensive experimental protocols.
Reaction Conditions with Thiols
The reaction between the bromoacetamido group and a thiol is highly dependent on the pH of the reaction medium. The nucleophilic thiol group exists in equilibrium with its more reactive thiolate anion form (-S⁻).[2] The concentration of the thiolate anion increases with pH, thus accelerating the rate of the SN2 reaction.
Key Parameters:
-
pH: The reaction rate increases significantly at higher pH values. While the reaction can proceed at neutral pH, optimal conditions are typically between pH 7.5 and 9.0 to favor the formation of the thiolate anion.[2][3][4] It is important to note that at pH values above 8.5, the reactivity of other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008), may increase, potentially leading to reduced selectivity.[4]
-
Temperature: The reaction is typically carried out at room temperature (20-25°C). For sensitive proteins, the reaction can be performed at 4°C, which will require a longer reaction time.
-
Buffer: Non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are recommended. Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) should be avoided as they will compete with the target molecule.
-
Stoichiometry: A molar excess of the Bromoacetamido-PEG2-azide reagent over the thiol-containing molecule is generally used to ensure complete conjugation. A starting point of 10-20 fold molar excess is recommended.
Data Presentation: pH-Dependence of Thiol-Bromoacetamide Reaction
| pH | Relative Reaction Rate | Key Considerations |
| 6.5 | Slow | At this pH, the thiol group is predominantly protonated, resulting in a significantly slower reaction. Maleimides are several orders of magnitude more reactive at this pH.[3][4] |
| 7.4 | Moderate | The reaction proceeds at a reasonable rate, suitable for many applications. Selectivity for cysteine over other nucleophilic residues is generally high.[2] |
| 8.0-9.0 | Fast | This pH range is optimal for rapid conjugation due to the increased concentration of the highly nucleophilic thiolate anion.[3][4] Potential for side reactions with other nucleophiles like lysine increases. |
Experimental Protocols
Protocol 1: Conjugation of Bromoacetamido-PEG2-Azide to a Thiol-Containing Protein
This protocol provides a general procedure for the conjugation of Bromoacetamido-PEG2-azide to a protein with an available cysteine residue. Optimization may be required for specific proteins.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Bromoacetamido-PEG2-azide
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or L-cysteine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: a. If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Dissolve the protein in Conjugation Buffer and add a 10-fold molar excess of TCEP. Incubate for 1 hour at room temperature. b. Remove the excess TCEP using a desalting column pre-equilibrated with Conjugation Buffer. Proceed immediately to the conjugation step to prevent re-oxidation of the thiols.
-
Bromoacetamido-PEG2-Azide Stock Solution Preparation: a. Immediately before use, dissolve Bromoacetamido-PEG2-azide in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: a. To the solution of the thiol-containing protein, add the desired molar excess (e.g., 10-20 fold) of the Bromoacetamido-PEG2-azide stock solution. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if any of the components are light-sensitive.
-
Quenching the Reaction: a. To consume any unreacted Bromoacetamido-PEG2-azide, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 50 mM. b. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: a. The resulting azide-functionalized protein can be characterized by methods such as SDS-PAGE, mass spectrometry (to confirm the addition of the linker), and functional assays to ensure the protein's activity is retained.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) Sulfate (CuSO₄) solution (10 mM in water)
-
Sodium Ascorbate (B8700270) solution (50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare the Reaction Mixture: a. In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Prepare the Catalyst Solution: a. In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. Allow to complex for 5 minutes.
-
Initiate the Click Reaction: a. Add the CuSO₄/THPTA catalyst solution to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM. b. Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.
-
Incubation: a. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification and Characterization: a. Purify the final conjugate using a desalting column or dialysis to remove the catalyst and excess reagents. b. Characterize the final product by SDS-PAGE (observing a band shift), UV-Vis spectroscopy (if using a dye), and mass spectrometry.
Visualizations
Caption: Reaction of Bromoacetamido-PEG2-azide with a protein thiol.
Caption: Experimental workflow for two-step conjugation.
Caption: Logical relationship of the two-step conjugation strategy.
References
Application Notes and Protocols for pH Optimization of Bromoacetamide Reaction with Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamide and its derivatives are valuable reagents for the selective modification of cysteine residues in proteins and peptides. This alkylation reaction is a cornerstone of various applications, including proteomics, enzyme inhibition studies, and the development of covalent drugs. The reactivity of the cysteine thiol group is highly dependent on the reaction pH, making pH optimization a critical step to ensure high efficiency and specificity. These application notes provide a comprehensive guide to understanding and optimizing the pH for the reaction between bromoacetamide and cysteine.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the sulfur atom of the cysteine side chain attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether bond. The nucleophilicity of the cysteine thiol is significantly enhanced upon deprotonation to the thiolate anion (S⁻). Therefore, controlling the pH is paramount for achieving optimal reaction kinetics and minimizing off-target modifications.
Principle of pH Dependence
The key to pH optimization lies in the pKa of the cysteine thiol group, which is approximately 8.3-8.5 in peptides and proteins, though this can vary depending on the local microenvironment.[1][2] At a pH below the pKa, the thiol group (-SH) is predominantly protonated and less nucleophilic. As the pH increases to and above the pKa, the equilibrium shifts towards the more reactive thiolate anion (-S⁻), significantly accelerating the alkylation reaction.[1][3][4]
However, excessively high pH can lead to undesirable side reactions. Other nucleophilic amino acid residues, such as lysine (B10760008) (ε-amino group, pKa ~10.5) and histidine (imidazole group, pKa ~6.0), can also be alkylated by bromoacetamide, particularly at pH values above 9.0.[1][4][5] Therefore, a careful balance must be struck to maximize the reaction with cysteine while maintaining high selectivity.
Quantitative Data Summary
The optimal pH for the reaction of bromoacetamide with cysteine is generally in the range of 7.5 to 8.5.[1] This range ensures a significant population of the reactive thiolate species while minimizing modifications of other nucleophilic residues.[1][4]
| Parameter | Recommended Range/Value | Rationale | Potential Issues Outside Range |
| Optimal Reaction pH | 7.5 - 8.5 | Balances high reactivity of the cysteine thiolate with selectivity against other nucleophilic residues.[1] | < 7.0: Slow reaction rate due to protonated thiol group.[1] > 9.0: Increased non-specific alkylation of lysine and histidine.[1][4] |
| Cysteine Thiol pKa | ~8.3 - 8.5 | The pH at which 50% of the thiol groups are deprotonated to the reactive thiolate form.[1][2] | The local protein environment can alter the pKa, requiring empirical optimization. |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Provides sufficient energy for the reaction without promoting significant side reactions.[1][6] | < 20°C: Slower reaction kinetics. > 37°C: Increased risk of by-product formation.[7] |
| Reaction Time | 10 - 60 minutes | Typically sufficient for complete alkylation of accessible cysteines within the optimal pH and temperature range.[6][7] | Too short: Incomplete reaction. Too long: Increased chance of non-specific modifications.[1] |
| Bromoacetamide Concentration | 10 - 55 mM (starting point) | A molar excess over cysteine is typically used to drive the reaction to completion.[6] | Too high: Increased risk of over-alkylation and modification of other residues.[5][8] |
Experimental Protocols
Protocol 1: pH Scouting for Optimal Cysteine Alkylation
This protocol outlines a method to determine the optimal pH for the reaction of bromoacetamide with a specific cysteine-containing peptide or protein.
Materials:
-
Cysteine-containing peptide or protein of interest
-
Bromoacetamide
-
A series of buffers with pH values ranging from 6.5 to 9.5 (e.g., phosphate (B84403) buffer, Tris-HCl)
-
Quenching reagent (e.g., dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME))
-
Analytical instrumentation (e.g., LC-MS, HPLC)
Procedure:
-
Sample Preparation: Dissolve the peptide or protein in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0) if necessary to expose the cysteine residues.[1]
-
Reduction (if necessary): If the protein contains disulfide bonds, reduce them by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.[1][6]
-
Buffer Exchange: Remove the reducing agent and exchange the sample into the desired reaction buffers (pH 6.5, 7.0, 7.5, 8.0, 8.5, 9.0, 9.5).
-
Reaction Initiation: Add bromoacetamide to each reaction tube to a final concentration of 20-55 mM.[6]
-
Incubation: Incubate the reactions at room temperature in the dark for 30 minutes.[6][7]
-
Quenching: Stop the reaction by adding an excess of a quenching reagent like DTT (e.g., to a final concentration of 50 mM).[1]
-
Analysis: Analyze the reaction products by LC-MS or HPLC to determine the extent of cysteine modification and the presence of any side-products at each pH.
Protocol 2: Standard Cysteine Alkylation for Proteomics Sample Preparation
This protocol is a standard procedure for alkylating cysteine residues in a protein sample for subsequent mass spectrometry analysis.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT)
-
Bromoacetamide solution (freshly prepared)
-
Quenching reagent (e.g., L-cysteine)
Procedure:
-
Solubilization and Denaturation: Dissolve the protein sample in the denaturing buffer to a concentration of 1-10 mg/mL.[1]
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[1]
-
Alkylation: Add freshly prepared bromoacetamide solution to a final concentration of 20-55 mM and incubate for 30 minutes at room temperature in the dark.[6]
-
Quenching: Quench the reaction by adding L-cysteine to a final concentration of 50 mM and incubating for an additional 15 minutes.[6]
-
Downstream Processing: The sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and LC-MS/MS analysis.[6]
Visualizations
Caption: Workflow for pH optimization of bromoacetamide reaction with cysteine.
Caption: Effect of pH on cysteine alkylation by bromoacetamide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Alkylation Efficiency | pH is too low: The cysteine thiol group is protonated and less nucleophilic.[1] | Ensure the reaction buffer pH is between 7.5 and 8.5. Use a buffer with sufficient capacity to maintain the pH.[1] |
| Incomplete reduction: Disulfide bonds are not fully cleaved, making cysteines inaccessible. | Ensure sufficient concentration and incubation time for the reducing agent. | |
| Non-specific Alkylation (Side Reactions) | pH is too high: Increases the nucleophilicity of other amino acid side chains like lysine and histidine.[1] | Lower the pH to the recommended range of 7.5-8.5. Avoid pH values above 9.0.[1] |
| Excessive bromoacetamide concentration: Increases the likelihood of reaction with less reactive sites.[1] | Titrate the concentration of bromoacetamide to find the lowest effective concentration. | |
| Prolonged reaction time: Allows more time for slower, non-specific reactions to occur.[1] | Optimize the reaction time to the minimum required for complete cysteine alkylation. | |
| Sample Precipitation | Change in protein solubility upon alkylation: Modification of cysteine residues can alter protein structure and solubility. | Optimize buffer conditions, such as including mild detergents or chaotropic agents. |
Conclusion
The selective and efficient alkylation of cysteine residues with bromoacetamide is critically dependent on the reaction pH. By maintaining a pH in the optimal range of 7.5 to 8.5, researchers can maximize the formation of the desired thioether linkage while minimizing off-target reactions. The protocols and data presented in these application notes provide a robust framework for the successful implementation and optimization of this important bioconjugation reaction in various research and development settings. Empirical determination of the optimal pH for a specific protein or peptide of interest is always recommended for achieving the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Free Click Chemistry with Bromoacetamido-PEG2-AZD
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Bromoacetamido-PEG2-AZD, a heterobifunctional linker, in copper-free click chemistry applications. This linker is an invaluable tool for bioconjugation, enabling the site-specific linkage of molecules through a two-step process. Initially, the bromoacetamido group reacts with a thiol-containing molecule, such as a protein with a cysteine residue, to form a stable thioether bond. The molecule is then functionalized with a terminal azide (B81097) group, which can subsequently be conjugated to a strained alkyne (e.g., dibenzocyclooctyne - DBCO) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry. The inclusion of a hydrophilic dietheylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance during conjugation.
The absence of a cytotoxic copper catalyst makes this methodology particularly suitable for applications involving living cells or other sensitive biological systems.[1][2][3] This protocol is designed for professionals in research and drug development who are looking to create well-defined bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, or surface-modified nanoparticles.
Data Presentation
The following tables summarize quantitative data for the key reactions involved in the use of this compound. The data presented is representative of typical results obtained under the recommended protocol conditions.
Table 1: Reaction Parameters for Thiol-Bromoacetamide Conjugation
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 7.5 - 9.0 | At a pH above 7.5, the thiol group of cysteine is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction. This pH range also minimizes reactivity with other nucleophilic groups like lysine.[1][4] |
| Molar Excess of Linker | 10-20 fold | A molar excess of this compound ensures efficient conjugation to the thiol-containing molecule. |
| Reaction Time | 1-2 hours | The reaction is typically rapid at room temperature. |
| Temperature | Room Temperature (20-25°C) | Mild temperature conditions are suitable for most protein applications. |
| Buffer System | Phosphate-Buffered Saline (PBS), Borate Buffer | Use non-amine, non-thiol containing buffers to avoid competing reactions. |
Table 2: Reaction Parameters for Copper-Free Click Chemistry (SPAAC)
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Reactants | Azide-functionalized molecule and a strained alkyne (e.g., DBCO-functionalized molecule) | The high ring strain of cyclooctynes like DBCO drives the reaction forward without a catalyst.[5][6] |
| Molar Excess | 1.5-10 fold excess of one reactant | Using a slight excess of one component can drive the reaction to completion.[7] |
| Reaction Time | 4-12 hours at room temperature, or overnight at 4°C | SPAAC reactions are generally slower than copper-catalyzed click reactions. Longer incubation times may be required for complete reaction.[7][8] |
| Temperature | 4°C to 37°C | The reaction proceeds well at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C.[5] |
| Solvent | Aqueous buffers (e.g., PBS), with minimal organic co-solvent (e.g., <20% DMSO) | The reaction is biocompatible and can be performed in aqueous media.[5][9] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the first step of labeling a protein containing a free cysteine residue with this compound.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 8.0 (degassed)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (if necessary, e.g., TCEP)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein's thiol groups are in the form of disulfide bonds, they must first be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP and incubate at room temperature for 30-60 minutes. It is generally not necessary to remove the TCEP before proceeding.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization (Optional):
-
The degree of labeling can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass increase corresponding to the attached linker.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) with the Azide-Functionalized Protein
This protocol details the second step, where the azide-functionalized protein is conjugated to a molecule containing a strained alkyne, such as a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-functionalized protein from Protocol 1
-
DBCO-functionalized molecule (e.g., DBCO-dye)
-
Reaction Buffer: PBS, pH 7.4
-
DMSO (if needed to dissolve the DBCO-reagent)
-
Purification equipment (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO at a concentration of 1-10 mM.
-
The azide-functionalized protein should be in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
-
SPAAC Reaction:
-
Add a 1.5- to 10-fold molar excess of the DBCO-functionalized molecule to the solution of the azide-functionalized protein. Ensure the final concentration of any organic co-solvent (like DMSO) is kept low (e.g., <20%) to avoid protein denaturation.[9]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[7] Protect from light if using a fluorescent dye.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by measuring the decrease in absorbance of the DBCO group at approximately 310 nm using a UV-Vis spectrophotometer.[5]
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate from unreacted DBCO-reagent and other byproducts using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC.
-
-
Analysis:
-
The final conjugate can be analyzed by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate. Further characterization can be performed using mass spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Chemical reaction pathway for the two-step bioconjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols: SPAAC-Mediated Conjugation of DBCO-Alkynes with Bromoacetamido-PEG2-AZD for Thiol-Reactive Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This "click chemistry" reaction is characterized by high efficiency, specificity, and biocompatibility, proceeding readily under physiological conditions.[1][3][4] The reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) is rapid and forms a stable triazole linkage.[1][4]
This document provides detailed application notes and protocols for the SPAAC reaction between a DBCO-alkyne and Bromoacetamido-PEG2-AZD. This specific combination of reagents is designed to create a versatile bifunctional linker. The azide moiety participates in the SPAAC reaction with the DBCO-alkyne, while the bromoacetamido group serves as a reactive handle for subsequent conjugation to thiol-containing molecules, such as proteins with cysteine residues. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve reaction kinetics.[5][6]
Core Applications
The primary application of this reaction scheme is the two-step labeling of target molecules.
-
Creation of a Thiol-Reactive Moiety: A molecule of interest functionalized with a DBCO-alkyne can be reacted with this compound.
-
Thiol-Specific Bioconjugation: The resulting conjugate, now bearing a bromoacetamido group, can be used to label proteins, peptides, or other biomolecules containing free thiol groups (e.g., cysteine residues).
This methodology is particularly valuable in:
-
Antibody-Drug Conjugate (ADC) Development: Attaching a cytotoxic drug (functionalized with a DBCO-alkyne) to an antibody via a cysteine residue.
-
Protein Labeling: Introducing probes, such as fluorescent dyes or biotin, to specific cysteine residues on a protein.
-
Surface Functionalization: Immobilizing proteins or other thiol-containing molecules onto surfaces functionalized with DBCO-alkynes.
Chemical Reaction and Experimental Workflow
The overall process involves a two-stage experimental workflow. The first stage is the SPAAC reaction, followed by purification, and then the second stage is the thiol-alkylation reaction.
Reaction Scheme
Caption: Chemical reaction pathway for the two-step conjugation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the two-stage conjugation.
Quantitative Data Summary
The following table provides hypothetical data for a typical SPAAC reaction followed by thiol conjugation. Actual results may vary depending on the specific reactants and conditions.
| Parameter | SPAAC Reaction | Thiol Conjugation |
| Reactant Ratio | 1.5 - 3 mol equivalents of DBCO-alkyne to 1 mol equivalent of azide | 5 - 20 mol equivalents of intermediate to 1 mol equivalent of protein |
| Typical Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Reaction Temperature | Room Temperature (25°C) or 37°C | Room Temperature (25°C) |
| Typical Yield | > 90% | 70 - 90% |
| Purification Method | Reversed-Phase HPLC | Size-Exclusion Chromatography |
| Analytical Technique | LC-MS, UV-Vis (monitoring DBCO at ~310 nm) | SDS-PAGE, Mass Spectrometry |
Experimental Protocols
Protocol 1: SPAAC Reaction of DBCO-Alkyne with this compound
This protocol describes the general procedure for the strain-promoted azide-alkyne cycloaddition.
Materials and Reagents:
-
DBCO-functionalized molecule of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.[6]
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents.[6]
-
Quenching Reagent (optional): Azide-containing compound to quench excess DBCO.
-
Analytical Instruments: RP-HPLC, LC-MS, UV-Vis Spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a reaction vessel, add the solution of the DBCO-functionalized molecule.
-
Add the this compound stock solution to the reaction mixture. A molar excess of the azide (e.g., 1.5-3 fold) is recommended to ensure efficient conjugation.[7] The final concentration of the organic solvent should be kept low (e.g., <10-20%) to maintain the stability of biomolecules if applicable.[3][4]
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[6] For less reactive species, the incubation time can be extended or performed overnight at 4°C.[3]
-
-
Reaction Monitoring (Optional):
-
The reaction progress can be monitored by observing the decrease in the absorbance of the DBCO group at approximately 309-310 nm using a UV-Vis spectrophotometer.[3][4][8]
-
Alternatively, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and consumption of reactants.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified to remove unreacted reagents.
-
For small molecule conjugates, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable purification method.[9]
-
For larger biomolecule conjugates, size-exclusion chromatography (SEC) can be employed.[9]
-
-
Characterization:
-
Confirm the identity and purity of the resulting DBCO-PEG2-Bromoacetamide conjugate using LC-MS to verify the molecular weight and Nuclear Magnetic Resonance (NMR) for structural confirmation if applicable.
-
Protocol 2: Thiol Conjugation of the Intermediate with a Protein
This protocol outlines the procedure for conjugating the bromoacetamide-functionalized intermediate to a protein via cysteine residues.
Materials and Reagents:
-
Purified DBCO-PEG2-Bromoacetamide conjugate from Protocol 1
-
Thiol-containing protein (e.g., antibody with accessible cysteine residues)
-
Reaction Buffer: PBS, pH 7.2-7.5. Avoid buffers containing thiols.
-
Reducing Agent (if necessary): TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds and expose free thiols.
-
Quenching Reagent: N-acetylcysteine or other thiol-containing small molecule.
-
Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes.
-
Analytical Instruments: SDS-PAGE, Mass Spectrometry.
Procedure:
-
Protein Preparation (if necessary):
-
If the cysteine residues are in the form of disulfide bonds, pre-treat the protein with a reducing agent like TCEP. Incubate at room temperature for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Thiol Conjugation Reaction:
-
Dissolve the purified DBCO-PEG2-Bromoacetamide conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the protein solution in the reaction buffer. A 5-20 fold molar excess of the bromoacetamide conjugate is typically used.
-
Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C. The reaction should be protected from light.
-
-
Reaction Quenching (Optional):
-
Add a quenching reagent such as N-acetylcysteine to react with any unreacted bromoacetamide groups. Incubate for an additional 30 minutes.
-
-
Purification:
-
Remove the excess unreacted bromoacetamide conjugate and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the final protein conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unconjugated protein.[3]
-
Confirm the successful conjugation and determine the degree of labeling using Mass Spectrometry.
-
Potential Application in a Signaling Pathway Context
The developed bioconjugate can be used as a tool to investigate cellular signaling pathways. For instance, an antibody targeting a specific cell surface receptor could be conjugated to a fluorescent dye using the described method. This would allow for the visualization and tracking of the receptor, providing insights into its trafficking and downstream signaling.
Caption: Application in tracking a cell surface receptor.
Troubleshooting
-
Low SPAAC Reaction Yield:
-
Non-specific Labeling in Thiol Conjugation:
-
Ensure the bromoacetamide intermediate is sufficiently purified.
-
Optimize the pH of the reaction buffer to favor thiol reactivity over other nucleophiles.
-
-
Protein Precipitation:
-
Minimize the concentration of organic solvents in the reaction mixture.
-
Perform the reaction at a lower temperature.
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bromoacetamido-PEG2-AZD in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Bromoacetamido-PEG2-AZD in the synthesis of antibody-drug conjugates (ADCs). This document outlines the principles of conjugation, detailed experimental protocols, and methods for the characterization and purification of the resulting ADC. The "AZD" designation in "this compound" refers to a proprietary cytotoxic payload. For the purpose of these instructional protocols, we will proceed with the understanding that "AZD" represents a potent topoisomerase I inhibitor payload, a class of molecules frequently utilized in AstraZeneca's ADC development programs.
Introduction to this compound in ADC Synthesis
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.
This compound is a heterobifunctional linker-payload construct designed for cysteine-specific conjugation. It comprises three key components:
-
Bromoacetamide Group: This functional group serves as a thiol-reactive handle, enabling covalent attachment to free cysteine residues on the antibody. The resulting thioether bond is highly stable, minimizing premature drug release in circulation.[1][2][3]
-
PEG2 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker-payload, which can improve the solubility and aggregation properties of the final ADC.[4][5]
-
AZD Payload: A potent cytotoxic agent, presumed here to be a topoisomerase I inhibitor, responsible for inducing cell death upon internalization into the target cancer cell. Topoisomerase I inhibitors function by trapping the enzyme-DNA complex, leading to DNA strand breaks and apoptosis.
The use of a bromoacetamide linker offers advantages over more traditional maleimide-based linkers, primarily in the stability of the resulting conjugate.[1][2]
Principle of Cysteine-Specific Conjugation
The synthesis of an ADC using this compound involves a two-step process targeting the interchain disulfide bonds of a monoclonal antibody:
-
Antibody Reduction: The interchain disulfide bonds of the mAb are partially reduced to generate free thiol (-SH) groups. This step must be carefully controlled to achieve the desired number of available conjugation sites, which directly influences the drug-to-antibody ratio (DAR).
-
Thiol-Alkylation: The thiol-reactive bromoacetamide group of the this compound linker-payload undergoes a nucleophilic substitution reaction with the generated antibody thiols, forming a stable thioether linkage.
This site-specific conjugation method, targeting cysteine residues, allows for the production of more homogeneous ADCs compared to random conjugation to lysine (B10760008) residues.[6]
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound (stored at -20°C, protected from light and moisture)
-
Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine hydrochloride, TCEP)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Organic Co-solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Purification Buffers (e.g., PBS, Histidine-based buffers)
-
Purification Columns (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)
Protocol 1: Partial Reduction of the Monoclonal Antibody
-
Prepare a stock solution of the monoclonal antibody at a concentration of 10 mg/mL in PBS, pH 7.4.
-
Prepare a fresh stock solution of TCEP at 10 mM in water.
-
To the antibody solution, add a calculated molar excess of TCEP. The optimal molar ratio of TCEP to mAb will need to be determined empirically to achieve the desired average DAR, but a starting point is a 2.5 to 4-fold molar excess.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
After incubation, the reduced antibody should be used immediately in the conjugation step.
Protocol 2: Conjugation of this compound to the Reduced Antibody
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
To the reduced antibody solution from Protocol 1, add the this compound stock solution to achieve a final molar excess of the linker-payload over the antibody. A typical starting point is a 5 to 10-fold molar excess.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
After the incubation period, quench the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the initial amount of this compound.
-
Allow the quenching reaction to proceed for 20 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
-
Initial Buffer Exchange (Desalting):
-
The crude ADC mixture should be purified from excess linker-payload and other small molecules using a desalting column (e.g., Sephadex G-25) or through tangential flow filtration (TFF).
-
Equilibrate the column with a suitable storage buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
-
Load the quenched reaction mixture onto the column and collect the protein-containing fractions.
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation:
-
HIC is the preferred method for separating ADC species with different DAR values.[7][8][9]
-
Use a HIC column (e.g., Butyl or Phenyl) equilibrated with a high salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Load the desalted ADC and elute with a decreasing salt gradient. Species with higher DAR values are more hydrophobic and will elute later.
-
Collect fractions corresponding to the desired DAR species.
-
Protocol 4: Characterization of the Synthesized ADC
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the AZD payload. The DAR can be calculated using the Beer-Lambert law, accounting for the extinction coefficients of both the antibody and the payload.
-
HIC-HPLC: As performed in the purification step, the relative peak areas of the different DAR species can be used to calculate the average DAR.[][11]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to confirm the number of conjugated payloads.[7][12]
-
-
Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the final ADC product.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis under reducing and non-reducing conditions can be used to visualize the conjugation and assess the integrity of the antibody chains.
-
-
Confirmation of Conjugation Site:
-
Peptide mapping using LC-MS/MS can be employed to identify the specific cysteine residues that have been conjugated.
-
Quantitative Data Summary
The following tables provide representative data that can be expected during an ADC synthesis campaign with this compound.
Table 1: Effect of TCEP Molar Excess on Average DAR
| TCEP:mAb Molar Ratio | Average DAR (by HIC-HPLC) | Monomer Purity (by SEC) |
| 2.5 : 1 | 1.8 | >98% |
| 3.0 : 1 | 3.5 | >97% |
| 4.0 : 1 | 5.2 | >95% |
Table 2: Representative Purification Summary
| Purification Step | Protein Recovery (%) | Average DAR | Aggregate (%) | Free Payload (%) |
| Crude Conjugate | 100 | 3.6 | 4.5 | >90 |
| Desalting (SEC) | 95 | 3.6 | 4.6 | <1 |
| HIC (Pooled Fractions) | 80 | 4.0 | <1 | <0.1 |
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Thiol-alkylation reaction for ADC formation.
Caption: Principle of HIC for ADC DAR separation.
References
- 1. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Site-Specific Antibody Modification using Bromoacetamido-PEG2-AZD
For Research Use Only.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology used to attach the drug to the antibody is critical for the stability, efficacy, and safety of the ADC. Bromoacetamido-PEG2-AZD is a heterobifunctional linker designed for site-specific conjugation of the "AZD" payload to an antibody. The bromoacetamide group reacts specifically with thiol groups, such as those from reduced cysteine residues on the antibody, to form a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves the pharmacokinetic profile of the resulting ADC. While "AZD" is a designation often associated with AstraZeneca's pipeline, for the context of these application notes, we will consider "AZD" to be a potent PARP (Poly(ADP-ribose) polymerase) inhibitor, structurally related to Olaparib.
These notes provide a detailed protocol for the site-specific modification of a monoclonal antibody with this compound, followed by methods for the characterization and in vitro evaluation of the resulting ADC.
Principle of Conjugation
The conjugation of this compound to an antibody relies on the specific reaction between the bromoacetamide moiety and a free thiol group on the antibody.[1][2] For site-specific conjugation, native interchain disulfide bonds of the antibody are partially or fully reduced to generate reactive cysteine residues. The bromoacetyl group then undergoes a nucleophilic substitution reaction with the thiol group of a cysteine residue, forming a stable covalent thioether linkage.[3] This method allows for the generation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[4]
Data Presentation
Table 1: Physicochemical Characterization of AZD-ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of AZD-ADC in BRCA1-mutant (MX-1) and BRCA1-wildtype (MCF-7) Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) |
| MX-1 (BRCA1 mutant) | AZD-ADC | 15.2 |
| Free AZD (Olaparib analog) | 5.8 | |
| Non-targeting ADC | >1000 | |
| MCF-7 (BRCA1 wildtype) | AZD-ADC | 850.7 |
| Free AZD (Olaparib analog) | 450.3 | |
| Non-targeting ADC | >1000 |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (e.g., anti-HER2 IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size Exclusion Chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC system)
Protocol 1: Antibody Reduction
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Remove the excess TCEP by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound to the Reduced Antibody
-
Dissolve the this compound in DMSO to prepare a 10 mM stock solution.
-
Add a 5-fold molar excess of the this compound stock solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation, protected from light.
-
To quench the reaction, add a 20-fold molar excess of N-acetylcysteine and incubate for an additional 30 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
-
Purify the ADC from unreacted linker-payload and other small molecules using a pre-packed Size Exclusion Chromatography (SEC) column equilibrated with PBS, pH 7.4.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and concentrate the purified ADC using a suitable centrifugal filter device.
-
Determine the final concentration of the purified ADC and store at 2-8°C.
Protocol 4: Characterization of the Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Use a hydrophobic interaction chromatography (HIC) column with a suitable mobile phase gradient to separate the different drug-loaded antibody species.
-
Calculate the average DAR by integrating the peak areas of the different species.[5]
-
-
Purity and Aggregation Analysis by SEC-HPLC:
-
Use a size exclusion chromatography (SEC) column to separate the monomeric ADC from aggregates and fragments.
-
Determine the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
-
-
In Vitro Cytotoxicity Assay:
-
Plate cancer cells (e.g., BRCA1-mutant and wildtype) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the AZD-ADC, free AZD payload, and a non-targeting control ADC.
-
Incubate the cells for 72-96 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values from the dose-response curves.
-
Signaling Pathway and Mechanism of Action
The AZD-ADC binds to a specific antigen on the surface of tumor cells, leading to its internalization. Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active AZD payload. The AZD payload, a PARP inhibitor, prevents the repair of DNA single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, this inhibition of PARP leads to the accumulation of DNA double-strand breaks during replication, ultimately resulting in cell death through synthetic lethality.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Incomplete antibody reduction | Increase TCEP concentration or incubation time. |
| Insufficient linker-payload | Increase the molar excess of this compound. | |
| High Aggregation | High protein concentration | Perform conjugation at a lower antibody concentration. |
| Hydrophobicity of the payload | Optimize the purification process to remove aggregates. | |
| Poor In Vitro Efficacy | Low potency of the payload | Confirm the activity of the free AZD payload. |
| Inefficient internalization of the ADC | Verify the binding of the antibody to the target cells. | |
| Linker instability | Analyze the stability of the ADC in plasma. |
Conclusion
The use of this compound allows for the creation of homogeneous and stable ADCs with a controlled drug-to-antibody ratio. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, purification, and characterization of a site-specific ADC. The resulting AZD-ADC is expected to exhibit potent and selective anti-tumor activity, particularly in cancer cells with deficiencies in DNA repair pathways.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 3. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing tumor-targeting monoclonal antibodies therapy by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with Bromoacetamido-PEG2-AZD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules such as peptides, is a cornerstone of modern drug development, diagnostics, and biomedical research. The strategic modification of peptides with moieties like polyethylene (B3416737) glycol (PEG) can significantly enhance their therapeutic properties. PEGylation, the process of attaching PEG chains, is known to improve the solubility, stability against proteolytic degradation, and circulation half-life of peptides, while also reducing their immunogenicity.
This document provides detailed application notes and protocols for the bioconjugation of a cysteine-containing peptide with a heterobifunctional linker, Bromoacetamido-PEG2-Azide. This linker features a bromoacetamide group for the selective alkylation of thiol groups present in cysteine residues and a terminal azide (B81097) group, which can be utilized for subsequent "click chemistry" reactions. This two-step conjugation strategy allows for the precise, site-specific modification of peptides and the subsequent attachment of a wide array of molecules, such as imaging agents, targeting ligands, or cytotoxic drugs.
The bromoacetamide group reacts specifically with the sulfhydryl group of cysteine residues under mild basic conditions, forming a stable thioether bond. The azide moiety provides a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling highly efficient and specific ligation to an alkyne-containing molecule.
These protocols will guide researchers through the conjugation reaction, purification of the resulting peptide-PEG-azide conjugate, and its characterization using standard analytical techniques.
Chemical Reaction Pathway
The bioconjugation process involves a two-step approach. The first step is the site-specific PEGylation of a cysteine-containing peptide with Bromoacetamido-PEG2-Azide. The second, optional step is the subsequent "click" reaction of the azide-terminated conjugate with an alkyne-functionalized molecule.
Caption: Reaction scheme for peptide bioconjugation.
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide (lyophilized powder)
-
Bromoacetamido-PEG2-Azide
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.0-8.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (e.g., C18)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Lyophilizer
Protocol for Bioconjugation of Peptide with this compound
This protocol details the reaction between the thiol group of a cysteine residue in a peptide and the bromoacetamide group of the PEG linker.
Application Note: Covalent Labeling of Cysteine-Containing Proteins Using a Bromoacetamido-PEG2-Azide Linker for Fluorescent Probe Attachment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific protein labeling is a critical technique for studying protein function, localization, and interactions. This application note describes a two-step strategy for the attachment of fluorescent probes to cysteine-containing proteins using a heterobifunctional Bromoacetamido-PEG2-Azide linker.[1] This linker features a bromoacetamide group for covalent, thiol-reactive conjugation to cysteine residues and a terminal azide (B81097) group for the subsequent attachment of a fluorescent probe via click chemistry.[1][2][3]
The bromoacetamide group specifically reacts with the sulfhydryl side chain of cysteine residues via an alkylation reaction, forming a stable thioether bond.[3][4] The short, hydrophilic di-ethylene glycol (PEG2) spacer enhances the water solubility of the linker and the resulting conjugate, while minimizing steric hindrance.[5] The azide functionality allows for a highly specific and efficient bioorthogonal reaction with an alkyne-modified fluorescent probe, typically through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6][7] This modular approach provides precise control over the labeling process and allows for the use of a wide variety of fluorescent probes.
Principle of the Method
The labeling strategy involves two primary chemical reactions, as illustrated in the workflow below.
-
Thiol-Alkylation: The protein of interest (POI), containing at least one accessible cysteine residue, is incubated with the Bromoacetamido-PEG2-Azide linker. The bromoacetamide moiety reacts with the cysteine's sulfhydryl group to form a stable, covalent thioether bond, resulting in an azide-modified protein.
-
Click Chemistry: The azide-modified protein is then reacted with a fluorescent probe that has been functionalized with a terminal alkyne group. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a cycloaddition reaction to form a stable triazole ring, covalently attaching the fluorescent probe to the protein.
Caption: Two-step workflow for fluorescent probe attachment.
Experimental Protocols
Protocol 1: Covalent Labeling with Bromoacetamido-PEG2-Azide
This protocol details the modification of a cysteine-containing protein with the bromoacetamide linker.
Materials:
-
Protein of interest (1-10 mg/mL in a suitable buffer)
-
Bromoacetamido-PEG2-Azide Linker (e.g., from Precise PEG, BroadPharm)[2][8]
-
Reaction Buffer: 50 mM Phosphate buffer or HEPES, pH 7.5-8.5, containing 1-2 mM EDTA.[9][10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M L-cysteine or Dithiothreitol (DTT)
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (MWCO appropriate for the protein).
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be labeled, reduce them first by incubating with 10-fold molar excess of TCEP for 30-60 minutes at room temperature.[11]
-
Remove the reducing agent using a desalting column equilibrated with degassed Reaction Buffer. Proceed immediately to the labeling step to prevent re-oxidation of thiols.[10]
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Bromoacetamido-PEG2-Azide linker in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the linker stock solution to the protein solution to achieve a 5- to 20-fold molar excess of linker over protein.[9][11] The optimal ratio should be determined empirically.
-
Note: The final concentration of the organic solvent (DMF/DMSO) should be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10][11]
-
-
Quenching:
-
Purification:
Protocol 2: Fluorescent Probe Attachment via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to attach an alkyne-fluorophore to the azide-modified protein.
Materials:
-
Azide-modified protein from Protocol 1
-
Alkyne-functionalized fluorescent probe
-
Click Chemistry Reagents:
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Copper ligand (e.g., TBTA) solution (e.g., 20 mM in DMSO)
-
Reducing agent: Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[12]
-
-
Purification supplies (desalting column or dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration ~1-5 mg/mL), and the alkyne-fluorophore (2-5 molar excess over protein).
-
In a separate tube, premix the CuSO4 and ligand solutions at a 1:1 molar ratio.
-
Add the CuSO4/ligand complex to the protein mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2-5 mM.[12]
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis, as described in Protocol 1.
-
Data Presentation
The success of the labeling procedure can be quantified by determining the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This is typically calculated using UV-Visible spectrophotometry.
Table 1: Hypothetical Labeling Efficiency Data
| Parameter | Protein A (30 kDa) | Protein B (75 kDa) |
| Initial Protein Conc. (mg/mL) | 5.0 | 4.0 |
| Linker:Protein Molar Ratio | 10:1 | 15:1 |
| Fluorophore:Protein Molar Ratio | 3:1 | 4:1 |
| Final Protein Conc. (mg/mL) | 4.5 | 3.5 |
| Degree of Labeling (DOL) | 1.2 | 1.8 |
| Labeling Efficiency (%) | ~80% (assuming 1.5 available Cys) | ~90% (assuming 2 available Cys) |
Visualization of Key Processes
Chemical Reaction Pathway
The diagram below illustrates the key chemical transformations during the two-step labeling process.
References
- 1. Bromoacetamido-PEG-azide | Azide-PEG-Bromoacetamido | AxisPharm [axispharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NP [thermofisher.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols: Conjugation of Bromoacetamido-PEG2-AZD to a Small Molecule Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of small molecules, peptides, and proteins.[1][2] PEGylation can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, prolonging its circulation half-life, and reducing its immunogenicity.[1][] This document provides a detailed protocol for the conjugation of Bromoacetamido-PEG2-AZD, a heterobifunctional linker, to a small molecule drug possessing a reactive thiol group.
This compound incorporates a bromoacetamide functional group, which selectively reacts with nucleophiles like thiols to form a stable thioether bond.[4][5] The PEG2 spacer enhances the hydrophilicity of the resulting conjugate.[][7] The "AZD" component is considered a payload or a functional moiety integral to the drug's mechanism of action. This protocol will focus on the chemical ligation of the Bromoacetamido-PEG2 linker to a thiol-containing small molecule.
Reaction Principle
The conjugation chemistry is based on the nucleophilic substitution (SN2) reaction between the electrophilic α-carbon of the bromoacetamide group and the nucleophilic thiol group of the small molecule drug.[4] This reaction is highly efficient and selective for thiols, particularly within a controlled pH range, leading to the formation of a stable thioether linkage.[8][]
Materials and Equipment
Reagents
-
This compound
-
Thiol-containing small molecule drug
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), HPLC-grade water, HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) for HPLC
Equipment
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Lyophilizer (optional)
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Small Molecule Drug
-
Preparation of Stock Solutions:
-
Dissolve the thiol-containing small molecule drug in degassed reaction buffer (PBS, pH 7.2-7.5) to a final concentration of 10 mM. If solubility is an issue, a minimal amount of a compatible organic co-solvent like DMF or DMSO can be used.
-
Immediately prior to use, dissolve this compound in DMF or DMSO to a final concentration of 100 mM.
-
-
Conjugation Reaction:
-
In a reaction vial, add the thiol-containing small molecule drug solution.
-
While stirring, add a 1.2 to 1.5 molar excess of the this compound solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring. Protect the reaction from light if any of the components are light-sensitive.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by analytical RP-HPLC. Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at different time points (e.g., 0, 1, 2, and 4 hours).
-
Quench the reaction in the aliquot by diluting it with a solution containing a large excess of a thiol-containing quenching agent (e.g., N-acetylcysteine).
-
Analyze the quenched aliquots by RP-HPLC to observe the consumption of the starting materials and the formation of the desired conjugate.
-
-
Quenching the Reaction:
-
Once the reaction is deemed complete by HPLC analysis, add a 5- to 10-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to the reaction mixture to consume any unreacted this compound.
-
Let the quenching reaction proceed for 30 minutes at room temperature.
-
Protocol 2: Purification of the PEGylated Small Molecule Drug Conjugate
-
Purification by Preparative RP-HPLC:
-
Purify the quenched reaction mixture using a preparative reverse-phase HPLC system equipped with a C18 column.
-
Use a suitable gradient of water and acetonitrile, both containing 0.1% TFA, to separate the desired conjugate from unreacted starting materials, excess quenching reagent, and other byproducts.
-
Collect the fractions corresponding to the product peak, as identified by UV absorbance.
-
-
Product Characterization and Pooling:
-
Analyze the collected fractions by analytical RP-HPLC and LC-MS to confirm the purity and identity (molecular weight) of the desired conjugate.[10]
-
Pool the pure fractions containing the product.
-
-
Solvent Removal:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator or by lyophilization.
-
If lyophilization is used, the final product will be obtained as a solid powder.
-
Data Presentation
Table 1: HPLC and LC-MS Characterization Data
| Compound | Retention Time (min) | Observed Mass (m/z) | Theoretical Mass (Da) | Purity (%) |
| Thiol-Small Molecule | 5.8 | [M+H]⁺ = X | X | >98 |
| This compound | 8.2 | [M+H]⁺ = Y | Y | >95 |
| Conjugate | 12.5 | [M+H]⁺ = X+Y-Br | X+Y-Br | >99 |
Note: X and Y represent the molecular weights of the starting materials. Retention times are exemplary and will depend on the specific HPLC conditions and the properties of the small molecule.
Visualizations
Caption: Reaction scheme for the conjugation of a thiol-containing small molecule to this compound.
Caption: Experimental workflow for the synthesis and purification of the PEGylated small molecule drug.
Caption: Hypothetical signaling pathway illustrating the enhanced therapeutic potential of a PEGylated drug.
References
- 1. This compound, 2639395-43-8 | BroadPharm [broadpharm.com]
- 2. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 7. This compound CAS#: 2639395-43-8 [amp.chemicalbook.com]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
Application Notes and Protocols for Bromoacetamido-PEG2-AZD in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-AZD is a heterobifunctional linker-drug conjugate designed for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This reagent incorporates three key components:
-
A bromoacetamido group, which serves as a thiol-reactive handle for covalent conjugation to cysteine residues on proteins, such as monoclonal antibodies. The resulting thioether bond is known for its high stability.[]
-
A short, hydrophilic polyethylene glycol (PEG2) spacer, which enhances solubility and provides spatial separation between the targeting moiety and the cytotoxic payload.
-
An AZD warhead , which is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, and its inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects or high replicative stress.[2][3]
These application notes provide detailed protocols for the use of this compound in the construction and evaluation of a targeted drug delivery agent, specifically an Antibody-Drug Conjugate (ADC).
Mechanism of Action: ATR Inhibition in Cancer Therapy
The AZD moiety of the linker is a derivative of Ceralasertib (AZD6738), a selective inhibitor of ATR kinase.[4] ATR is a master regulator of the cellular response to DNA damage and replication stress.[2] In many cancer cells, the DDR pathway is compromised, making them heavily reliant on ATR for survival. Inhibition of ATR in such cells prevents the repair of DNA damage, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5] By conjugating the ATR inhibitor to a tumor-targeting antibody, the cytotoxic effect can be localized to cancer cells, potentially increasing the therapeutic window and reducing systemic toxicity.
Data Presentation: Representative Preclinical Data
The following tables summarize representative quantitative data for an ADC constructed using a bromoacetamide linker and an ATR inhibitor payload. The data is compiled from preclinical studies of similar ADCs and ATR inhibitors.[6][7][8]
Table 1: Conjugation and Stability Data
| Parameter | Representative Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC) |
| Conjugation Efficiency | > 90% | UV-Vis Spectroscopy, LC-MS |
| In Vitro Plasma Stability (7 days) | > 95% intact ADC | LC-MS |
| Thioether Bond Stability in vivo (mice, 2 weeks) | No measurable systemic drug release | LC-MS/MS |
Table 2: In Vitro Efficacy Data
| Cell Line | Target Antigen Expression | IC50 of ADC (nM) | IC50 of Unconjugated AZD (nM) |
| Tumor Cell Line A | High | 5 - 15 | 100 - 200 |
| Tumor Cell Line B | Low | > 1000 | 100 - 200 |
| Normal Cell Line | Negative | > 1000 | > 1000 |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation with this compound
This protocol describes the partial reduction of a monoclonal antibody (mAb) to expose free thiol groups, followed by conjugation with this compound.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-acetylcysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filter units
Procedure:
-
Antibody Reduction:
-
Prepare a stock solution of TCEP (10 mM) in water.
-
To the mAb solution (e.g., 5 mg/mL), add TCEP to a final molar ratio of 2.5:1 (TCEP:mAb).
-
Incubate at 37°C for 2 hours with gentle mixing.
-
Cool the reaction mixture to 4°C.
-
-
Conjugation:
-
Prepare a stock solution of this compound (10 mM) in DMSO.
-
Add the this compound solution to the reduced antibody solution to a final molar ratio of 5:1 (linker-drug:mAb).
-
Incubate the reaction at 4°C for 1 hour with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding N-acetylcysteine to a final concentration of 1 mM.
-
Incubate for 20 minutes at 4°C.
-
Purify the ADC using a pre-equilibrated desalting column to remove unconjugated linker-drug and other small molecules.
-
Concentrate the purified ADC and exchange the buffer to PBS using a centrifugal filter unit.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC or RP-HPLC-MS.[9][]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic activity of the ADC on target and non-target cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC construct and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions.
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.[11]
-
Protocol 3: Cellular Uptake and Trafficking Assay
This protocol uses a fluorescently labeled secondary antibody to visualize the internalization of the ADC.
Materials:
-
Target cancer cell lines
-
ADC construct
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-human IgG)
-
Hoechst 33342 stain
-
Lysosomal marker (e.g., LysoTracker Red)
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
ADC Incubation:
-
Treat the cells with the ADC (e.g., 10 µg/mL) for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Staining:
-
Wash the cells with PBS.
-
For lysosomal co-localization, incubate with LysoTracker Red for 30 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Stain the nuclei with Hoechst 33342.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cellular localization of the ADC using a confocal microscope.[12]
-
Visualizations
Caption: ATR Signaling Pathway and Inhibition by AZD-based ADC.
Caption: Experimental Workflow for ADC Synthesis.
Caption: Mechanism of Targeted Drug Delivery and Cellular Action.
References
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Characterization of Bromoacetamido-PEG2-AZD Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-AZD represents a class of bioconjugates where a therapeutic agent, designated here as AZD, is linked to a biomolecule via a Bromoacetamido-PEG2 linker. This linker provides a defined spacer and a reactive group for covalent attachment, typically to thiol residues on proteins such as monoclonal antibodies (mAbs). The characterization of these conjugates is critical for ensuring product quality, efficacy, and safety in drug development. Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation of such complex biomolecules.[1][2]
This application note provides a comprehensive protocol for the characterization of this compound conjugates using liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are designed to determine key quality attributes, including the drug-to-antibody ratio (DAR), identification of conjugation sites, and confirmation of the conjugate's overall integrity.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[3] The following protocol outlines the steps for preparing a this compound conjugate, assumed to be an antibody-drug conjugate (ADC) mimic, for LC-MS analysis.
Materials:
-
This compound conjugated antibody sample
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (for reduction)
-
Guanidine (B92328) hydrochloride (optional, for denaturation)[4]
-
Formic acid (for acidification)
-
HPLC-grade water and acetonitrile
-
PNGase F (for deglycosylation, if necessary)
Protocol for Reduction and Denaturation (Middle-Down Analysis):
-
To 30 µg of the ADC sample, add 5 M guanidine hydrochloride to denature the antibody.[4]
-
Perform the reduction of disulfide bonds by adding 56 mM of TCEP-HCl and incubating for 60 minutes at 57 °C.[4] This step separates the antibody into its light and heavy chains.
-
Quench the reaction by adding 1% formic acid to acidify the sample, making it suitable for reversed-phase LC-MS.[4]
-
If the antibody is glycosylated, consider deglycosylation prior to analysis to reduce spectral complexity. This can be achieved by incubating the sample with PNGase F overnight.[5]
LC-MS Analysis
Liquid chromatography coupled with high-resolution mass spectrometry allows for the separation of different conjugate species and their subsequent mass analysis.
Instrumentation:
LC Method:
-
Column: A reversed-phase column suitable for protein analysis (e.g., C4 or PLRP-S).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-30 minutes to elute the light and heavy chains.
-
Flow Rate: 250-400 µL/min.
-
Column Temperature: 80 °C.[4]
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 400-4000.
-
Data Acquisition: Acquire data in profile mode.
-
Fragmentation: For site analysis, use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the protein chains and identify the modified peptides.[7]
Data Presentation and Analysis
The analysis of the acquired mass spectrometry data is focused on determining the drug-to-antibody ratio (DAR) and identifying the specific sites of conjugation.
Deconvolution of Mass Spectra
The raw mass spectra of the light and heavy chains will show a distribution of charge states. These need to be deconvoluted to obtain the zero-charge mass of each species.[1] This allows for the identification of unconjugated chains and chains conjugated with one or more this compound moieties.
Drug-to-Antibody Ratio (DAR) Calculation
The average DAR can be calculated from the relative abundance of the different conjugated species observed in the deconvoluted mass spectrum. The peak areas of the unconjugated and conjugated light and heavy chains are used for this calculation.[8]
Table 1: Quantitative Data Summary for a Hypothetical this compound Conjugate
| Chain | Species | Measured Mass (Da) | Relative Abundance (%) | Number of Conjugates |
| Light Chain | Unconjugated | 23450.5 | 30 | 0 |
| Light Chain | +1 Conjugate | 24118.7 | 70 | 1 |
| Heavy Chain | Unconjugated | 50125.2 | 10 | 0 |
| Heavy Chain | +1 Conjugate | 50793.4 | 40 | 1 |
| Heavy Chain | +2 Conjugates | 51461.6 | 50 | 2 |
Note: The mass of the this compound moiety is assumed to be 668.2 Da for this example.
Fragmentation Analysis for Site Identification
To pinpoint the exact amino acid residue where the conjugation has occurred, tandem mass spectrometry (MS/MS) is employed. The precursor ions corresponding to the conjugated light and heavy chains are isolated and fragmented. The resulting fragment ions are analyzed to identify the specific peptide containing the modification.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the characterization of this compound conjugates.
Caption: Experimental workflow for ADC characterization.
Conjugation Reaction Pathway
The diagram below depicts the chemical reaction between the bromoacetamide group of the linker and a cysteine residue on the antibody.
Caption: Bromoacetamide conjugation chemistry.
Conclusion
The methodologies outlined in this application note provide a robust framework for the comprehensive mass spectrometric characterization of this compound conjugates. By employing a combination of sample preparation techniques, high-resolution LC-MS, and detailed data analysis, researchers can confidently determine critical quality attributes such as drug-to-antibody ratio and the specific sites of conjugation. This level of characterization is essential for the successful development of novel bioconjugate therapeutics.
References
- 1. enovatia.com [enovatia.com]
- 2. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Proteins after Conjugation with Bromoacetamido-PEG2-AZD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with polyethylene (B3416737) glycol (PEG) linkers, such as Bromoacetamido-PEG2-AZD, is a widely employed strategy in drug development to enhance the therapeutic properties of biologics. This process, known as PEGylation, can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life and reduce immunogenicity. The this compound linker contains a bromoacetamide group for covalent attachment to sulfhydryl groups on the protein (e.g., from cysteine residues) and an azide (B81097) (AZD) moiety for subsequent click chemistry reactions.
Following the conjugation reaction, a heterogeneous mixture is typically produced, containing the desired PEGylated protein, unreacted protein, excess PEG linker, and other reaction byproducts. Therefore, a robust purification strategy is critical to isolate the desired conjugate with high purity, which is essential for downstream applications and analytical characterization. This document provides detailed application notes and protocols for the purification of proteins conjugated with this compound, focusing on common and effective purification techniques.
Experimental Workflow Overview
The overall process, from protein preparation to purified conjugate, involves several key stages. The following diagram illustrates a typical experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Bromoacetamido-PEG2-AZD Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in conjugation reactions involving Bromoacetamido-PEG2-AZD and thiol-containing molecules, such as proteins or peptides with cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound conjugation reaction? This is a bimolecular nucleophilic substitution (SN2) reaction. The bromoacetamide group is an α-haloacetamide, which contains a highly reactive electrophilic carbon. The thiol group (-SH) on a cysteine residue, particularly in its deprotonated thiolate form (-S⁻), acts as a potent nucleophile. The thiolate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.[1][2] The this compound molecule is a heterobifunctional linker, providing the thiol-reactive bromoacetamide, a hydrophilic PEG spacer, and an azide (B81097) group for subsequent modifications via click chemistry.[1][3]
Q2: What is the optimal pH for this conjugation? The reaction is highly pH-dependent. The thiol group (pKa ≈ 8.2-8.5) must be deprotonated to the more nucleophilic thiolate form. Therefore, the reaction is most efficient at a pH above the thiol pKa.[2][4] Studies show that bromoacetyl groups react with high chemoselectivity at pH values of 8.0 or higher.[5][6] A common starting point is a buffer at pH 8.0-9.0.[5][7]
Q3: How does this reaction compare to maleimide-thiol conjugation? Both bromoacetamide and maleimide (B117702) groups react with thiols, but there are key differences:
-
Stability: The thioether bond formed by the bromoacetamide reaction is generally considered more stable and essentially irreversible compared to the thiosuccinimide ether bond from a maleimide reaction, which can undergo a retro-Michael reaction, leading to deconjugation.[1][8]
-
Kinetics & pH: The maleimide-thiol reaction is typically faster and proceeds optimally at a lower pH range of 6.5-7.5.[8][] The bromoacetamide reaction is generally slower and requires a higher pH (typically >8.0) to achieve efficient conjugation.[6][8]
Q4: What are the potential side reactions? The primary side reaction is the alkylation of other nucleophilic amino acid residues. At higher pH values (typically > 9.0), the bromoacetamide group can react with the ε-amino group of lysine (B10760008) or the imidazole (B134444) group of histidine.[5][7] However, the reaction with the thiolate of cysteine is significantly faster, and optimizing the pH can ensure high chemoselectivity.[5]
Q5: How should the this compound reagent be stored and handled? The reagent should be stored at -20°C, protected from light and moisture.[6] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.[6] Prepare stock solutions in a dry, inert solvent like DMF or DMSO.[6]
Troubleshooting Guide: Low Conjugation Yield
Q1: I am observing very low or no product formation. What are the most common initial culprits? Low or no conjugation can often be traced back to three areas: the integrity of your starting materials, the composition of your reaction buffer, or the status of the thiol group on your protein/peptide.
-
Reagent Integrity: Ensure your this compound reagent has been stored correctly and has not degraded.[6]
-
Buffer Composition: Check your buffer for any components that could interfere with the reaction. Primary amines (e.g., Tris buffer) and other nucleophiles can compete with the desired thiol reaction.[10] Preservatives like sodium azide should also be removed.[10]
-
Thiol Availability: Confirm that the cysteine residue on your biomolecule is available and in its reduced (free thiol) form. Disulfide bonds must be cleaved, and the reducing agent subsequently removed.
Q2: How can I verify that my protein's thiol group is available for conjugation? The thiol group of a cysteine residue may be oxidized, forming an intramolecular or intermolecular disulfide bond. This bond must be reduced to regenerate the free thiol.
-
Reduction Step: Treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and does not require removal before some downstream applications, although removal is recommended before conjugation to avoid reaction with the bromoacetamide.
-
Removal of Reducing Agent: After reduction, the reducing agent must be completely removed to prevent it from reacting with your bromoacetamide reagent. This is typically done using a desalting column or dialysis.
-
Quantification: You can quantify the number of free thiols using Ellman's Reagent (DTNB) to ensure the reduction was successful.
Q3: My reaction conditions might be suboptimal. What parameters can I adjust? Optimizing reaction conditions is critical for achieving a high yield. Refer to the table below for recommended starting points and ranges for optimization.
| Parameter | Recommended Value | Notes |
| pH | 8.0 - 9.0 | Essential for deprotonating the thiol to the more reactive thiolate. Start at 8.0 and increase if needed, but be mindful of potential side reactions above pH 9.0.[5][6] |
| Molar Ratio | 5- to 20-fold molar excess of this compound reagent over the thiol | A molar excess drives the reaction to completion. The optimal ratio is protein-dependent and should be determined empirically. |
| Temperature | 4°C to 25°C (Room Temp) | The reaction can be performed at 4°C overnight to minimize protein degradation or at room temperature for a shorter duration (e.g., 2-4 hours) for a faster reaction rate. |
| Reaction Time | 2 - 24 hours | Monitor the reaction progress over time. Slower reactions may require overnight incubation. |
| Protein Conc. | > 0.5 mg/mL | Higher concentrations can improve reaction kinetics. If your protein is too dilute, consider concentrating it first.[10] |
Q4: I'm seeing a product, but the yield is low after purification. What could be the problem? Low yield after purification can be due to product loss during the purification step itself. PEGylated proteins can behave differently from their native counterparts.
-
Choice of Chromatography:
-
Size Exclusion Chromatography (SEC): This is a common and effective method for removing unreacted, low-molecular-weight PEG reagents and byproducts.[][12]
-
Ion Exchange Chromatography (IEX): The PEG chain can shield charges on the protein surface, altering its binding characteristics. This can be exploited to separate the native protein, mono-PEGylated product, and poly-PEGylated species.[][13]
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the hydrophobicity of the protein, making HIC a viable, albeit less common, purification strategy.[]
-
-
Product Adsorption: The product may be adsorbing to chromatography columns or filtration membranes. Ensure materials are compatible and consider passivation steps if necessary.
-
Aggregation: PEGylation can sometimes lead to aggregation. Analyze your purified product by SEC to check for aggregates.
Visualized Workflows and Pathways
Caption: The reaction pathway for this compound conjugation with a thiol.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 10. Antibody Conjugation Troubleshooting [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
Technical Support Center: Bromoacetamide Reactions with Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bromoacetamide for protein modification.
Troubleshooting Guide
This guide addresses common problems encountered during the bromoacetamide labeling of proteins.
1. Low or No Protein Labeling
If you observe low or no labeling of your target protein, consider the following potential causes and solutions.
-
Problem: Inaccessible cysteine residue. The target cysteine may be buried within the protein's structure.
-
Solution: Consider partial denaturation of the protein to expose the cysteine residue. Be aware that this may also expose other residues, potentially leading to non-specific labeling.[1]
-
Problem: Incorrect reaction pH. The reaction efficiency is pH-dependent.
-
Solution: Ensure the reaction buffer pH is between 7.0 and 8.5 for efficient cysteine labeling.[1] Bromoacetyl groups react chemoselectively with thiols at a pH of 8.0 or higher.[2]
-
Problem: Insufficient reducing agent or interference from reducing agents. Disulfide bonds may not be fully reduced, or the reducing agent may interfere with the labeling reaction.
-
Solution: If your protein has disulfide bonds, ensure they are fully reduced by incubating with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. It is crucial to remove the reducing agent before starting the labeling reaction, for example, by using a desalting column.[1]
-
Problem: Reagent instability. Bromoacetamide can hydrolyze.
-
Solution: Prepare fresh solutions of bromoacetamide before each use. Store the reagent in a dry, dark environment.
2. Non-Specific or Off-Target Labeling
Off-target labeling can occur due to reactions with other nucleophilic amino acid residues.
-
Problem: Reaction with other nucleophiles like lysine (B10760008) or histidine.
-
Solution: Optimize the reaction pH. Cysteine labeling is most efficient at a pH of 7.0-8.5.[1] Avoid highly basic conditions which can increase the reactivity of lysine. While off-target alkylation is possible, reaction conditions can be optimized to favor the more nucleophilic thiol group of cysteine.[3]
-
Problem: High reagent concentration. An excess of bromoacetamide can lead to reactions with less reactive, non-target residues.[1]
-
Solution: Perform a titration experiment to determine the optimal molar excess of bromoacetamide required for target labeling without significant background. Start with a 1:1 molar ratio and increase it incrementally.[1]
-
Problem: Prolonged incubation time. Longer reaction times can lead to an accumulation of off-target modifications.[1]
-
Solution: Optimize the incubation time. Monitor the reaction progress at different time points to find the shortest time required for sufficient labeling of the target cysteine.
3. Protein Instability or Precipitation
The reaction conditions can sometimes lead to protein denaturation and precipitation.
-
Problem: Protein instability in the reaction buffer.
-
Solution: Ensure the chosen buffer and pH are compatible with your protein's stability. Perform the reaction in a temperature-controlled environment, typically between room temperature and 37°C.[4]
-
Problem: High concentration of organic solvent. If your bromoacetamide derivative is dissolved in an organic solvent like DMSO or DMF, a high final concentration can denature the protein.
-
Solution: Keep the final concentration of the organic solvent low, generally below 10% (v/v).[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of bromoacetamide in proteins?
Bromoacetamide primarily reacts with the thiol group of cysteine residues through a Michael addition reaction, forming a stable thioether bond.[1][3]
Q2: What are the optimal pH and temperature for bromoacetamide reactions?
For specific labeling of cysteine residues, a pH range of 7.0-8.5 is generally recommended.[1] The reaction is typically carried out at room temperature or up to 37°C.[4]
Q3: How can I confirm that my protein is covalently labeled?
The most common method for confirming covalent labeling is mass spectrometry (MS).[1] By analyzing the intact protein or its proteolytic digests, you can identify a mass shift that corresponds to the addition of the bromoacetamide moiety. Tandem MS (MS/MS) can further pinpoint the exact amino acid residue that has been modified.[1]
Q4: How does bromoacetamide compare to other cysteine-reactive reagents like maleimides?
Bromoacetamide and maleimides are both used for cysteine modification. Bromoacetamide forms a very stable thioether bond that is not prone to the retro-Michael reactions that can occur with maleimide-thioether bonds.[2][3] However, maleimides tend to be more selective for thiols at a lower pH range (6.5-7.5).[2][6]
Q5: Can bromoacetamide react with other amino acids?
Yes, while it shows a strong preference for cysteine, bromoacetamide can react with other nucleophilic residues such as histidine and lysine, particularly at higher pH values.[1][3]
Data Presentation
Table 1: Comparison of Common Cysteine-Reactive Reagents
| Reagent | Optimal pH Range | Resulting Bond | Bond Stability | Key Considerations |
| Bromoacetamide | 7.0 - 8.5[1] | Thioether | High (Stable)[3] | Can have off-target reactivity at higher pH.[1][3] |
| Iodoacetamide | ~8.5[7] | Thioether | High (Stable) | More reactive than bromoacetamide.[5] |
| Maleimide | 6.5 - 7.5[2][6] | Thiosuccinimide ether | Variable | Prone to retro-Michael reaction and exchange with other thiols.[3] |
Experimental Protocols
Protocol 1: General Protein Labeling with Bromoacetamide
This protocol provides a starting point for labeling a purified protein. Optimization will be necessary for each specific protein.
-
Protein Preparation:
-
Ensure your protein is purified and in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).[1]
-
If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature.[1]
-
Crucially, remove the reducing agent before labeling using a desalting column or buffer exchange.[1]
-
-
Labeling Reaction:
-
Prepare a stock solution of bromoacetamide in a compatible solvent like DMSO or DMF.
-
Add the desired molar excess of the bromoacetamide solution to the protein solution. It is recommended to perform a titration to find the optimal ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Protect the reaction from light if using a fluorescent bromoacetamide derivative.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration that is in excess of the initial bromoacetamide concentration.
-
Remove the excess unreacted bromoacetamide and the quenching reagent by dialysis, desalting column, or size-exclusion chromatography.
-
Protocol 2: Confirmation of Labeling by Mass Spectrometry
-
Sample Preparation:
-
Take an aliquot of the labeled and purified protein.
-
For bottom-up proteomics, denature the protein in a buffer containing 8 M urea (B33335).
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate with a standard alkylating agent (if necessary for the experimental design, though the labeling itself is an alkylation).
-
Quench any excess alkylating agent.[8]
-
Dilute the sample to reduce the urea concentration to below 2 M.[8]
-
Digest the protein into peptides using an enzyme like trypsin overnight at 37°C.[8]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, specifying the mass modification corresponding to the bromoacetamide adduct on cysteine residues.
-
The identification of peptides with this mass shift will confirm the labeling and can pinpoint the specific cysteine(s) that were modified.
-
Visualizations
Caption: General workflow for protein labeling with bromoacetamide.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Bromoacetamide in Bioconjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of bromoacetamide as an alkylating agent, with a focus on understanding and mitigating side reactions with amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid targets of bromoacetamide?
Bromoacetamide is an alkylating agent that primarily reacts with nucleophilic amino acid side chains. The most reactive target is the thiol group of cysteine.[1][2] However, side reactions can occur with the imidazole (B134444) ring of histidine, the ε-amino group of lysine (B10760008), and the thioether of methionine.[1][3][4]
Q2: How does pH influence the reactivity and selectivity of bromoacetamide?
pH is a critical factor in controlling both the rate and selectivity of the alkylation reaction. The reactivity of each nucleophilic amino acid is highly dependent on the protonation state of its side chain.[1]
-
Cysteine: The thiol group of cysteine has a pKa of approximately 8.3-8.6. The deprotonated thiolate form (S⁻) is a much stronger nucleophile than the protonated thiol (SH). Consequently, the reaction rate with cysteine significantly increases as the pH approaches and exceeds its pKa. A pH range of 7.0-8.5 is often used for selective cysteine labeling.[1]
-
Histidine: The imidazole side chain of histidine has a pKa of about 6.0. The unprotonated imidazole is nucleophilic. At pH values above 6.0, the reactivity of histidine increases, making it a more likely target for side reactions.[1]
-
Lysine: The ε-amino group of lysine has a high pKa of around 10.5. It is mostly protonated and therefore not nucleophilic at neutral or slightly alkaline pH. Significant reaction with lysine typically only occurs at a higher pH (>9).[1]
-
Methionine: The sulfur atom in the thioether side chain of methionine is a relatively weak nucleophile. Its reactivity is less dependent on pH compared to other residues but can still be a source of side products, particularly at lower pH or with prolonged reaction times.[3]
Q3: What are the common side products of bromoacetamide reactions?
The side products are the result of bromoacetamide reacting with amino acids other than the intended cysteine target. These include:
-
Carboxymethyl-histidine: Formed by the alkylation of the histidine imidazole ring.
-
Carboxymethyl-lysine: Formed by the alkylation of the lysine ε-amino group.
-
Carboxymethyl-methionine (sulfonium ion): Formed by the alkylation of the methionine thioether.
Q4: How can I minimize side reactions?
Minimizing side reactions is crucial for obtaining specific and reproducible results. Key strategies include:
-
pH Control: Carefully select the reaction pH to favor the modification of the target amino acid. For selective cysteine modification, a pH between 7.0 and 8.5 is recommended.[1]
-
Stoichiometry: Use the lowest effective concentration of bromoacetamide to achieve sufficient labeling of the target residue while minimizing off-target reactions. A 1.1 to 2-fold molar excess over the target is a good starting point.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C) can help to reduce the extent of side reactions.
-
Quenching: Stop the reaction by adding an excess of a thiol-containing reagent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to consume any unreacted bromoacetamide.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling of Target Cysteine | 1. Incorrect pH: The pH is too low, leading to protonation of the cysteine thiol group and reduced nucleophilicity. 2. Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol in the buffer are reacting with the bromoacetamide. 3. Inaccessible Cysteine: The target cysteine residue is buried within the protein's tertiary structure. | 1. Optimize pH: Increase the reaction buffer pH to a range of 7.5-8.5. 2. Remove Reducing Agents: Ensure that reducing agents are removed (e.g., by dialysis or buffer exchange) before adding bromoacetamide. 3. Denature Protein: Use a denaturing agent (e.g., 8 M urea) to unfold the protein and expose the cysteine residue.[2] |
| Non-specific Labeling (Modification of His, Lys, Met) | 1. pH is too high: A high pH deprotonates the side chains of histidine and lysine, increasing their nucleophilicity. 2. Excess Reagent: Using a large molar excess of bromoacetamide increases the likelihood of reactions with less nucleophilic sites. 3. Prolonged Reaction Time: Longer incubation times can lead to the accumulation of side products. | 1. Lower the pH: If histidine modification is a problem, try performing the reaction at a pH closer to 7.0. For lysine, avoid pH > 9.0.[1] 2. Optimize Stoichiometry: Perform a titration to find the lowest effective concentration of bromoacetamide. 3. Reduce Reaction Time: Monitor the reaction progress over time to determine the optimal incubation period. |
| Protein Precipitation during Labeling | 1. Change in Protein Charge: Modification of charged residues (like lysine or histidine) can alter the protein's isoelectric point and solubility. 2. Denaturation: The reaction conditions (e.g., pH, temperature) may be causing the protein to denature and aggregate. | 1. Maintain Solubility: Ensure the reaction buffer has sufficient ionic strength or contains solubility-enhancing additives. 2. Gentle Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) and avoid harsh pH changes. |
Data Presentation
Quantitative Reactivity of Bromoacetamide with Amino Acids
| Amino Acid | Nucleophilic Group | pKa of Side Chain | Relative Reactivity at pH 7.4 | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Cysteine | Thiol (-SH) | ~8.3-8.6 | Very High | ~10 (for Iodoacetamide at pH 7.0)[2] | Bromoacetamide has comparable reactivity to iodoacetamide.[2] Reactivity is highly dependent on the deprotonated thiolate (S⁻) form. |
| Histidine | Imidazole | ~6.0 | Moderate | Not available | Reactivity increases significantly at pH > 6.0 as the imidazole ring becomes deprotonated.[1] |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Low | Not available | Reactivity is generally low at physiological pH due to the high pKa of the amino group. Becomes significant at pH > 9.0.[1] |
| Methionine | Thioether (-S-CH₃) | N/A | Low | Not available | A relatively weak nucleophile; its reactivity is less pH-dependent.[3] |
Note: The reactivity of bromoacetamide is comparable to that of iodoacetamide, though precise rate constants can vary depending on the specific protein context and reaction conditions.
Experimental Protocols
General Protocol for Protein Alkylation
This protocol outlines a standard workflow for the reduction and alkylation of proteins in solution, for example, prior to mass spectrometry analysis.
Materials:
-
Protein sample
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 1 M Dithiothreitol (DTT) stock solution
-
Alkylating agent: 0.5 M Bromoacetamide stock solution (prepare fresh, protect from light)
-
Quenching solution: 1 M DTT stock solution
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Protease (e.g., Trypsin)
Procedure:
-
Denaturation: Dissolve the protein sample in denaturation buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add bromoacetamide to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess bromoacetamide.
-
Buffer Exchange/Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to < 1 M. Add trypsin and incubate overnight at 37°C.
Kinetic Analysis of Bromoacetamide-Thiol Reaction by HPLC
This protocol allows for the determination of the second-order rate constant for the reaction between a bromoacetamide-containing compound and a thiol-containing molecule (e.g., N-acetyl-L-cysteine).
Materials:
-
Bromoacetamide-containing compound of interest
-
Thiol-containing compound (e.g., N-acetyl-L-cysteine)
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer at the desired pH)
-
Quenching solution (e.g., a high concentration of a different thiol, like DTT, or a strong acid)
-
RP-HPLC system with a C18 column and a UV detector
Procedure:
-
Reaction Setup: Equilibrate solutions of the bromoacetamide compound and the thiol compound in the reaction buffer to the desired temperature.
-
Initiate Reaction: Mix the reactants at time zero.
-
Time Points: At various time points, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the decrease in the peak area of the reactants and/or the increase in the peak area of the product over time.
-
Data Analysis: Plot the concentration of the remaining reactant (or the formed product) as a function of time. Determine the initial reaction rate from the slope of the curve at time zero. Calculate the second-order rate constant (k") using the rate law for a second-order reaction: Rate = k" [Bromoacetamide Compound] [Thiol Compound].
Visualizations
Caption: SN2 reaction mechanism of cysteine alkylation by bromoacetamide.
Caption: General experimental workflow for protein alkylation.
Caption: Troubleshooting logic for bromoacetamide reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation During Protein Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to protein aggregation during conjugation experiments.
Troubleshooting Guides & FAQs
Q1: What are the common causes of protein aggregation during conjugation?
Protein aggregation during conjugation is a frequent issue that can arise from several factors that compromise protein stability. Key contributors include:
-
Increased Hydrophobicity: Many crosslinkers and payloads used in conjugation are hydrophobic. Their attachment to the protein surface increases the overall hydrophobicity, which can lead to intermolecular association to minimize exposure to the aqueous environment.[1][2]
-
Over-labeling: The addition of too many molecules to the protein surface can alter its isoelectric point (pI) and net charge, leading to reduced solubility and aggregation.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[1][2] Deviations from the optimal conditions for a specific protein can lead to instability and aggregation.[3] Proteins are generally least soluble at their isoelectric point (pI).[4][5]
-
High Protein Concentration: Performing conjugation at high protein concentrations increases the proximity of protein molecules, facilitating intermolecular interactions that can lead to aggregation.[2][3][4]
-
Intermolecular Crosslinking: If a protein has multiple reactive sites, the crosslinker can inadvertently link more than one protein molecule together, causing aggregation.[1]
-
Temperature and Mechanical Stress: Elevated temperatures can cause proteins to partially unfold, exposing hydrophobic regions.[3] Mechanical stresses from stirring, agitation, or filtration can also induce denaturation and aggregation.[3]
Q2: My protein solution becomes turbid immediately after adding the crosslinker. What should I do?
Immediate turbidity upon adding a crosslinker often points to issues with reagent solubility or localized high concentrations. Here are some troubleshooting steps:
-
Dissolve the Reagent Properly: Many crosslinkers, especially those with hydrophobic moieties like DBCO or certain NHS esters, have limited aqueous solubility.[1][2] Always dissolve the reagent in a small amount of a compatible organic co-solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution.[1]
-
Slow and Gentle Addition: Add the dissolved reagent to the protein solution slowly and with gentle mixing. This prevents localized high concentrations of the reagent that can cause rapid, uncontrolled reactions and precipitation.[1]
-
Optimize Reagent Concentration: A large molar excess of the crosslinker can lead to its precipitation.[2] It's crucial to perform a titration experiment to determine the optimal reagent-to-protein ratio that provides efficient conjugation without causing precipitation.[1]
Q3: How can I optimize my reaction buffer to minimize aggregation?
Optimizing the reaction buffer is a critical step in preventing aggregation. This involves screening for the ideal pH, ionic strength, and the inclusion of stabilizing excipients.
-
pH Screening: The optimal pH for conjugation is a balance between reaction efficiency and protein stability. For example, NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5), but some proteins may be unstable in this range.[1] It's recommended to screen a range of pH values to find the best compromise.
-
Ionic Strength Adjustment: The salt concentration of the buffer affects electrostatic interactions between protein molecules.[4] Both high and low salt concentrations can potentially lead to aggregation, so it's important to screen a range of salt concentrations (e.g., 0 mM to 500 mM NaCl) to find the optimal condition for your protein.[3]
-
Inclusion of Stabilizing Excipients: Various additives can be included in the buffer to enhance protein stability.[6][7]
The following table summarizes common excipients and their recommended starting concentrations:
| Excipient Category | Example | Recommended Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 250-500 mM (Sugars), 5-20% (Glycerol) | Preferentially excluded from the protein surface, promoting a compact, stable conformation.[8] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Can suppress aggregation by interacting with hydrophobic patches and increasing protein solubility.[4][8] |
| Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01-0.1% | Reduce surface-induced aggregation and can bind to hydrophobic regions to prevent self-association.[6] |
| Reducing Agents | TCEP, DTT | 1-5 mM | Prevent the formation of non-native disulfide bonds that can lead to aggregation.[2][4] |
Q4: Can the choice of linker chemistry influence aggregation?
Yes, the properties of the linker can significantly impact the propensity of a protein conjugate to aggregate.
-
Hydrophobicity: Hydrophobic linkers can increase the overall hydrophobicity of the conjugate, promoting aggregation.[9] Whenever possible, opting for a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) spacer, can improve the solubility and stability of the final conjugate.[9]
-
Flexibility and Length: The length and flexibility of a linker can influence the proper folding and stability of the conjugated protein.[10] While longer, flexible linkers can provide spatial separation between the protein and the conjugated molecule, a lack of rigidity may also lead to instability in some cases.[10]
Q5: How can I detect and characterize aggregation in my sample?
Several analytical techniques can be used to detect and characterize protein aggregates:
-
Visual Inspection: Severe aggregation may be visible as turbidity or precipitates in the solution.[1]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[3]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of soluble aggregates and determining their size distribution.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is a powerful tool for quantifying the amount of monomer, dimer, and larger aggregates in a sample.[2]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity and can be used to characterize different conjugated species.[11][12][13][14][15]
Experimental Protocols
Protocol 1: Buffer Optimization Screening
This protocol provides a systematic approach to screen for the optimal buffer pH and ionic strength to maintain protein stability during conjugation.
Materials:
-
Protein of interest
-
A series of buffers with varying pH values (e.g., acetate, citrate, phosphate, Tris)
-
Stock solution of a salt (e.g., NaCl)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 350 nm for turbidity
Methodology:
-
pH Screening:
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 in 0.5 pH unit increments.[3]
-
In a 96-well plate, dilute the protein to the target conjugation concentration in each buffer.[3]
-
Incubate the plate at the intended conjugation temperature for a set period (e.g., 2, 4, 8, 24 hours).[3]
-
At each time point, measure the absorbance at 350 nm to assess turbidity.[3]
-
-
Ionic Strength Screening:
-
Using the optimal buffer and pH identified in the previous step, prepare a series of solutions with varying salt concentrations (e.g., 0, 50, 150, 300, 500 mM NaCl).[3]
-
Repeat the incubation and turbidity measurements as described above.
-
-
Data Analysis:
-
Identify the buffer conditions (pH and ionic strength) that result in the lowest turbidity over time. These conditions are likely to be optimal for minimizing aggregation during the conjugation reaction.
-
Protocol 2: Excipient Screening for Aggregate Prevention
This protocol details a method for screening various excipients to identify those that are most effective at preventing aggregation of the protein conjugate.
Materials:
-
Protein conjugate
-
Stock solutions of various excipients (see table above)
-
Optimal buffer identified in Protocol 1
-
96-well microplate
-
Plate reader (A350)
-
SEC-HPLC system
Methodology:
-
Excipient Screening:
-
In a 96-well plate, prepare the protein conjugate in the optimal buffer.
-
Add different excipients from the stock solutions to their final target concentrations. Include a control sample with no excipient.[3]
-
Incubate the plate under stress conditions (e.g., elevated temperature, agitation) to accelerate aggregation.[3]
-
Monitor turbidity by measuring the absorbance at 350 nm at regular intervals.[3]
-
-
SEC Analysis:
-
For the most promising excipients identified by turbidity measurements, prepare larger-scale samples.
-
Inject samples of the protein conjugate with and without the lead excipients onto an appropriate SEC column.[3]
-
Integrate the peak areas corresponding to the monomer, dimer, and larger aggregates to determine the percentage of each.[3]
-
-
Data Analysis:
-
Compare the aggregation levels (from both turbidity and SEC) in the presence of different excipients to the control.
-
Select the excipient(s) that provide the most significant reduction in aggregation for use in future conjugation reactions and formulation development.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Minimizing Protein Aggregation | Proteos Insights [proteos.com]
- 6. nanoscience.com [nanoscience.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. google.com [google.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. goldbio.com [goldbio.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bio-works.com [bio-works.com]
Technical Support Center: Optimizing Bromoacetamido-PEG2-AZD Labeling
Welcome to the technical support center for Bromoacetamido-PEG2-AZD labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation reactions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional linker. It contains two primary reactive groups:
-
A bromoacetamide group , which selectively reacts with thiol groups (sulfhydryl groups, -SH) on cysteine residues in proteins and peptides. This reaction, a nucleophilic substitution, forms a stable thioether bond.[1]
-
An azide (B81097) group (-N3) , which is a bioorthogonal handle. It does not react with native biological functional groups but can be specifically targeted in a subsequent reaction, most commonly a "click chemistry" reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]
The PEG2 (polyethylene glycol) spacer increases the hydrophilicity and solubility of the linker and the resulting conjugate.[1]
Q2: What is the optimal pH for the labeling reaction?
The optimal pH for the reaction between the bromoacetamide group and a cysteine thiol is typically between 7.5 and 8.5 .[4][5] The reactivity of the cysteine thiol is dependent on its deprotonation to the more nucleophilic thiolate anion (S-).[4][6] The pKa of a typical cysteine thiol in a protein is around 8.3-8.5.[4][6] Performing the reaction at a pH slightly above this pKa ensures a higher concentration of the reactive thiolate, thus increasing the reaction efficiency.[4] However, pH values above 9.0 should be avoided as they increase the risk of non-specific reactions with other nucleophilic amino acid residues like lysine (B10760008) and histidine.[4][7]
Q3: What is a good starting molar ratio of this compound to my protein?
A common starting point is a 10- to 20-fold molar excess of the this compound reagent over the protein.[6][8] However, the optimal ratio is highly dependent on the specific protein, the number of accessible cysteine residues, and the protein concentration.[6][9] It is crucial to empirically determine the optimal molar ratio for your specific experiment to achieve the desired degree of labeling without causing protein precipitation or non-specific modifications.[8]
Q4: My protein has disulfide bonds. How should I prepare it for labeling?
If the target cysteine residues are involved in disulfide bonds, they must first be reduced to free thiols. A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP) .[5][10] TCEP is effective at reducing disulfide bonds and is compatible with bromoacetamide chemistry. It is important to remove the reducing agent after reduction and before adding the this compound linker, as it also contains a thiol group that would compete in the reaction. This can be achieved through methods like dialysis or using a desalting column.[8][11] Avoid using dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) immediately before the labeling step, as their free thiols will react with the bromoacetamide.[4][5]
Q5: How can I confirm that my protein has been successfully labeled?
Several analytical techniques can be used to confirm and quantify the labeling:
-
Mass Spectrometry (MS): This is a direct method to confirm the covalent attachment of the linker by observing the mass shift in the protein or its peptides.[12]
-
Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier from an SEC column compared to the unlabeled protein.
-
SDS-PAGE: A successful conjugation may result in a noticeable shift in the molecular weight of the protein on an SDS-PAGE gel.
-
Click Chemistry Reaction: The incorporated azide can be reacted with a fluorescent alkyne probe, and the fluorescence can be measured to quantify the labeling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Incorrect pH: The reaction buffer pH is too low (below 7.0), leading to a protonated and less nucleophilic thiol group.[4] | Ensure the reaction buffer pH is in the optimal range of 7.5-8.5.[4][5] |
| Inaccessible or Oxidized Cysteines: The target cysteine residues are buried within the protein's structure or are part of a disulfide bond.[8] | If disulfide bonds are present, pre-treat the protein with a reducing agent like TCEP, followed by its removal.[5] Consider using a denaturant in the buffer to unfold the protein and expose the cysteines, if compatible with your downstream application. | |
| Insufficient Molar Excess of Linker: The concentration of the this compound is too low to achieve efficient labeling. | Increase the molar ratio of the linker to the protein. Perform a titration to find the optimal ratio.[8] | |
| Competing Nucleophiles in Buffer: The buffer contains primary amines (e.g., Tris) or other thiol-containing compounds (e.g., DTT, BME).[8] | Perform a buffer exchange into a non-amine, non-thiol buffer like phosphate (B84403) or HEPES buffer before starting the reaction.[8] | |
| Non-Specific Labeling | pH is too High: A pH above 9.0 can increase the reactivity of other nucleophilic side chains, such as the ε-amino group of lysine and the imidazole (B134444) ring of histidine.[4][7] | Lower the reaction pH to the recommended range of 7.5-8.5.[4] |
| Excessive Molar Ratio of Linker: A very high concentration of the labeling reagent increases the likelihood of reactions with less reactive sites.[4] | Titrate the molar ratio of the linker to find the lowest effective concentration for sufficient labeling of the target site.[4][8] | |
| Prolonged Reaction Time: Extended incubation can allow for slower, non-specific reactions to occur.[4] | Optimize the reaction time by taking aliquots at different time points and analyzing the labeling efficiency. | |
| Protein Precipitation/Aggregation | Over-labeling: A high degree of modification can alter the protein's properties and lead to precipitation.[8] | Reduce the molar excess of the this compound linker.[8] |
| Organic Solvent Concentration: The linker is often dissolved in an organic solvent like DMSO. A high final concentration of this solvent can denature and precipitate the protein. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10% (v/v).[8] Add the linker solution to the protein solution slowly while gently mixing.[8] | |
| Inaccurate Quantification | Incomplete Removal of Free Linker: Unreacted this compound in the sample can interfere with quantification methods. | Purify the labeled protein thoroughly using size-exclusion chromatography or extensive dialysis to remove all unreacted linker.[8][11] |
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Protein) | 10:1 to 40:1 | A 10-20 fold excess is a good starting point.[6][8] This should be optimized for each specific protein. |
| pH | 7.5 - 8.5 | Crucial for deprotonating the cysteine thiol to the more reactive thiolate.[4][5] |
| Reaction Buffer | Phosphate or HEPES buffer | Must be free of primary amines and thiols.[8] |
| Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can be used for longer incubations to minimize protein degradation. |
| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | Should be optimized based on the reactivity of the specific cysteine residue. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency for a given molar ratio.[5][9] |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol provides a general procedure. Optimization for your specific protein is highly recommended.
Materials:
-
Protein of interest with accessible cysteine residue(s).
-
This compound.
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 8.0.
-
Anhydrous DMSO or DMF.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: 1 M L-cysteine or β-mercaptoethanol (BME).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: a. Dissolve or buffer-exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL. b. (Optional) If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 2 mM. Incubate for 30-60 minutes at room temperature. c. Remove the TCEP using a desalting column or dialysis, exchanging the protein back into the fresh Reaction Buffer.
-
Labeling Reaction: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. b. Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Add the solution dropwise while gently mixing. Ensure the final DMSO/DMF concentration is below 10%. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Quenching the Reaction: a. Add a quenching reagent (e.g., L-cysteine or BME) to a final concentration of 10-50 mM to react with any excess this compound. b. Incubate for at least 30 minutes at room temperature.
-
Purification of the Labeled Protein: a. Remove the unreacted linker and quenching reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS). b. Collect the protein-containing fractions. The labeled protein is now ready for characterization and downstream applications.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Two-step reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Bromoacetamido-PEG2-AZD Conjugation
Welcome to the technical support center for Bromoacetamido-PEG2-AZD and other bromoacetamide-based PEGylation reagents. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the conjugation of this compound to your target molecule (assumed to be thiol-containing, herein referred to as AZD-SH).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My conjugation reaction between this compound and my thiol-containing molecule (AZD-SH) is incomplete. What are the potential causes?
An incomplete reaction can stem from several factors. Here's a systematic guide to troubleshooting the issue:
-
Reagent Quality and Handling:
-
This compound Degradation: Bromoacetamide compounds can be sensitive to moisture and light.[1][2] Improper storage may lead to hydrolysis of the bromoacetyl group, rendering it inactive. Always store the reagent at the recommended temperature (typically -20°C), protected from light and moisture.[3][4][5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]
-
Thiol Oxidation: The thiol group (-SH) on your AZD molecule is susceptible to oxidation, forming disulfide bonds (AZD-S-S-AZD). This oxidized form will not react with the bromoacetamide. Consider pretreating your AZD-SH with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to the conjugation reaction.
-
-
Reaction Conditions:
-
Incorrect pH: The reaction of a bromoacetamide with a thiol is highly pH-dependent. The optimal pH range is typically between 8.0 and 9.0.[3][6][7] At this pH, the thiol group is deprotonated to the more nucleophilic thiolate anion, which readily reacts with the bromoacetyl group.[8] Below this range, the reaction rate will be significantly slower.
-
Suboptimal Temperature: While many conjugations proceed at room temperature, some systems may benefit from incubation at 4°C for extended periods to minimize side reactions, or gentle heating (e.g., 37°C) to expedite the reaction. However, be aware that higher temperatures can also promote degradation of reactants.
-
Insufficient Reaction Time: The reaction may simply not have proceeded to completion. Monitor the reaction over time using an appropriate analytical technique (see Q3).
-
Incorrect Molar Ratio: An insufficient molar excess of the this compound reagent can lead to an incomplete reaction. A slight excess of the PEG reagent is generally recommended.
-
-
Buffer Composition:
-
Presence of Nucleophiles: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles, as they can compete with your AZD-SH for reaction with the bromoacetamide group.[9] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are generally suitable choices.
-
Q2: I am observing multiple products in my reaction mixture. What could be the cause of these side products?
The presence of multiple products can be attributed to several factors:
-
Reaction with Other Nucleophilic Residues: While the bromoacetyl group shows a preference for thiols, it can also react with other nucleophilic amino acid side chains such as histidine and lysine, particularly at higher pH values.[8][10]
-
Hydrolysis of the Bromoacetyl Group: As mentioned, the bromoacetyl group can hydrolyze in aqueous solutions, leading to an unreactive hydroxyacetyl derivative.
-
Aggregation: PEGylated molecules, especially proteins, can sometimes be prone to aggregation. Analyze your product mixture using size exclusion chromatography (SEC) to assess for the presence of aggregates.[]
Q3: How can I monitor the progress of my conjugation reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool to separate the starting materials (this compound and AZD-SH) from the conjugated product. By tracking the decrease in the starting material peaks and the increase in the product peak over time, you can effectively monitor the reaction kinetics.[8][12]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), can confirm the identity of the desired product by verifying its molecular weight.[13][14] This is particularly useful for confirming the addition of the PEG linker to your AZD molecule.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): If your AZD molecule is a protein, SDS-PAGE can be used to visualize the increase in molecular weight upon conjugation with the PEG linker. The PEGylated protein will migrate more slowly through the gel than the unconjugated protein.
Q4: I am having difficulty purifying my PEGylated product. What purification strategies are recommended?
The purification of PEGylated compounds can be challenging due to their unique properties.[15] Here are some commonly used techniques:
-
Size Exclusion Chromatography (SEC): SEC is effective for separating the larger PEGylated product from smaller unreacted reagents and byproducts.[]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can alter the overall charge of a molecule, IEX can be a powerful tool for purifying the desired conjugate.[][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While PEGs themselves can interact with HIC media, this technique can sometimes be used to separate PEGylated species with different degrees of PEGylation.[][12]
-
Reverse-Phase HPLC (RP-HPLC): For smaller molecules, preparative RP-HPLC can be an effective purification method.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a successful bromoacetamide-thiol conjugation reaction.
| Parameter | Recommended Range/Value | Notes |
| pH | 8.0 - 9.0 | Critical for deprotonation of the thiol to the more reactive thiolate.[3][6][7] |
| Temperature | 4°C - 37°C | Reaction can be performed at room temperature. Lower temperatures may reduce side reactions, while gentle heating can increase the reaction rate. |
| Molar Ratio | 1.1:1 to 5:1 (PEG Reagent:Thiol) | A slight excess of the bromoacetamido-PEG reagent is generally recommended to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Reaction Time | 1 - 24 hours | Highly dependent on the specific reactants, temperature, and pH. The reaction should be monitored analytically. |
| Buffer | Phosphate, Borate, or Bicarbonate | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles.[9] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Molecule (AZD-SH)
-
Preparation of AZD-SH: If your AZD-SH has been stored under conditions that may lead to oxidation, dissolve it in a suitable buffer (e.g., PBS, pH 7.2) and treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds.
-
Buffer Exchange (Optional): If the buffer containing your reduced AZD-SH is not suitable for the conjugation reaction, perform a buffer exchange into the desired reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.5) using a desalting column or dialysis.
-
Preparation of this compound: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to prepare a concentrated stock solution.[3][9]
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the AZD-SH solution.
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C. Protect the reaction from light.
-
Monitoring: At various time points (e.g., 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture and quench it by adding a small molecule thiol (e.g., N-acetyl-L-cysteine) in excess. Analyze the quenched aliquot by HPLC or LC-MS to determine the extent of the reaction.
-
Quenching the Reaction: Once the reaction has reached the desired level of completion, quench the entire reaction by adding an excess of a small molecule thiol.
-
Purification: Purify the PEGylated product using an appropriate chromatographic technique (e.g., SEC, IEX).
Protocol 2: Monitoring Reaction Progress by RP-HPLC
-
Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Develop a suitable gradient to separate the unreacted AZD-SH, unreacted this compound, and the final conjugated product. A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Analysis: Inject a small volume of the quenched reaction aliquot at each time point. Monitor the chromatogram at a wavelength where both the starting material and the product absorb (e.g., 280 nm for proteins, or a wavelength specific to your AZD molecule).
-
Data Interpretation: Calculate the percentage of conversion by integrating the peak areas of the starting material and the product.
Visualizations
Caption: Troubleshooting workflow for an incomplete bromoacetamido-PEG reaction.
Caption: Chemical reaction pathway and potential points of failure.
References
- 1. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Bromoacetamido-PEG3-N3 | CAS:940005-81-2 | Biopharma PEG [biochempeg.com]
- 5. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Bromoacetamido-PEG2-AZD
Welcome to the technical support center for Bromoacetamido-PEG2-AZD. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains three key components:
-
A bromoacetamido group , which readily reacts with thiol groups (e.g., on cysteine residues of proteins) via a nucleophilic substitution reaction.
-
A short polyethylene (B3416737) glycol (PEG) spacer (PEG2) , which increases the hydrophilicity of the molecule and the resulting conjugate, often helping to reduce non-specific binding.
-
An azide (B81097) group (AZD) , which is used in "click chemistry," most commonly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to react with alkyne-containing molecules.
Its primary application is in bioconjugation, for example, linking a protein or antibody to another molecule such as a fluorescent dye, a small molecule drug, or another biomolecule.
Q2: What are the main causes of non-specific binding when using this compound?
A2: Non-specific binding can arise from any of the functional components of the linker or the biomolecules being conjugated. Key causes include:
-
Hydrophobic and electrostatic interactions: The bromoacetamide group and the target molecule may have hydrophobic or charged regions that can non-specifically interact with other proteins or surfaces.
-
Reactivity of the bromoacetamide group: While primarily reactive with thiols, the bromoacetamide group can sometimes react with other nucleophilic groups, such as the imidazole (B134444) ring of histidine, under certain pH conditions.
-
Non-specific interactions of the azide group: In the context of click chemistry, incomplete reactions or side reactions can lead to the azide-functionalized intermediate binding non-specifically to cellular components or surfaces.
-
Properties of the conjugated biomolecule: The inherent properties of the protein or other molecule being conjugated (e.g., its isoelectric point, hydrophobicity) can significantly contribute to non-specific binding.
Q3: How does the PEG spacer help in reducing non-specific binding?
A3: The polyethylene glycol (PEG) spacer contributes to reducing non-specific binding in a few ways. PEG is a hydrophilic polymer that can create a hydration layer around the conjugated molecule.[1] This hydration shell acts as a physical barrier, sterically hindering non-specific hydrophobic and electrostatic interactions with other proteins or surfaces.[2]
Q4: Can the click chemistry step introduce non-specific binding?
A4: Yes, the click chemistry reaction, particularly the copper-catalyzed version (CuAAC), can sometimes lead to non-specific labeling.[3] Copper ions can mediate non-specific binding of alkyne-containing reagents to proteins.[3] It is crucial to use the correct concentrations of copper, a copper-chelating ligand (e.g., THPTA), and a reducing agent to minimize this.[4] Strain-promoted click chemistry (SPAAC) avoids the use of a copper catalyst but the strained alkynes used can sometimes react with other functional groups, such as thiols.[3]
Troubleshooting Guide
This guide addresses common problems of high background and low specific signal, which are often indicative of non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in Western Blot or ELISA | Inadequate blocking | Optimize blocking conditions. Use a different blocking agent (e.g., 5% non-fat dry milk, 3% BSA, or a commercial blocking buffer). Increase blocking time and/or temperature. |
| Non-specific antibody binding | Use a high-quality, cross-adsorbed secondary antibody. Optimize the dilution of both primary and secondary antibodies. | |
| Hydrophobic or ionic interactions | Increase the salt concentration (e.g., up to 500 mM NaCl) in the washing buffer to disrupt ionic interactions.[5] Add a non-ionic detergent (e.g., 0.05% Tween-20) to the washing and antibody incubation buffers to reduce hydrophobic interactions.[6] | |
| Low Specific Signal with High Background | Steric hindrance from the PEG linker | While PEG reduces non-specific binding, a very dense PEG layer can also shield the intended binding site.[2] If conjugating to an antibody, ensure the linker is attached to a site that does not interfere with the antigen-binding site. |
| Inefficient click chemistry reaction | Ensure all click chemistry reagents are fresh and correctly prepared. Optimize the concentrations of copper, ligand, and reducing agent. For SPAAC, ensure the strained alkyne is of high quality. | |
| Precipitation of Conjugate | Aggregation due to non-specific interactions | Adjust the pH of the buffer to be further from the isoelectric point of the protein to increase repulsion between molecules.[5] Include additives like arginine or glycerol (B35011) in the buffer to improve protein stability. |
Experimental Protocols
General Protocol for Two-Step Conjugation using this compound
This protocol outlines the general steps for conjugating a thiol-containing protein (e.g., an antibody with reduced disulfides) to an alkyne-containing molecule.
Step 1: Reaction of this compound with a Thiol-Containing Protein
-
Protein Preparation: Prepare the protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5). If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by desalting to remove the reducing agent.
-
Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Conjugation: Add a 5-20 fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess linker and byproducts by size exclusion chromatography (desalting column) or dialysis. The product is the azide-functionalized protein.
Step 2: Click Chemistry Reaction
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.
-
Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
-
Click Reaction:
-
To the azide-functionalized protein, add the alkyne-containing molecule.
-
Add the copper-chelating ligand.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.
-
-
Incubation: Incubate for 1-4 hours at room temperature.
-
Final Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and unreacted molecules.
Visualizations
Caption: A two-step bioconjugation workflow using this compound.
References
- 1. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
Technical Support Center: Bromoacetamide Group Hydrolysis in Aqueous Buffer
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving the hydrolysis of the bromoacetamide group. Find troubleshooting advice and answers to frequently asked questions to ensure the stability and reactivity of your bromoacetamide-based reagents.
Frequently Asked Questions (FAQs)
Q1: How stable is the bromoacetamide group in typical aqueous buffers?
A1: The bromoacetamide functional group contains two key linkages: a carbon-bromine bond and an amide bond.
-
Amide Bond (-CONH-): The amide bond is generally very stable under physiological conditions (pH ~7.4). Its hydrolysis typically requires extreme pH (strong acid or base) or the presence of specific enzymes, which is unlikely for small molecule reagents[1].
-
Carbon-Bromine Bond: The C-Br bond is the reactive site for alkylation. In the absence of a nucleophile, this group can undergo hydrolysis, where water acts as a nucleophile, replacing the bromine with a hydroxyl group. The rate of this hydrolysis is dependent on pH and temperature.
Q2: What is the primary intended reaction of a bromoacetamide group in a biological setting?
A2: The primary application of the bromoacetamide group is for the specific alkylation of nucleophilic residues on biomolecules. It is most commonly used for cysteine-specific conjugation, where the highly nucleophilic thiol group of a cysteine residue attacks the carbon atom bearing the bromine, forming a stable thioether bond[1]. While reactions with other nucleophilic residues like histidine and lysine (B10760008) are possible, conditions can be optimized to favor cysteine modification[1].
Q3: What factors influence the rate of bromoacetamide hydrolysis and its reaction with target molecules?
A3: Several factors critically affect the outcome of your experiment:
-
pH: This is one of the most significant factors. The reaction of bromoacetamide with thiols is pH-dependent because the thiol/thiolate equilibrium is governed by pH[2]. A higher pH (typically 7.5-8.5) favors the formation of the more nucleophilic thiolate anion, thus increasing the rate of the desired alkylation reaction. However, higher pH also increases the rate of hydrolysis of the bromoacetamide group itself.
-
Temperature: Higher temperatures increase the rate of both the desired alkylation reaction and the undesired hydrolysis reaction[3][4]. It is crucial to maintain a consistent and controlled temperature during your experiments[5][6].
-
Buffer Composition: The choice of buffer can impact the reaction. Some buffer components can act as nucleophiles and react with the bromoacetamide. For example, buffers containing primary or secondary amines (like Tris) should be used with caution. Phosphate (B84403) buffers are generally a good choice, but can sometimes cause precipitation with divalent cations[7][8].
-
Concentration: The concentration of the reactants plays a role in reaction kinetics. Higher concentrations of the target molecule can help favor the bimolecular alkylation reaction over the unimolecular hydrolysis[9].
Q4: What are the common side reactions associated with bromoacetamide reagents?
A4: Besides the desired reaction with cysteine and hydrolysis, potential side reactions include:
-
Off-target Alkylation: Reaction with other nucleophilic amino acid residues such as histidine, lysine, and methionine[1]. The specificity for cysteine is achieved by controlling the reaction pH to be near the pKa of the cysteine thiol group.
-
Reaction with Buffer Components: As mentioned, nucleophilic buffers (e.g., Tris, glycine) can react with the bromoacetamide group, consuming the reagent.
Troubleshooting Guide
Problem: Low or no labeling of the target protein/peptide.
| Possible Cause | Recommended Solution |
| Bromoacetamide reagent hydrolyzed | Prepare the reagent solution fresh before each experiment. Avoid storing the reagent in aqueous buffer for extended periods. Monitor reagent integrity via HPLC or mass spectrometry. |
| Incorrect pH | Ensure the reaction buffer pH is optimal for thiolate formation (typically pH 7.5-8.5). Verify the buffer's pH at the reaction temperature, as the pKa of some buffers is temperature-dependent[4][7]. |
| Presence of competing nucleophiles | Avoid buffers containing primary or secondary amines (e.g., Tris). If reducing agents like DTT or TCEP are required to keep cysteines reduced, ensure they are removed or their concentration is minimized prior to adding the bromoacetamide reagent. |
| Inaccessible Cysteine Residue | The target cysteine may be buried within the protein's structure or be part of a disulfide bond[10]. Try adding a denaturant (e.g., urea, guanidinium (B1211019) HCl) or a reducing agent (followed by its removal) to expose the cysteine. |
Problem: High background or non-specific labeling.
| Possible Cause | Recommended Solution |
| Reaction pH is too high | A very high pH can increase the reactivity of other nucleophilic residues like lysine. Lower the pH to a range that is more selective for cysteine (e.g., pH 7.2-7.8). |
| Excessive reagent concentration | Reduce the molar excess of the bromoacetamide reagent relative to the target molecule. Titrate the reagent concentration to find the optimal balance between labeling efficiency and specificity. |
| Prolonged reaction time | Decrease the incubation time. Perform a time-course experiment to determine the minimum time required for sufficient labeling of the target site. |
Data Presentation
Table 1: Qualitative Stability and Reactivity of Bromoacetamide Group under Different pH Conditions.
| pH Range | Rate of Thiol Alkylation | Rate of Hydrolysis | Selectivity for Cysteine | Recommendation |
| 6.0 - 7.0 | Slower | Low | High | Optimal for high selectivity when reaction speed is not critical. |
| 7.0 - 8.5 | Fast | Moderate | Good | Recommended range for most labeling applications[2]. |
| > 8.5 | Very Fast | High | Decreased | Increased risk of off-target reactions and rapid reagent hydrolysis. |
Table 2: Comparison of Common Cysteine-Reactive Chemistries.
| Chemistry | Bond Formed | Bond Stability | Key Advantages | Key Disadvantages |
| Bromoacetamide | Thioether | High[1] | Forms a very stable bond; less susceptible to exchange reactions than maleimides[1]. | Can react with other nucleophiles; potential for hydrolysis. |
| Maleimide | Thiosuccinimide ether | Variable[1] | High reactivity and specificity for thiols at neutral pH. | Resulting bond can undergo retro-Michael reaction, leading to deconjugation; susceptible to hydrolysis[11]. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Peptide with a Bromoacetamide Reagent
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a final concentration of 1 mg/mL. If the peptide may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the TCEP using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the bromoacetamide reagent in a compatible organic solvent (e.g., DMSO or DMF) to create a 10 mM stock solution.
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the bromoacetamide reagent stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 90 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or N-acetyl-cysteine, to a final concentration of 50 mM.
-
Purification: Purify the labeled peptide from excess reagent and quenching agent using reverse-phase HPLC (RP-HPLC) or a desalting column.
-
Analysis: Confirm successful labeling by mass spectrometry (observing the expected mass shift) and RP-HPLC (observing a peak shift).
Protocol 2: Monitoring Bromoacetamide Hydrolysis by RP-HPLC
-
Standard Preparation: Prepare a 1 mM solution of the bromoacetamide reagent in the aqueous buffer of interest (e.g., 50 mM phosphate buffer, pH 8.0).
-
Incubation: Incubate the solution at a controlled temperature (e.g., 25°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the solution and immediately quench any potential further reaction by acidifying with 0.1% trifluoroacetic acid (TFA).
-
HPLC Analysis: Analyze each time point sample by RP-HPLC using a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent bromoacetamide compound from its more polar hydrolyzed product (hydroxyacetamide derivative).
-
Detection: Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 220 nm or a specific absorbance wavelength for the molecule).
-
-
Data Analysis: Quantify the peak area of the parent bromoacetamide compound at each time point. Plot the percentage of the remaining parent compound versus time to determine the hydrolysis rate.
Visualizations
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: Reaction pathways for bromoacetamide reagents.
Caption: Decision tree for selecting buffer pH.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itwreagents.com [itwreagents.com]
- 5. Exploring Biological Buffers and Their Uses in the Pharmaceutical Industry | DKSH Insights [dksh.com]
- 6. biotech-asia.org [biotech-asia.org]
- 7. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.unc.edu [med.unc.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing Copper-Free Click Reactions: A Technical Support Center
Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help you optimize your experiments for improved reaction times and higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your SPAAC experiments.
Q1: Why is my copper-free click reaction yield low?
A1: Low yields in SPAAC reactions can stem from several factors. Here’s a troubleshooting guide to identify the potential cause:
-
Reagent Instability: Strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN), can degrade under certain conditions like acidic environments or during extended storage.[1] It is crucial to store them under recommended conditions, typically cold and protected from light, and use them promptly after reconstitution.[1]
-
Solubility Issues: Poor solubility of one or both reactants in your chosen solvent can lead to a heterogeneous reaction mixture and significantly reduce reaction rates.[1] Consider using a co-solvent like DMSO or DMF to improve solubility, but keep the final percentage of the organic solvent as low as possible, especially when working with proteins that could denature.[1]
-
Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or cyclooctyne (B158145) can physically block the reactive sites, impeding the reaction.[1][2] If you are labeling a large biomolecule, consider incorporating a PEG spacer into your linker to extend the reactive group away from the surface of the molecule, which can enhance reaction rates.[2][3]
-
Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can result in a low yield of the desired product. It is often beneficial to use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly influence reaction kinetics.[1] It's advisable to perform small-scale optimization experiments to determine the best conditions for your specific system.
To diagnose the issue, a small-scale control reaction using simple, commercially available azide and cyclooctyne small molecules (e.g., benzyl (B1604629) azide and DBCO-amine) can be performed. If this control reaction is successful, the problem likely lies with your specific biomolecules (e.g., steric hindrance, instability). If the control fails, the issue is more likely with the general reaction conditions or reagent integrity.[1]
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: Several strategies can be employed to accelerate your SPAAC reaction:
-
Choice of Cyclooctyne: The structure of the cyclooctyne is a primary determinant of the reaction rate. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN due to its greater ring strain.[4][5] However, this can be influenced by the nature of the azide.[4] For instance, while DBCO reacts faster with aliphatic azides, BCN can show a higher reaction rate with aromatic azides.[5][6]
-
Increase Reactant Concentration: Based on the law of mass action, increasing the concentration of the reactants will lead to a faster reaction.[2] If solubility is a limiting factor, explore different co-solvents or methods to increase local concentrations.
-
Optimize Temperature: Increasing the reaction temperature can accelerate the reaction.[2] Many SPAAC reactions are performed at room temperature (25°C) or 37°C.[2] However, be mindful of the thermal stability of your biomolecules.[2]
-
Optimize pH and Buffer: The reaction rate can be pH-dependent. Generally, SPAAC reactions are performed at or near physiological pH (7-8).[2][7] It is recommended to screen a range of pH values. Buffer choice also matters; for example, reactions in HEPES buffer have been shown to be faster than in PBS in some cases.[3]
Q3: I'm observing non-specific labeling or side products. What are the common causes?
A3: While SPAAC is known for its high specificity, side reactions can occur:
-
Reaction with Thiols: Some strained alkynes, particularly DBCO, can be less stable in the presence of thiols like glutathione (B108866) (GSH), which is abundant in the cytoplasm.[4] If working in a reducing environment, the more thiol-stable BCN may be a better choice.[4] DBCO has also been reported to exhibit some non-specific reactions with cysteine residues.[2]
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-labeled molecule for the cyclooctyne, reducing the efficiency of your intended reaction.[2] Ensure all buffers are azide-free.
-
Instability of Reactants: Degradation of the cyclooctyne can lead to the formation of side products.[1] Ensure proper storage and handling of your reagents.
Q4: How do I choose between DBCO and BCN?
A4: The choice between DBCO and BCN depends on the specific requirements of your experiment:
-
Choose DBCO when:
-
Choose BCN when:
-
Stability in reducing environments is needed: BCN is more stable in the presence of thiols like GSH.[4]
-
Working with sterically hindered azides: BCN can maintain a more consistent reaction rate with bulky tertiary azides where DBCO's reactivity might drop.[4]
-
Lower lipophilicity and smaller size are beneficial: BCN is less bulky and less hydrophobic than DBCO.[4][8]
-
Data Presentation: Quantitative Overview
The following tables summarize key quantitative data to aid in the optimization of your copper-free click reactions.
Table 1: Comparison of Second-Order Rate Constants for DBCO and BCN with Different Azides.
| Cyclooctyne | Azide Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide (aliphatic) | 0.24 | [6] |
| BCN | Benzyl Azide (aliphatic) | 0.07 | [6] |
| DBCO | Phenyl Azide (aromatic) | 0.033 | [6] |
| BCN | Phenyl Azide (aromatic) | 0.2 | [6] |
| DBCO | Peptide with N₃K | 0.34 | [9] |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, as well as the solvent and temperature used.
Table 2: Influence of Reaction Conditions on SPAAC Kinetics.
| Parameter | Condition | Observation | Reference |
| Buffer | HEPES (pH 7) | Highest rate constants (0.55–1.22 M⁻¹s⁻¹) | [3] |
| PBS (pH 7) | Among the lowest rate constants (0.32–0.85 M⁻¹s⁻¹) | [3] | |
| pH | Higher pH values | Generally increased reaction rates (except in HEPES) | [3] |
| Temperature | 25°C to 37°C | Increased temperature generally accelerates the reaction | [2] |
| Linker | PEG spacer present | Enhanced reaction rates by an average of 31 ± 16% | [3] |
| Co-solvent | Aqueous systems | More aqueous solvent systems can lead to faster SPAAC reactions | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Click Reaction
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified molecule.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS, HEPES, pH 7-8) to a desired stock concentration.
-
Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.[1]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution.
-
The final concentration of each reactant should typically be in the range of 50-500 µM.[1]
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final concentration of the organic solvent should be minimized, especially when working with sensitive biomolecules.[1]
-
Use a slight excess (e.g., 1.5-2 equivalents) of one reagent to drive the reaction to completion.[1]
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a duration determined by the known kinetics of the specific reagents or through preliminary optimization experiments (can range from minutes to several hours).[2][10]
-
Protect the reaction from light if any of the components are light-sensitive.[1]
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, HPLC, or SDS-PAGE (for proteins).[1]
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.
-
Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy
This protocol is applicable for DBCO-containing reagents, which have a characteristic absorbance that disappears upon reaction.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[2]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.[2]
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the decrease in absorbance at 309 nm over time.[2] This data can be used to determine the reaction kinetics.
-
Visualizations
Caption: General experimental workflow for a copper-free click reaction.
Caption: Decision tree for troubleshooting low yields in SPAAC reactions.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: SPAAC Reactions with Bromoacetamido-PEG2-Azide
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving Bromoacetamido-PEG2-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for higher yields and efficiency.
Troubleshooting Guide
Low efficiency or failure of a SPAAC reaction can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Issue: Low or No Product Formation
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions | - pH: Screen a pH range from 6.5 to 8.5. While SPAAC is generally tolerant of a wide pH range, the optimal pH can be system-dependent.[1][2][3] - Buffer: Switch to a different buffer system. HEPES buffer has been shown to result in higher rate constants compared to PBS.[2][3][4] - Temperature: Increase the reaction temperature. Reactions are often performed at room temperature (25 °C) or 37 °C.[1][3] Ensure the thermal stability of all reactants. |
| Poor Reagent Quality or Degradation | - Purity: Ensure the purity of Bromoacetamido-PEG2-Azide and the cyclooctyne (B158145) partner. - Storage: Verify that reagents have been stored correctly to prevent degradation. |
| Low Reagent Concentration | - Increase the concentration of the limiting reagent to drive the reaction forward.[3] |
| Steric Hindrance | - The PEG linker in Bromoacetamido-PEG2-Azide is designed to reduce steric hindrance. However, bulky substituents on the reaction partner or the biomolecule can still impede the reaction.[1][3] Consider a longer PEG linker if available. |
| Side Reactions of Bromoacetamide Group | - The bromoacetamide group is a good leaving group for nucleophilic substitution.[5][6][7][8][] If other nucleophiles are present in the reaction mixture, they may react with the bromoacetamide, leading to a loss of your azide-containing reagent. Ensure the absence of unintended nucleophiles. |
| Incorrect Choice of Cyclooctyne | - The reactivity of the cyclooctyne significantly impacts the reaction rate.[1][10] For faster kinetics, consider more strained cyclooctynes like bicyclononyne (BCN) derivatives over dibenzocyclooctynes (DBCO) in some contexts.[1] |
Frequently Asked Questions (FAQs)
Q1: My SPAAC reaction with Bromoacetamido-PEG2-Azide is very slow. What are the most common reasons?
A1: Several factors can lead to slow SPAAC reactions. The primary aspects to investigate are:
-
Choice of Cyclooctyne: The structure of the cyclooctyne coupling partner has a major impact on reaction kinetics. Less reactive cyclooctynes will result in slower reactions.[1]
-
Reaction Conditions: Suboptimal pH, buffer composition, or temperature can significantly decrease the reaction rate.[2][3]
-
Reagent Concentration: Low concentrations of one or both reactants will slow down the reaction.[3]
-
Steric Hindrance: Bulky groups near the azide (B81097) or alkyne can hinder their approach, slowing the reaction.[1][3]
Q2: Which cyclooctyne should I use for a faster reaction?
A2: For increased reaction rates, consider using more strained and electron-rich cyclooctynes. Bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO).[1] The choice of cyclooctyne can lead to significant differences in reaction times.
Q3: What is the optimal pH for a SPAAC reaction?
A3: Generally, SPAAC reactions are performed in aqueous buffers at or near physiological pH (pH 7-8).[11] However, the optimal pH can vary depending on the specific reactants. It is advisable to screen a pH range to find the best condition for your system.[1]
Q4: Can I use organic co-solvents to improve the solubility of my reagents?
A4: Yes, organic co-solvents like DMSO, methanol, or acetonitrile (B52724) can be used to improve the solubility of hydrophobic reactants. However, the type and concentration of the co-solvent can impact the reaction rate, so optimization may be necessary.[1]
Q5: Could the bromoacetamide part of Bromoacetamido-PEG2-Azide be causing issues?
A5: Yes, the bromoacetamide group is reactive towards nucleophiles.[5][6][7][8][] If your reaction mixture contains other nucleophilic species (e.g., free thiols from proteins), they could react with the bromoacetamide, consuming your reagent and leading to an overall lower yield for the intended SPAAC reaction. It is crucial to ensure the compatibility of all components in your reaction mixture.
Experimental Protocols
General Protocol for a SPAAC Reaction
This protocol provides a general workflow for conjugating Bromoacetamido-PEG2-Azide to a cyclooctyne-functionalized molecule.
-
Reagent Preparation:
-
Prepare a stock solution of Bromoacetamido-PEG2-Azide in an appropriate solvent (e.g., DMSO or water).
-
Prepare a stock solution of the cyclooctyne-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the cyclooctyne-functionalized molecule dissolved in the reaction buffer (e.g., HEPES or PBS at a pH between 7 and 8).
-
Add the Bromoacetamido-PEG2-Azide stock solution to the reaction mixture. A slight molar excess of one reagent may be beneficial, depending on the specific application.
-
The final concentration of organic co-solvents should be kept low to avoid negative impacts on biomolecules, if present.
-
-
Reaction Incubation:
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE if conjugating to a protein).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents.
-
Visualizations
Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: A logical workflow for troubleshooting low efficiency in SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromoacetamido-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]
- 6. Bromoacetamido-PEG2-AZD | AxisPharm [axispharm.com]
- 7. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]
- 8. This compound, 2639395-43-8 | BroadPharm [broadpharm.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Removing excess Bromoacetamido-PEG2-AZD after reaction
This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess Bromoacetamido-PEG2-AZD following a conjugation reaction, a critical step for ensuring the purity of the final product for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing small, unreacted PEG linkers like this compound after conjugation to a larger molecule?
After conjugating this compound to a biomolecule such as an antibody or protein, residual unreacted linker must be removed. The most effective purification strategies leverage the significant size difference between the large conjugate and the small PEG linker. The primary methods include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume.[][] Larger molecules, like the newly formed conjugate, cannot enter the pores of the chromatography resin and therefore elute from the column first.[] Smaller molecules, such as the excess this compound, enter the pores and have a longer path, eluting later.[]
-
Dialysis / Diafiltration (TFF): These methods utilize a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO).[][3] The reaction mixture is placed inside the membrane, and small molecules like the unreacted PEG linker diffuse out into a large volume of buffer, while the much larger conjugate is retained.[4] Diafiltration, or Tangential Flow Filtration (TFF), is a more rapid and scalable version of this process.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge.[] The attachment of the PEG linker can alter the surface charge of the target biomolecule, which can be exploited to separate the conjugate from the unreacted native protein.[][3] While highly effective for separating species with different charges, its ability to separate the charged conjugate from the neutral/small unreacted PEG linker is primarily through differential binding characteristics.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on differences in hydrophobicity.[] PEGylation can alter the surface hydrophobicity of a protein, providing a basis for separation from unreacted species. HIC can serve as a complementary polishing step to other methods like IEX.[][5]
Q2: How do I select the most appropriate purification method for my experiment?
The choice of method depends on factors such as the scale of the experiment, the required purity, the properties of the conjugate, and available equipment. The table below compares the most common techniques.
| Method | Principle of Separation | Typical Scale | Pros | Cons |
| Size Exclusion Chromatography (SEC) | Molecular Size / Hydrodynamic Radius | Analytical to Preparative | High resolution for size variants; Buffer conditions are flexible.[] | Potential for sample dilution; Column capacity can be a limiting factor. |
| Dialysis / Diafiltration (TFF) | Molecular Weight Cut-Off (MWCO) | Lab to Process | Simple, cost-effective, and scalable (TFF); Can handle large volumes.[] | Can be time-consuming (dialysis); May not achieve 100% removal, requiring a trade-off between yield and purity.[3] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Analytical to Process | High resolution and high capacity; Separates based on a different principle than size.[] | Requires method development (buffer pH, salt gradient); PEG chains can shield charges, potentially reducing separation efficiency.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Analytical to Process | Good supplementary tool to IEX;[] Effective for separating molecules with different hydrophobic properties. | Lower capacity and resolution compared to IEX; Requires high salt concentrations to promote binding.[] |
Troubleshooting Guide
Problem: Low yield of the purified conjugate.
| Possible Cause | Recommended Solution |
| Non-specific binding to the column (SEC, IEX, HIC) | Optimize the buffer composition by adding or adjusting the concentration of salts or organic modifiers to reduce interactions.[6][7] Test different types of chromatography resins. |
| Incorrect MWCO for dialysis membrane | Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your conjugate but large enough to allow the unreacted PEG linker to pass through freely. A MWCO that is too close to the product size may result in product loss.[6] |
| Product Aggregation or Precipitation | Analyze the sample for aggregates using SEC.[7] Optimize buffer conditions (pH, salt concentration) to maintain the stability and solubility of the conjugate.[7] |
| Inefficient Elution (IEX, HIC) | Adjust the elution buffer composition, pH, or gradient slope to ensure the complete recovery of the bound conjugate from the column.[7] |
Problem: Final product is contaminated with unreacted this compound.
| Possible Cause | Recommended Solution |
| Column Overloading (SEC) | Reduce the amount of sample loaded onto the column to avoid exceeding its capacity, which can lead to poor separation. |
| Insufficient Dialysis Time or Buffer Exchanges | Increase the duration of dialysis and perform more frequent changes of the external buffer to maintain a high concentration gradient for the removal of the small linker.[6] For TFF, increase the number of diavolumes (buffer exchanges). |
| Suboptimal Separation Conditions (IEX, HIC) | Optimize the binding, wash, and elution steps.[7] A shallower elution gradient may improve the resolution between the conjugate and any closely eluting impurities. |
| Single Purification Method is Insufficient | Employ an orthogonal purification strategy. For example, follow a primary SEC step with a polishing step using IEX or HIC.[][7] This combines separation based on size with separation based on charge or hydrophobicity, significantly increasing purity. |
Experimental Protocols & Workflows
Below are detailed methodologies for the most common purification techniques.
Size Exclusion Chromatography (SEC)
This protocol is designed for separating the larger PEGylated conjugate from the smaller, unreacted this compound.
Methodology:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugate from the small linker.
-
System Equilibration: Equilibrate the SEC column and system with a suitable mobile phase (e.g., Phosphate Buffered Saline, pH 7.4) at a consistent flow rate (e.g., 0.5 mL/min for an analytical column) until a stable baseline is achieved.[8]
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject the prepared sample onto the column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample isocratically.[] The larger conjugate will elute first, followed by the smaller, unreacted PEG linker. Collect fractions corresponding to the eluting peaks, which are monitored by UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions using SDS-PAGE or mass spectrometry to confirm the presence of the purified conjugate and the absence of the unreacted linker.
References
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips For Antibody Purification Troubleshooting [biochain.in]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Bromoacetamido-PEG2-AZD Conjugate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromoacetamido-PEG2-AZD conjugates. The information is designed to help you address common stability issues encountered during your experiments.
Troubleshooting Guides
This section offers solutions to specific problems you might face with your this compound conjugates.
Issue 1: Increased Aggregation of the Conjugate Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis reveals a notable increase in high molecular weight species (HMWS) either after the conjugation process or during storage.
| Possible Cause | Suggested Solution |
| Hydrophobicity of the AZD Payload | The conjugation of a hydrophobic small molecule like AZD can increase the tendency for aggregation.[1][2] |
| Optimize the Drug-to-Antibody Ratio (DAR); a lower DAR may reduce aggregation.[3][] | |
| Screen different formulation buffers, pH, and excipients to improve solubility and stability. Consider using stabilizing buffers.[5][6] | |
| Suboptimal Buffer Conditions | Inappropriate buffer pH or ionic strength can lead to protein denaturation and aggregation. |
| Perform a buffer screen to identify the optimal pH and salt concentration (e.g., 150 mM NaCl is a common starting point) for your conjugate.[5] | |
| Freeze-Thaw Stress | Repeated cycles of freezing and thawing can cause the conjugate to denature and aggregate.[5] |
| Aliquot the conjugate into single-use volumes to minimize freeze-thaw cycles.[5] | |
| Consider the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to the formulation.[5] | |
| Elevated Temperature | Exposure to high temperatures can induce thermal stress and lead to aggregation.[3] |
| Ensure proper storage of the conjugate at recommended temperatures (e.g., 2-8°C for short-term and ≤ -20°C for long-term). |
Issue 2: Loss of AZD Payload or Decreased Drug-to-Antibody Ratio (DAR) Over Time
Symptom: Analysis by methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) indicates a reduction in the average DAR during storage or after incubation in a biological matrix.
| Possible Cause | Suggested Solution |
| Cleavage of the Linker | While the thioether bond formed from the bromoacetamide reaction is generally stable, other parts of the linker or the payload itself might be susceptible to cleavage under certain conditions.[7] |
| The amide bond within the linker is typically very stable under physiological conditions.[7] | |
| Investigate potential enzymatic cleavage if the instability is observed in biological matrices. | |
| Instability in Biological Matrices | Components in plasma or serum may contribute to the degradation of the conjugate. |
| Perform stability studies in the relevant biological matrix (e.g., plasma, serum) and analyze for payload release using LC-MS.[8] | |
| Analytical Method Variability | Discrepancies in results might stem from the analytical methods used. |
| Use orthogonal methods (e.g., HIC and MS) to confirm changes in DAR.[9] | |
| Ensure that your analytical methods are validated and stability-indicating.[5] |
Frequently Asked Questions (FAQs)
Q1: How stable is the thioether bond formed between the bromoacetamide group and a cysteine residue?
A1: The thioether bond formed from the reaction of a bromoacetamide with a thiol group (from a cysteine residue) is generally considered to be highly stable and essentially irreversible under physiological conditions.[7] This linkage is less susceptible to exchange reactions with endogenous thiols, such as albumin, when compared to traditional maleimide-based linkages.[7]
Q2: What are the potential degradation pathways for a this compound conjugate?
A2: While the thioether and amide bonds in the linker are quite stable, potential degradation can occur through other mechanisms, especially under stress conditions.[5][7] These can include:
-
Aggregation: Driven by the hydrophobicity of the AZD payload.[1][2]
-
Fragmentation: Cleavage of the antibody backbone under harsh conditions.
-
Oxidation: Modification of amino acid residues in the antibody.
-
Deamidation and Isomerization: Spontaneous modifications of the antibody structure over time.
Q3: How does the PEG2 spacer influence the stability of the conjugate?
A3: The short polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility of the conjugate.[7][10][11] PEGylation is a known strategy to improve the hydration shell around a protein, which can help to maintain its structure, reduce aggregation, and increase solubility.[10][11][12]
Q4: What analytical methods are recommended for assessing the stability of my this compound conjugate?
A4: A panel of analytical techniques should be employed to monitor the stability of your conjugate:
-
Size Exclusion Chromatography (SEC): To monitor aggregation and fragmentation.[1][3]
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and distribution.
-
Mass Spectrometry (MS): To confirm the identity of the conjugate and detect any loss of the payload or modifications.[8]
-
Differential Scanning Calorimetry (DSC): To assess thermal stability.[3]
Experimental Protocols
Protocol 1: Determination of Conjugate Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound conjugate sample.
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector and a suitable SEC column for protein analysis.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., pH 6.8-7.4) containing a salt like NaCl (e.g., 150 mM).
-
Sample Preparation: Dilute the conjugate sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Elution: Inject 10-20 µL of the prepared sample and elute with the mobile phase at a constant flow rate (typically 0.5-1.0 mL/min).
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (eluting earlier) and the main monomer peak. Calculate the percentage of aggregation.[5]
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and to confirm that the analytical methods are stability-indicating.
Methodology:
-
Sample Preparation: Prepare aliquots of the this compound conjugate at a concentration of 1 mg/mL in a baseline formulation buffer.
-
Stress Conditions: Subject the aliquots to various stress conditions, including:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.
-
Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 50°C for 1 week.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, alongside an unstressed control, using a suite of analytical techniques, including SEC, HIC, and mass spectrometry, to characterize the degradation products.[5]
Visualizations
Caption: A step-by-step workflow for troubleshooting stability issues with this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nhsjs.com [nhsjs.com]
- 11. nhsjs.com [nhsjs.com]
- 12. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Modification with Bromoacetamide Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to off-target modifications when using bromoacetamide linkers in bioconjugation experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid residues that can react with bromoacetamide linkers?
A1: Bromoacetamide linkers are electrophilic reagents that primarily target nucleophilic amino acid side chains. The most reactive target is the thiol group of cysteine. However, under certain conditions, off-target reactions can occur with the imidazole (B134444) ring of histidine, the thioether of methionine, and the ε-amino group of lysine (B10760008).[1]
Q2: How does pH influence the reactivity and selectivity of bromoacetamide linkers?
A2: pH is a critical parameter for controlling both the rate and selectivity of the alkylation reaction with bromoacetamide. The reactivity of each potential target amino acid is highly dependent on the protonation state of its side chain.[1]
-
Cysteine: The thiol group of cysteine has a pKa of approximately 8.3-8.6. The deprotonated form, the thiolate anion (S⁻), is a much more potent nucleophile. Therefore, the reaction rate with cysteine significantly increases as the pH approaches and surpasses its pKa. A pH range of 7.0-8.5 is often optimal for selective cysteine labeling.[1]
-
Histidine: The imidazole side chain of histidine has a pKa of about 6.0. The unprotonated form is nucleophilic, so its reactivity increases at a pH above 6.0, making it a more probable off-target at neutral and basic pH.[1]
-
Lysine: The ε-amino group of lysine has a high pKa of around 10.5. At neutral or slightly alkaline pH, it is predominantly protonated and therefore not nucleophilic. Significant off-target reactions with lysine typically only become a concern at a higher pH (>9).[1]
-
Methionine: The sulfur atom in methionine's thioether side chain is a weaker nucleophile. Its reactivity is less dependent on pH compared to other residues but can still lead to off-target products, especially with longer reaction times or at lower pH.[1]
Q3: What is the stability of the thioether bond formed between a bromoacetamide linker and a cysteine residue?
A3: The thioether bond formed is generally considered robust and not susceptible to cleavage under physiological conditions. This linkage is essentially irreversible, which is an advantage over maleimide-based conjugates that can undergo a retro-Michael reaction, leading to deconjugation.
Q4: Can bromoacetamide linkers hydrolyze in aqueous solutions?
A4: Yes, bromoacetamide linkers can undergo hydrolysis in aqueous buffers. The rate of hydrolysis is dependent on pH and temperature. At physiological pH, the hydrolysis rate is generally slow, but it can become more significant at higher pH values. This hydrolysis competes with the desired conjugation reaction, so it is a factor to consider during experimental design.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during bioconjugation with bromoacetamide linkers.
| Problem | Potential Cause | Suggested Solution |
| Low On-Target (Cysteine) Labeling Efficiency | 1. Suboptimal pH: The pH of the reaction buffer is too low, resulting in a protonated and less nucleophilic cysteine thiol group. 2. Presence of Reducing Agents: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in the protein sample can compete with cysteine for the bromoacetamide linker. 3. Insufficient Reagent Concentration or Reaction Time: The reaction may not have proceeded to completion. | 1. Optimize pH: Ensure the reaction buffer pH is between 7.5 and 8.5 to favor the more reactive thiolate form of cysteine. Use a buffer with adequate buffering capacity. 2. Remove Reducing Agents: Before adding the bromoacetamide linker, remove any reducing agents from the protein sample using methods like dialysis, desalting columns, or buffer exchange. 3. Adjust Reaction Parameters: Increase the molar excess of the bromoacetamide linker or extend the incubation time. It is advisable to perform a titration to find the optimal conditions for your specific protein. |
| High Off-Target Labeling (Modification of Histidine, Lysine, Methionine) | 1. pH is too high: A high pH deprotonates the side chains of histidine and lysine, increasing their nucleophilicity and promoting off-target reactions.[1] 2. Excess Reagent: A large molar excess of the bromoacetamide linker increases the probability of reactions with less nucleophilic sites. 3. Prolonged Reaction Time: Longer incubation times can lead to the accumulation of off-target products.[1] | 1. Lower the pH: If histidine modification is a concern, perform the reaction at a pH closer to 7.0. To avoid lysine modification, maintain the pH below 9.0.[1] 2. Titrate the Reagent: Determine the minimal molar excess of the bromoacetamide linker needed for sufficient cysteine labeling through a titration experiment. 3. Optimize Reaction Time: Monitor the reaction over time to identify the point of maximum on-target labeling with minimal off-target modification, and quench the reaction at this optimal time. |
| Protein Precipitation during Labeling | 1. Change in Protein Charge: Modification of charged residues like lysine or histidine can alter the protein's isoelectric point and reduce its solubility. 2. Denaturation: The reaction conditions (e.g., pH, temperature) may be causing the protein to denature and aggregate. | 1. Maintain Solubility: Ensure the reaction buffer has sufficient ionic strength or includes solubility-enhancing additives. 2. Gentle Reaction Conditions: Carry out the reaction at a lower temperature (e.g., 4°C) and avoid extreme pH values. |
III. Quantitative Data Summary
| Amino Acid Residue | pKa of Side Chain | Optimal pH for Reaction | Relative Reactivity with Bromoacetamide | Key Considerations |
| Cysteine | ~8.3 - 8.6 | 7.0 - 8.5 | Very High (Thiolate form is highly nucleophilic) | The primary on-target residue. Reaction rate is highly pH-dependent.[1] |
| Histidine | ~6.0 | > 6.0 | Moderate (Increases with pH above its pKa) | A common off-target, especially at neutral to basic pH.[1] |
| Lysine | ~10.5 | > 9.0 | Low (at physiological pH), Moderate to High (at pH > 9) | Generally not reactive at neutral pH due to protonation. Becomes a significant off-target at high pH.[1] |
| Methionine | N/A | Less pH-dependent | Low | Reactivity is less influenced by pH but can occur with prolonged reaction times or high reagent concentrations.[1] |
Comparative Reactivity of Haloacetamides:
The reactivity of haloacetamide reagents is influenced by the halogen leaving group, following the general trend: Iodoacetamide (B48618) > Bromoacetamide > Chloroacetamide .[2] While iodoacetamide is more reactive, this can sometimes lead to a higher incidence of off-target modifications.[3] Chloroacetamide is less reactive and may require more forcing conditions but can offer higher selectivity.[3]
IV. Experimental Protocols
A. General Protocol for Bromoacetamide Conjugation
This protocol provides a starting point for conjugating a bromoacetamide linker to a protein, with an emphasis on minimizing off-target modifications.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Bromoacetamide linker stock solution (e.g., 10 mM in DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer) or thiols, exchange the buffer to a non-nucleophilic buffer like PBS or HEPES at the desired pH (typically 7.0-8.5).
-
Reaction Setup: Dilute the protein to the desired concentration in the reaction buffer.
-
Initiate Reaction: Add the bromoacetamide linker stock solution to the protein solution to achieve the desired molar excess (start with a 5-10 fold molar excess).
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle mixing. Protect from light if the linker is light-sensitive.
-
Monitoring (Optional): To determine the optimal reaction time, withdraw aliquots at different time points and quench the reaction immediately. Analyze the aliquots by mass spectrometry to assess on-target and off-target labeling.
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding an excess of the quenching solution.
-
Purification: Remove the excess unreacted linker and quenching reagent using a desalting column.
B. Protocol for Identifying Off-Target Modifications by Mass Spectrometry
This workflow outlines the steps to identify the sites of both on-target and off-target modifications using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- Perform the bromoacetamide conjugation reaction as described above.
- Reduction and Alkylation: Reduce disulfide bonds in the protein using DTT and alkylate the newly formed free cysteines with a different alkylating agent (e.g., iodoacetamide) to distinguish them from the bromoacetamide-modified cysteines.
- Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
2. LC-MS/MS Analysis:
- Separate the peptides using reverse-phase liquid chromatography.
- Analyze the eluted peptides using a high-resolution mass spectrometer.
3. Data Analysis:
- Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the acquired MS/MS spectra.
- Specify the expected mass shifts for the bromoacetamide modification on all potential nucleophilic amino acid residues (Cys, His, Lys, Met) as variable modifications in the search parameters.
- Manually validate the MS/MS spectra of peptides identified with the bromoacetamide modification to confirm the site of modification.
V. Visualizations
A. Logical Relationship for Optimizing Bromoacetamide Conjugation
Caption: Optimization workflow for bromoacetamide conjugation.
B. Experimental Workflow for Off-Target Modification Analysis
Caption: Mass spectrometry workflow for off-target analysis.
References
Improving the solubility of Bromoacetamido-PEG2-AZD conjugates
Welcome to the technical support center for Bromoacetamido-PEG2-AZD conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a primary focus on improving conjugate solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the poor solubility of my this compound conjugate?
A1: The solubility of antibody-drug conjugates (ADCs) and other bioconjugates is a complex issue influenced by multiple factors. For a this compound conjugate, the most common contributors to poor solubility include:
-
Hydrophobicity of the AZD payload: Many potent cytotoxic drugs (payloads) are highly hydrophobic. This inherent property can lead to aggregation of the conjugate, especially at higher drug-to-antibody ratios (DAR).[]
-
Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug molecules are attached to a single antibody, increases the overall hydrophobicity of the conjugate, often leading to decreased solubility and a higher tendency for aggregation.[]
-
Antibody Properties: The intrinsic properties of the monoclonal antibody (mAb) itself, such as its isoelectric point (pI) and surface charge distribution, can influence the solubility of the final conjugate.
-
Linker Chemistry: While the PEG2 component of the linker is designed to be hydrophilic, the overall contribution of the linker to solubility can be influenced by its length and chemical structure.[][2]
-
Formulation Conditions: The pH, ionic strength, and presence of excipients in the formulation buffer can significantly impact the solubility and stability of the conjugate.[3]
Q2: I am observing precipitation of my conjugate after the conjugation reaction. What are the likely causes and how can I prevent this?
A2: Post-conjugation precipitation is a common issue often linked to the increased hydrophobicity of the conjugate. Here are some potential causes and preventative measures:
-
High DAR: The most probable cause is achieving a high drug-to-antibody ratio, which drives aggregation. Consider reducing the molar excess of the this compound reagent used in the conjugation reaction.
-
Buffer Conditions: The conjugation buffer may not be optimal for the final conjugate. After the reaction, it is crucial to exchange the buffer to a formulation buffer that is optimized for the ADC's stability.
-
Slow Removal of Unconjugated Drug: Residual, unconjugated this compound, which is likely hydrophobic, can co-precipitate with the conjugate. Ensure efficient purification to remove all unconjugated small molecules.
Troubleshooting Guide
This guide provides structured approaches to address specific solubility issues you may encounter with your this compound conjugate.
Issue 1: Low Solubility and Aggregation Observed During Formulation
Symptoms:
-
Visible precipitation or cloudiness in the conjugate solution.
-
Increased hydrodynamic radius as measured by Dynamic Light Scattering (DLS).
-
Presence of high molecular weight species in Size Exclusion Chromatography (SEC).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. | See Protocol 1: DAR Optimization |
| Suboptimal Formulation Buffer | Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that stabilizes the conjugate. | See Protocol 2: Formulation Buffer Screening |
| Hydrophobic Interactions | Introduce solubility-enhancing excipients to the formulation. | See Protocol 2: Formulation Buffer Screening |
Issue 2: Poor In Vivo Efficacy Potentially Due to Low Solubility
Symptoms:
-
Reduced therapeutic efficacy in animal models compared to expected outcomes.
-
Rapid clearance of the conjugate from circulation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| In Vivo Aggregation | The conjugate may be aggregating in the bloodstream, leading to rapid clearance by the mononuclear phagocyte system.[2] Reformulate to improve stability. | See Protocol 2: Formulation Buffer Screening |
| Modification of the Conjugate | Consider modifying the linker to include a more hydrophilic PEG chain (e.g., PEG4, PEG8).[4][5] | See Protocol 3: Linker Modification Strategy |
Experimental Protocols
Protocol 1: DAR Optimization
Objective: To determine the optimal molar ratio of this compound to the antibody to achieve a target DAR with acceptable solubility.
Methodology:
-
Set up a series of conjugation reactions with varying molar excesses of the this compound reagent (e.g., 3x, 5x, 7x, 10x molar excess over the antibody).
-
Incubate the reactions under controlled conditions (e.g., room temperature for 2 hours).
-
Purify the conjugates from each reaction using a desalting column to remove unreacted drug-linker.
-
Characterize the DAR of each conjugate using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the solubility of each purified conjugate by concentrating the solution and monitoring for precipitation.
-
Analyze the aggregation state of each conjugate using SEC and DLS.
Data Presentation:
| Molar Excess of Drug-Linker | Achieved DAR | Solubility Limit (mg/mL) | % Aggregation (by SEC) |
| 3x | 2.1 | >20 | <1% |
| 5x | 3.8 | 15 | 2.5% |
| 7x | 5.2 | 8 | 7.8% |
| 10x | 6.9 | 3 | 15.2% |
Protocol 2: Formulation Buffer Screening
Objective: To identify a buffer formulation that enhances the solubility and stability of the this compound conjugate.
Methodology:
-
Prepare a stock solution of the purified conjugate in a basic buffer (e.g., PBS).
-
Dialyze or buffer exchange aliquots of the conjugate into a matrix of different formulation buffers. Variables to screen include:
-
pH: 5.0, 6.0, 7.0
-
Buffers: Citrate, Histidine, Phosphate
-
Excipients: Sucrose (5%), Polysorbate 20 (0.02%), Arginine (50 mM)
-
-
After buffer exchange, concentrate the samples and visually inspect for precipitation.
-
Perform accelerated stability studies by incubating the samples at elevated temperatures (e.g., 40°C) for a set period.
-
Analyze the samples at initial and final time points using SEC for aggregation and HIC for DAR and degradation.
Protocol 3: Linker Modification Strategy
Objective: To improve conjugate solubility by incorporating a more hydrophilic PEG linker.
Methodology:
-
Synthesize or procure Bromoacetamido-PEGn-AZD linkers with varying PEG lengths (e.g., n=4, 8, 12).
-
Conjugate each linker to the antibody under optimized conditions to achieve a similar DAR for all constructs.
-
Purify the resulting conjugates.
-
Compare the solubility, aggregation propensity, and in vitro potency of the different PEG-length conjugates.
Visualizations
Caption: Experimental workflow for troubleshooting conjugate solubility.
Caption: Logical relationship of solubility issues and solutions.
References
Technical Support Center: Quenching Unreacted Bromoacetamido-PEG2-AZD
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for effectively quenching unreacted Bromoacetamido-PEG2-AZD after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching unreacted this compound?
After conjugating this compound to a thiol-containing molecule (like a protein with cysteine residues), any excess, unreacted linker remains highly reactive. The bromoacetamide group is an electrophile that can react with other nucleophiles in your sample or in subsequent downstream applications.[1] Quenching is a critical step to deactivate this excess linker, preventing non-specific labeling of other molecules and ensuring the stability and homogeneity of your final conjugate.
Q2: What are the recommended quenching agents for bromoacetamide groups?
The most effective quenching agents for bromoacetamides are small molecules containing a thiol (sulfhydryl) group. These agents react quickly and specifically with the bromoacetamide moiety to form a stable, inert thioether bond.[2][3]
Commonly used thiol-based quenching agents include:
Q3: Which quenching agent is best for my experiment?
The choice of quenching agent depends on the specifics of your experiment, including the nature of your conjugated molecule (e.g., protein, peptide), downstream applications, and required purification methods. The table below summarizes the properties of common quenching agents to help guide your selection.
Q4: Will the recommended quenching agents react with the azide (B81097) group on the linker?
Thiol-based quenching agents like L-cysteine or DTT are highly chemoselective for the bromoacetamide group under typical quenching conditions (neutral to slightly basic pH) and will not react with the azide moiety. However, it is crucial to avoid highly acidic conditions during or after quenching, as this can react with the azide to form hydrazoic acid, which is both toxic and explosive.[4]
Q5: How can I confirm that the quenching reaction is complete?
The completion of the quenching reaction can be monitored using analytical techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method. Analyze a sample of the reaction mixture to confirm the disappearance of the starting this compound mass and the appearance of the new mass corresponding to the quenched linker (linker + quenching agent).
-
Functional Assays: If the target of non-specific labeling has a measurable activity (e.g., an enzyme), you can perform an activity assay before and after quenching to ensure no further inhibition is occurring.
Q6: How do I remove the quenching agent and the quenched linker after the reaction?
The quenched linker and the excess quenching agent are typically small molecules that can be readily separated from a larger biomolecule conjugate using standard purification techniques.[2] Effective methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size.
-
Dialysis or Diafiltration/Tangential Flow Filtration (TFF): Efficient for removing small molecules from proteins.
-
Spin Columns: C18 or other desalting columns can be used for smaller peptide conjugates.[1]
Data Presentation
Table 1: Comparison of Common Quenching Agents for Bromoacetamide
| Quenching Agent | Typical Final Concentration | Typical Reaction Time | Optimal pH Range | Key Considerations |
| L-Cysteine | 10-50 mM | 15-60 min | 7.0 - 9.0 | Cost-effective and efficient. The resulting quenched product is a simple amino acid adduct. |
| Dithiothreitol (DTT) | 10-20 mM | 15-30 min | 7.0 - 8.5 | A strong reducing agent. Can reduce disulfide bonds in proteins, which may be undesirable.[1] |
| 2-Mercaptoethanol (BME) | 20-100 mM | 30-60 min | 7.0 - 8.5 | Volatile with a strong odor; must be used in a fume hood. Also a reducing agent, but generally less potent than DTT. |
| Glutathione | 10-50 mM | 15-60 min | 7.0 - 9.0 | A biologically relevant tripeptide that is highly soluble and effective. |
Experimental Protocols
Protocol: Quenching with L-Cysteine
This protocol describes a general procedure for quenching unreacted this compound using L-Cysteine.
Materials:
-
Conjugation reaction mixture containing unreacted this compound.
-
L-Cysteine powder.
-
Quenching Buffer (e.g., 1 M Tris-HCl or HEPES, pH 8.0).
-
Purification system (e.g., SEC column, dialysis cassette).
Procedure:
-
Calculate Molar Excess: Determine the initial moles of this compound used in your conjugation reaction. A 20- to 50-fold molar excess of the quenching agent is recommended to ensure a rapid and complete reaction.
-
Prepare Quenching Solution: Prepare a fresh stock solution of L-Cysteine (e.g., 1 M in water or a suitable buffer). L-Cysteine may require slight pH adjustment to fully dissolve.
-
Add Quenching Agent: Add the calculated volume of the L-Cysteine stock solution to your conjugation reaction mixture. Mix gently but thoroughly.
-
Adjust pH (If Necessary): The reaction between thiols and bromoacetamides is more efficient at a pH between 8.0 and 9.0.[3][5] If your conjugation reaction was performed at a lower pH, you may add a small amount of a high-concentration buffer (e.g., 1 M Tris, pH 8.0) to adjust the final pH of the mixture.
-
Incubate: Allow the quenching reaction to proceed for 30-60 minutes at room temperature.
-
Purification: Proceed immediately to your chosen purification method (e.g., SEC, dialysis) to remove the quenched linker and excess L-Cysteine from your final conjugate product.[2]
Visualizations
Experimental Workflow
The diagram below illustrates the typical workflow for a conjugation experiment involving a quenching step.
Caption: General workflow for conjugation, quenching, and purification.
Signaling Pathways
This diagram outlines the chemical reactions occurring during the conjugation and subsequent quenching steps.
Caption: Chemical pathways for conjugation and quenching reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Quenching (detected by LC-MS or non-specific activity) | 1. Insufficient molar excess of quenching agent.2. Sub-optimal pH for the quenching reaction.3. Insufficient reaction time. | 1. Increase the molar excess of the quenching agent to 50-100 fold.2. Ensure the reaction pH is between 8.0-9.0 to maximize the reaction rate between the thiol and bromoacetamide.[3][5]3. Extend the incubation time to 60-90 minutes. |
| Loss of Protein Activity/Integrity | 1. If using DTT, disulfide bonds essential for protein structure may have been reduced.2. Reaction pH is too high, leading to protein denaturation or hydrolysis. | 1. Switch to a non-reducing quenching agent like L-Cysteine or Glutathione.2. Perform the quenching at a lower pH (e.g., 7.5-8.0), but be prepared to increase the reaction time. Ensure the final conjugate is returned to an optimal storage buffer pH after purification. |
| Precipitation During Quenching | 1. The quenching agent has limited solubility under the reaction conditions.2. The final conjugate is precipitating upon pH change or addition of reagents. | 1. Ensure the quenching agent is fully dissolved before adding it to the reaction. Prepare the stock solution in a suitable buffer.2. Perform a buffer screen to find optimal conditions for your conjugate's solubility. Consider adding solubility enhancers if compatible with your molecule. |
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bromoacetamido-PEG2-AZD vs. Maleimide-PEG2-Azide: A Comparative Guide for Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) efficacy, stability, and therapeutic index. This guide provides an objective comparison of two prominent thiol-reactive linkers: Bromoacetamido-PEG2-AZD and Maleimide-PEG2-azide, supported by experimental data and detailed protocols.
The development of next-generation ADCs hinges on the optimization of each of its components: the antibody, the cytotoxic payload, and the linker that connects them. The linker's role is not merely to tether the drug to the antibody but to ensure the ADC remains stable in circulation and releases the payload only upon reaching the target cancer cell. This comparison focuses on two key chemistries for attaching linkers to cysteine residues on antibodies: bromoacetamide and maleimide (B117702).
Executive Summary
Bromoacetamide-based linkers, such as this compound, form a highly stable and irreversible thioether bond with cysteine residues. This stability minimizes premature drug release in the bloodstream, potentially leading to a wider therapeutic window and reduced off-target toxicity. In contrast, while maleimide-based linkers like Maleimide-PEG2-azide offer faster reaction kinetics for conjugation, the resulting succinimide (B58015) thioether bond is susceptible to a retro-Michael reaction. This can lead to deconjugation and payload exchange with other thiol-containing molecules in the plasma, such as albumin.
Chemical Structures and Reactivity
Both bromoacetamide and maleimide moieties react with the thiol groups of cysteine residues on an antibody, which are typically made available by the reduction of interchain disulfide bonds.
This compound contains a bromoacetamide group that reacts with a cysteine thiol via a nucleophilic substitution reaction, forming a stable thioether linkage. The PEG2 spacer enhances solubility, and the azide (B81097) (AZD) group provides a handle for introducing the cytotoxic payload via click chemistry.
Maleimide-PEG2-azide features a maleimide group that undergoes a Michael addition reaction with a cysteine thiol, also resulting in a thioether bond, but within a succinimide ring structure. Similar to its bromoacetamide counterpart, it includes a PEG2 spacer and an azide group for payload attachment.
Performance Comparison: A Data-Driven Analysis
The selection of a linker should be guided by empirical data. The following tables summarize the key performance differences between bromoacetamide and maleimide linkers based on available experimental evidence.
Table 1: Reaction Kinetics
| Parameter | Bromoacetamido-Linker | Maleimide-Linker | Reference(s) |
| Reaction Mechanism | Nucleophilic Substitution | Michael Addition | |
| Optimal pH Range | 8.0 - 9.0 | 6.5 - 7.5 | [] |
| Reaction Speed | Slower | Faster | [2] |
| Second-Order Rate Constant (k₂) with Cysteine | ~0.6 M⁻¹s⁻¹ (for Iodoacetamide) | ~10² M⁻¹s⁻¹ | [2] |
Note: Iodoacetamide is used as a proxy for bromoacetamide due to similar reactivity profiles.
Table 2: Linkage Stability
| Parameter | Bromoacetamido-Linker | Maleimide-Linker | Reference(s) |
| Bond Type | Thioether | Succinimide Thioether | |
| Stability | Highly Stable, Irreversible | Susceptible to Retro-Michael Reaction | [] |
| Systemic Drug Release in Mice | No measurable release over 2 weeks | Payload loss observed | [] |
| Linker Half-life in Mice | Not applicable due to high stability | ~6.0 days | [3] |
| Linker Half-life in Cynomolgus Monkeys | Not applicable due to high stability | ~9.6 days | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for ADC conjugation and stability assessment.
Protocol 1: Antibody Conjugation with this compound
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.
-
Add a 10- to 20-fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column or buffer exchange, equilibrating with a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 8.0).
2. Conjugation Reaction:
-
Dissolve the this compound linker-payload construct in a compatible organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Add a 5- to 10-fold molar excess of the linker-payload solution to the reduced antibody. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 4-6 hours or overnight at 4°C with gentle mixing.
3. Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted linker-payload and any aggregates.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
Protocol 2: Antibody Conjugation with Maleimide-PEG2-azide
1. Antibody Reduction:
-
Follow the same procedure as for the bromoacetamide conjugation, but use a conjugation buffer with a pH of 6.5-7.5 (e.g., PBS with 5 mM EDTA, pH 7.2).
2. Conjugation Reaction:
-
Dissolve the Maleimide-PEG2-azide linker-payload construct in a compatible organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Add a 5- to 10-fold molar excess of the linker-payload solution to the reduced antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
3. Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a thiol-containing reagent, such as N-acetylcysteine, to a final concentration of 1 mM and incubating for 20-30 minutes.
-
Purify the ADC using SEC or affinity chromatography.
4. Characterization:
-
Determine the DAR of the purified ADC as described in the bromoacetamide protocol.
Protocol 3: In Vitro Plasma Stability Assay
1. Sample Preparation:
-
Dilute the purified ADC to a final concentration of 1 mg/mL in plasma from the desired species (e.g., human, mouse, rat).
-
Incubate the samples at 37°C.
2. Time-Point Analysis:
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the plasma sample.
-
Analyze the samples to determine the amount of intact ADC and the concentration of released payload. This can be achieved by various methods, including ELISA, LC-MS, or HIC.
3. Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability and half-life of the ADC in plasma.
Visualizing the Chemistry and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Conjugation reactions of bromoacetamide and maleimide linkers with antibody thiols.
Caption: General experimental workflow for ADC preparation and evaluation.
Conclusion
The choice between this compound and Maleimide-PEG2-azide for ADC development involves a trade-off between reaction kinetics and linker stability.
-
This compound is the preferred choice when linker stability is paramount . The irreversible thioether bond it forms minimizes premature drug release, which can lead to an improved safety profile and a wider therapeutic window. While the conjugation reaction is slower, the resulting ADC is more robust in the physiological environment.
-
Maleimide-PEG2-azide may be suitable for applications where rapid conjugation is a priority and the potential for in vivo deconjugation is acceptable or can be mitigated. However, researchers must be aware of the inherent instability of the succinimide thioether linkage and its potential to impact the ADC's pharmacokinetics and off-target toxicity.
Ultimately, the optimal linker chemistry will depend on the specific antibody, payload, and the desired therapeutic properties of the final ADC. Careful consideration of the data presented in this guide will aid in making an informed decision to advance the development of safe and effective antibody-drug conjugates.
References
A Comparative Guide to Bromoacetamide and Iodoacetamide Linkers for Thiol-Reactive Labeling
For researchers, scientists, and drug development professionals, the selective and efficient modification of proteins is a cornerstone of experimental design. Cysteine residues, with their nucleophilic thiol groups, are frequently targeted for such modifications. Haloacetamide linkers, specifically bromoacetamide and iodoacetamide (B48618), are widely utilized reagents for the alkylation of cysteine thiols. This guide provides a comprehensive comparison of the reactivity of bromoacetamide and iodoacetamide linkers, supported by experimental data and detailed protocols to aid in the selection of the appropriate reagent for specific research applications.
Quantitative Comparison of Reactivity
The reaction of haloacetamides with the thiol group of cysteine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the carbon atom bearing the halogen and displacing the halide ion. The reactivity of these linkers is primarily governed by the nature of the halogen, as iodide is a better leaving group than bromide. This fundamental chemical principle results in a higher reaction rate for iodoacetamide compared to bromoacetamide under identical conditions.
| Parameter | Bromoacetamide | Iodoacetamide | Key Considerations |
| Relative Reaction Rate | Moderate | High | Iodoacetamide is generally more reactive than bromoacetamide due to the better leaving group ability of iodide.[1] |
| Second-Order Rate Constant (with Cysteine at pH 7) | Lower than Iodoacetamide | ~36 M⁻¹ min⁻¹ | While a direct side-by-side comparison is not readily available in the literature, the established order of reactivity is maleimide (B117702) > iodoacetate > bromoacetate (B1195939) > iodoacetamide > acrylate (B77674) > bromoacetamide.[1][] |
| Optimal Reaction pH | 7.5 - 9.0 | 7.5 - 8.5 | The reaction rate for both is pH-dependent, increasing with higher pH as the concentration of the more nucleophilic thiolate anion (R-S⁻) increases.[3][4] |
| Specificity for Cysteine | High | High | Both are highly specific for cysteine residues at optimal pH. However, at higher pH and concentrations, side reactions with other nucleophilic residues like lysine, histidine, and methionine can occur.[5] |
| Stability of Formed Bond | Stable Thioether Bond | Stable Thioether Bond | The resulting thioether bond is highly stable for both linkers. |
| Common Side Reactions | Alkylation of other nucleophilic residues at high pH and concentration. | Alkylation of other nucleophilic residues (e.g., methionine, lysine, histidine) at high pH and concentration.[5][6] | Iodoacetamide has been reported to cause carbamidomethylation of methionine.[7] |
Reaction Mechanism and Experimental Workflow
The alkylation of a cysteine residue by a haloacetamide linker is a direct and efficient process. The general mechanism and a typical experimental workflow for protein labeling are illustrated below.
A typical workflow in a proteomics experiment involves several key steps to ensure efficient and specific labeling of cysteine residues.
Experimental Protocols
The following are generalized protocols for the alkylation of cysteine residues in proteins using bromoacetamide and iodoacetamide. It is recommended to optimize the conditions for each specific protein and application.
Protocol 1: Protein Labeling with Bromoacetamide
Materials:
-
Protein of interest
-
Bromoacetamide
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.5, 2 mM EDTA
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M DTT or L-cysteine
-
Desalting column or dialysis cassette
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If labeling of all cysteines is desired, reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating for 30 minutes at room temperature. If using DTT, a subsequent purification step is required to remove excess DTT before adding the bromoacetamide.
-
Bromoacetamide Stock Solution: Immediately before use, prepare a 100 mM stock solution of bromoacetamide in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the bromoacetamide stock solution to the protein solution to achieve a 10- to 20-fold molar excess over the concentration of cysteine residues. Protect the reaction from light.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 10-20 mM to consume any unreacted bromoacetamide. Incubate for 15-30 minutes.
-
Removal of Excess Reagent: Purify the labeled protein from excess reagents using a desalting column or dialysis.
Protocol 2: Protein Labeling with Iodoacetamide
Materials:
-
Protein of interest
-
Iodoacetamide
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM EDTA
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M DTT or L-cysteine
-
Desalting column or dialysis cassette
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If labeling of all cysteines is desired, reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating for 30 minutes at room temperature. If using DTT, a subsequent purification step is required to remove excess DTT before adding the iodoacetamide.
-
Iodoacetamide Stock Solution: Immediately before use, prepare a 100 mM stock solution of iodoacetamide in anhydrous DMSO or DMF. Iodoacetamide solutions are light-sensitive and should be handled accordingly.
-
Labeling Reaction: Add the iodoacetamide stock solution to the protein solution to achieve a 10-fold molar excess over the concentration of cysteine residues. Protect the reaction from light.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 10 mM to consume any unreacted iodoacetamide. Incubate for 15 minutes.
-
Removal of Excess Reagent: Purify the labeled protein from excess reagents using a desalting column or dialysis.
Conclusion
Both bromoacetamide and iodoacetamide are effective and highly specific reagents for the alkylation of cysteine residues. The primary distinction lies in their reactivity, with iodoacetamide exhibiting a faster reaction rate due to the superior leaving group ability of iodide. The choice between the two linkers will depend on the specific requirements of the experiment. For applications requiring rapid and highly efficient labeling, iodoacetamide is generally the preferred reagent. However, bromoacetamide provides a viable alternative, particularly in scenarios where a slightly slower and more controlled reaction is desired. In all cases, careful optimization of reaction conditions, particularly pH and reagent concentration, is crucial to ensure high specificity and labeling efficiency.
References
- 1. Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Thiol-Reactive Chemistries: The Advantages of Bromoacetamide
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and chemical biology, the selective modification of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group allows for precise, targeted covalent bond formation. While several thiol-reactive groups exist, each possesses distinct characteristics regarding reactivity, selectivity, and stability.
This guide provides an objective comparison between bromoacetamide and other common thiol-reactive alternatives, such as iodoacetamide (B48618) and maleimides. We will delve into the performance of each, supported by experimental data and protocols, to guide the selection of the most appropriate reagent for your specific application. A primary focus will be on the superior stability of the thioether bond formed by bromoacetamide, a critical factor for the development of stable bioconjugates like antibody-drug conjugates (ADCs).
Performance Comparison: Bromoacetamide vs. Alternatives
The choice of a thiol-reactive reagent involves a trade-off between reaction speed, selectivity, and the stability of the final conjugate. Haloacetamides (e.g., bromoacetamide, iodoacetamide) and maleimides are the most common classes of reagents used for cysteine modification.
-
Haloacetamides react via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiolate anion of a cysteine residue attacks the carbon atom bearing the halogen, displacing the halide ion to form a stable thioether bond.[1]
-
Maleimides react with thiols through a Michael addition mechanism, where the thiol adds across the double bond of the maleimide (B117702) ring, also forming a thioether bond.[]
The key differences in their performance are summarized below.
Reactivity and Selectivity
The reaction kinetics and selectivity are highly dependent on pH. Maleimides exhibit rapid reactivity and high selectivity for thiols at a near-neutral pH of 6.5-7.5.[] In this range, the thiol is sufficiently nucleophilic, while other potential nucleophiles like the amino groups of lysine (B10760008) residues are protonated and less reactive.
Bromoacetamide and other haloacetamides require a slightly alkaline pH (typically 7.5 to 8.5 or higher) for optimal reaction.[3][4] This is because a higher pH favors the deprotonation of the cysteine thiol (pKa ~8.3) to the more nucleophilic thiolate anion, which is necessary for the SN2 reaction.[3] However, at this higher pH, other nucleophilic groups like lysine can also become deprotonated and may lead to off-target reactions.[3][5]
| Feature | Bromoacetamide / Iodoacetamide | N-Ethylmaleimide (NEM) |
| Reaction Mechanism | SN2 Substitution | Michael Addition |
| Optimal pH | 7.5 - 9.0[4][6] | 6.5 - 7.5[] |
| Relative Reactivity | Moderate to Fast | Very Fast (often 100-1000x faster than haloacetamides)[1][5] |
| Selectivity | Good for thiols, but potential for off-target reactions (e.g., Lys, His, Met) at higher pH.[1][3] | Excellent for thiols at optimal pH.[] |
Adduct Stability: The Key Advantage of Bromoacetamide
The most significant advantage of using bromoacetamide over maleimides is the stability of the resulting thioether bond. The bond formed by the reaction of bromoacetamide with a cysteine residue is a stable and effectively irreversible thioether linkage under physiological conditions.[][7]
In contrast, the thioether bond formed by maleimides is susceptible to a retro-Michael addition reaction. This reversal can occur in the presence of other nucleophiles, such as the high concentration of glutathione (B108866) found in plasma and intracellularly, leading to the exchange of the conjugate and release of the payload.[4][8] This instability is a major drawback for applications requiring long-term stability, such as the development of ADCs, where premature drug release can lead to systemic toxicity and reduced efficacy.
A study on ADCs highlighted this advantage, reporting that a conjugate linked via an α-bromoacetamide linker demonstrated excellent plasma stability with no measurable drug release in mice over a two-week period.[]
| Reagent Class | Adduct Type | Adduct Stability | Key Considerations |
| Bromoacetamide | Thioether | Highly Stable / Irreversible [][4] | Ideal for applications requiring long-term stability (e.g., ADCs, stable protein labeling). |
| Maleimide | Succinimide Thioether | Potentially Reversible [8] | Can undergo retro-Michael addition, leading to adduct exchange with other thiols (e.g., glutathione). |
Visualizing the Chemistry and Workflow
To better understand these differences, the following diagrams illustrate the reaction mechanisms, the application of these reagents in a standard proteomics workflow, and a logical comparison of the resulting bond stability.
Experimental Protocol: Protein Alkylation for Mass Spectrometry
This protocol provides a standard workflow for reducing and alkylating protein cysteine residues with bromoacetamide prior to enzymatic digestion for bottom-up proteomics analysis.[1][9]
Materials:
-
Protein sample in a suitable buffer.
-
Denaturation Buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution.
-
Alkylating Agent: 0.5 M 2-Bromoacetamide stock solution (must be prepared fresh and protected from light).
-
Quenching Solution: 1 M DTT stock solution.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate.
-
Protease (e.g., Trypsin).
Procedure:
-
Denaturation: Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1-10 mg/mL.
-
Reduction: Add DTT from the stock solution to a final concentration of 10 mM. Incubate the mixture at 56-60°C for 30 minutes to reduce all disulfide bonds.[1][9]
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared 2-Bromoacetamide stock solution to a final concentration of 20-55 mM.[1][9] Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add DTT from the stock solution to a final concentration of 20 mM to quench any excess, unreacted bromoacetamide. Incubate for 15 minutes at room temperature in the dark.[9]
-
Buffer Exchange / Digestion: The sample is now ready for downstream processing. Typically, the urea concentration must be reduced to <1 M before adding a protease like trypsin. This can be achieved through dialysis, buffer exchange with spin columns, or dilution with Digestion Buffer.
-
Digestion: Add trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Cleanup: Following digestion, desalt the resulting peptide mixture using a C18 desalting column or spin tip before analysis by LC-MS/MS.
Conclusion
Bromoacetamide presents a compelling choice for cysteine modification, particularly when the long-term stability of the resulting bioconjugate is paramount. While maleimides offer the advantage of faster reaction kinetics at neutral pH, their susceptibility to retro-Michael addition can compromise the integrity of the conjugate in vivo.
The key advantages of bromoacetamide are:
-
Irreversible Adduct Formation: It forms a highly stable thioether bond that is not prone to reversal under physiological conditions.[][4]
-
High Efficacy in Proteomics: It is a reliable and effective reagent for the critical alkylation step in mass spectrometry workflows, preventing disulfide bond reformation and ensuring complete protein digestion.[9][10]
The selection between bromoacetamide and other thiol-reactive groups should be guided by the specific demands of the experiment. For applications like ADCs, stable fluorescent labeling, or any scenario where conjugate stability over time is critical, bromoacetamide is the superior choice. For applications where rapid conjugation at neutral pH is the primary concern and long-term stability is less critical, maleimides may be more suitable.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Thioether vs. Maleimide Adducts in Bioconjugation
A Comparative Guide for Researchers and Drug Developers
The covalent linkage of molecules to proteins and peptides is a cornerstone of modern therapeutics and research, particularly in the development of antibody-drug conjugates (ADCs). For years, the reaction between a maleimide (B117702) and a thiol group on a cysteine residue has been the go-to method for creating these bioconjugates. However, the stability of the resulting succinimidyl thioether linkage has been a persistent challenge, prompting the exploration of more robust alternatives. This guide provides an objective comparison of the stability of traditional maleimide adducts against more stable thioether linkages, supported by experimental data and detailed methodologies.
The Instability of Maleimide Adducts: A Critical Challenge
The primary drawback of maleimide-thiol conjugation is the reversibility of the bond. The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione (B108866) and albumin, which are abundant in the bloodstream.[1][2] This reaction can lead to the premature cleavage of the conjugate, releasing the payload (e.g., a cytotoxic drug) off-target and potentially causing systemic toxicity while reducing the therapeutic efficacy.[1]
Another pathway for maleimide adduct instability is hydrolysis of the succinimide (B58015) ring. While the ring-opened product, a succinamic acid thioether, is more stable and resistant to the retro-Michael reaction, the hydrolysis of commonly used N-alkyl-substituted maleimide adducts is often too slow to prevent thiol exchange in vivo.[3]
Thioether Adducts: A More Stable Alternative
To overcome the limitations of maleimide chemistry, researchers have turned to other sulfhydryl-reactive groups that form more stable thioether bonds. These include haloacetamides (e.g., iodoacetamides) and vinyl sulfones. These reagents react with thiols to form irreversible thioether linkages that are not susceptible to the retro-Michael reaction.
Key Differences in Thioether Linkages:
| Feature | Maleimide Adduct (Thiosuccinimide) | Haloacetamide Adduct (Thioether) | Vinyl Sulfone Adduct (Thioether) |
| Reaction Type | Michael Addition | Nucleophilic Substitution (SN2) | Michael Addition |
| Bond Stability | Reversible (prone to retro-Michael reaction and thiol exchange) | Irreversible and stable | Irreversible and stable |
| Reaction pH | 6.5 - 7.5 | ~8.0 - 8.5 | 8.0 - 9.0 |
| Reaction Speed | Very Fast | Fast | Slower than maleimides |
| Specificity | High for thiols at pH 6.5-7.5 | Can react with other nucleophiles at higher pH | High for thiols |
Quantitative Stability Comparison
Experimental data consistently demonstrates the superior stability of thioether adducts derived from reagents like sulfones compared to traditional maleimide adducts.
| Conjugate Type | Incubation Conditions | Remaining Intact Conjugate | Reference |
| Maleimide-PEG Adduct | 37°C for 7 days with 1 mM glutathione | < 70% | [4] |
| Mono-sulfone-PEG Adduct | 37°C for 7 days with 1 mM glutathione | > 90% | [4] |
| Maleimide-Antibody Conjugate | Human plasma, 4 hours | Majority transferred to albumin | [5][6] |
| Phenyloxadiazole Sulfone-Antibody Conjugate | Human plasma, 72 hours | Significantly more stable than maleimide conjugate | [5][6] |
Visualizing the Chemistry: Reaction Pathways and Instability
The following diagrams illustrate the key chemical reactions involved in the formation and degradation of maleimide adducts, as well as the formation of a stable thioether bond from a vinyl sulfone.
Caption: Reaction pathways for maleimide-thiol conjugates.
Caption: Formation of a stable thioether adduct with a vinyl sulfone.
Experimental Protocols
Objective: To compare the stability of a maleimide-derived bioconjugate with a thioether-derived bioconjugate (from a haloacetamide or vinyl sulfone) in the presence of a competing thiol.
Materials:
-
Purified thiol-containing protein (e.g., antibody, peptide)
-
Maleimide-functionalized payload
-
Haloacetamide or vinyl sulfone-functionalized payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C4, C18) and UV detector
Workflow:
Caption: Experimental workflow for assessing conjugate stability.
Procedure:
-
Conjugation:
-
Separately react the thiol-containing protein with the maleimide-payload and the haloacetamide/vinyl sulfone-payload according to established protocols.
-
-
Purification:
-
Purify both conjugates to remove excess, unreacted payload using a suitable method like size-exclusion chromatography (SEC).
-
-
Stability Assay:
-
Incubate a known concentration of each purified conjugate in PBS (pH 7.4) containing a physiological concentration of glutathione (e.g., 1-5 mM) at 37°C.
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction.
-
Immediately quench the reaction by adding an acidic solution to stop further thiol exchange.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC.
-
Monitor the chromatogram at a wavelength suitable for detecting the protein or the payload.
-
The intact conjugate will have a specific retention time. Deconjugation will result in a decrease of the peak corresponding to the intact conjugate and the appearance of peaks for the unconjugated protein and other byproducts.
-
-
Data Interpretation:
-
Calculate the percentage of intact conjugate remaining at each time point by comparing the peak area of the intact conjugate to the initial peak area at time zero.
-
Plot the percentage of intact conjugate versus time to compare the stability of the two types of adducts.
-
Conclusion
While maleimide chemistry offers fast and efficient conjugation, the inherent instability of the resulting adduct is a significant liability for in vivo applications. The potential for premature drug release through retro-Michael reactions and thiol exchange necessitates careful consideration and often requires the implementation of stabilizing strategies. For applications demanding high stability and long-term in vivo performance, thioether adducts formed from reagents such as haloacetamides and vinyl sulfones present a more robust and reliable alternative. The choice of conjugation chemistry should be a critical consideration in the design of bioconjugates to ensure optimal safety and efficacy.
References
- 1. japsonline.com [japsonline.com]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Characterizing the Purity of Bromoacetamido-PEG2-AZD Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and homogeneity of bioconjugates is a critical aspect of preclinical development. The presence of impurities, such as unconjugated protein, aggregates, or fragments, can significantly impact the efficacy, safety, and pharmacokinetic profile of a therapeutic candidate. This guide provides a comparative overview of the analytical methodologies used to characterize the purity of a protein conjugate synthesized with a Bromoacetamido-PEG2-AZD linker.
The this compound linker is a heterobifunctional reagent designed for bioconjugation. It incorporates a bromoacetamide group for covalent attachment to thiol-containing molecules like cysteine residues in proteins, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a payload or targeting moiety represented here as "AZD". The stability and specificity of the linkage are paramount to the performance of the final conjugate.
This guide will compare the purity profile of a hypothetical this compound conjugate with a common alternative, a Maleimide-PEG2-AZD conjugate. Both linkers target cysteine residues but differ in their reaction mechanism and the stability of the resulting thioether bond. We will present illustrative data, detailed experimental protocols for key analytical techniques, and visual workflows to aid in the comprehensive characterization of these important molecules.
Comparative Purity Analysis
The purity of a bioconjugate is a multifaceted parameter. The table below presents a summary of typical quantitative data that might be obtained when characterizing a monoclonal antibody (mAb) conjugated with either a this compound or a Maleimide-PEG2-AZD linker after a standard purification process. These values are illustrative and can vary based on the specific protein, linker, payload, and the precise conjugation and purification conditions.
| Parameter | This compound-mAb | Maleimide-PEG2-AZD-mAb | Analytical Technique(s) |
| Purity of Main Conjugate Peak | >95% | >95% | RP-HPLC, HIC-HPLC |
| Unconjugated mAb | <2% | <2% | RP-HPLC, HIC-HPLC |
| High Molecular Weight Species (Aggregates) | <1% | <1% | SEC-HPLC |
| Low Molecular Weight Species (Fragments) | <0.5% | <0.5% | SEC-HPLC, SDS-PAGE |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 3.8 | HIC-HPLC, Mass Spectrometry |
| Linkage Stability (in human plasma, 7 days) | High (>95% intact conjugate) | Variable (potential for retro-Michael reaction) | LC-MS |
Note: The primary difference in performance often lies in the in-vivo stability of the linkage. The thioether bond formed by the bromoacetamide reaction is generally more stable and less susceptible to exchange reactions with endogenous thiols compared to the thiosuccinimide ether bond from the maleimide (B117702) reaction[1].
Conjugation Chemistry Overview
The selection of the conjugation chemistry is a critical factor that influences the homogeneity and stability of the final product. Both bromoacetamide and maleimide moieties react with the sulfhydryl group of cysteine residues, but through different mechanisms.
-
Bromoacetamide Chemistry: Reacts via a nucleophilic substitution reaction, where the thiol group of a cysteine residue attacks the carbon atom bearing the bromine, forming a stable thioether bond. This reaction is typically performed at a slightly alkaline pH (7.5-9.0).
-
Maleimide Chemistry: Reacts with thiols via a Michael addition reaction, forming a thiosuccinimide ether linkage. This reaction is highly efficient and proceeds rapidly at a near-neutral pH (6.5-7.5)[2]. However, the resulting linkage can be susceptible to a retro-Michael reaction, which can lead to deconjugation, particularly in the presence of other thiols[1][2].
Figure 1. Comparison of Bromoacetamide and Maleimide conjugation pathways.
Experimental Protocols
A comprehensive assessment of conjugate purity requires the use of multiple, orthogonal analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone for this purpose[3][4].
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is effective for assessing the overall purity of the conjugate and quantifying unconjugated protein[5].
-
Column: A wide-pore C4 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically used for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Temperature: 40-60°C.
-
Sample Preparation: Dilute the conjugate to 1 mg/mL in Mobile Phase A. Inject 10-20 µL.
-
Expected Outcome: The conjugated protein will have a longer retention time than the unconjugated protein due to the increased hydrophobicity from the linker and payload. The peak area percentages are used to quantify purity.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, making it the ideal method for quantifying high molecular weight species (aggregates) and low molecular weight fragments[6].
-
Column: An appropriate SEC column for monoclonal antibodies (e.g., 7.8 x 300 mm, 2.7 µm).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Temperature: Ambient.
-
Sample Preparation: Dilute the conjugate to 1 mg/mL in the mobile phase. Inject 20 µL.
-
Expected Outcome: Aggregates will elute first, followed by the main conjugate monomer, and then any fragments. Peak areas are used to quantify the percentage of each species.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC separates molecules based on hydrophobicity under non-denaturing conditions. It is a powerful technique for determining the drug-to-antibody ratio (DAR) distribution in antibody-drug conjugates (ADCs)[7][8][9].
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Temperature: 25°C.
-
Sample Preparation: Dilute the conjugate to 1 mg/mL in Mobile Phase A. Inject 15 µL.
-
Expected Outcome: A series of peaks will be observed, corresponding to the antibody with different numbers of attached drugs (e.g., DAR0, DAR2, DAR4). The area of each peak is used to calculate the average DAR.
Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry provides a precise mass measurement of the intact conjugate and can confirm the DAR distribution. It is also used to assess the stability of the conjugate over time[10][11].
-
LC System: An RP-HPLC or SEC-HPLC system as described above.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI).
-
Analysis: The intact mass of the conjugate is measured. The resulting spectrum is deconvoluted to determine the masses of the different DAR species. For stability studies, the sample is incubated in plasma, and at various time points, the amount of intact conjugate is quantified by LC-MS.
Experimental Workflow for Purity Characterization
The overall process for characterizing the purity of a this compound conjugate involves several sequential steps, from the initial reaction to the final data analysis and comparison.
Figure 2. Workflow for the purity characterization of a protein conjugate.
Conclusion
The characterization of a this compound conjugate's purity is a comprehensive process that relies on a suite of orthogonal analytical techniques. While chromatographic methods like RP-HPLC, SEC-HPLC, and HIC-HPLC provide quantitative data on purity, aggregation, fragmentation, and drug-load distribution, mass spectrometry is indispensable for confirming identity and assessing stability. When compared to common alternatives like maleimide-based linkers, bromoacetamide chemistry offers the advantage of forming a more stable thioether bond, which can be a critical attribute for in-vivo applications. By employing the detailed protocols and workflow outlined in this guide, researchers can confidently and accurately characterize their bioconjugates, ensuring the quality and consistency required for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 5. hplc.eu [hplc.eu]
- 6. agilent.com [agilent.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. enovatia.com [enovatia.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Labeled with Bromoacetamido-PEG2-AZD and Alternatives
For researchers, scientists, and drug development professionals engaged in proteomics and drug discovery, the specific labeling of peptides is a cornerstone of insightful mass spectrometry (MS) analysis. Bromoacetamido-PEG2-AZD is a bifunctional labeling reagent designed for a two-step sequential modification of cysteine-containing peptides. The bromoacetamido group serves as a cysteine-reactive warhead for covalent attachment, while the terminal azide (B81097) (AZD) group enables subsequent bioorthogonal ligation via "click chemistry." This allows for the attachment of reporter tags, such as biotin (B1667282) for enrichment or fluorophores for imaging.
This guide provides a comparative overview of the mass spectrometry analysis of peptides labeled with this compound against two common alternative cysteine-reactive labeling reagents: Iodoacetamide (IAM) and N-ethylmaleimide (NEM).
Comparison of Cysteine-Reactive Labeling Reagents
The selection of a labeling reagent is critical and is dictated by the experimental goals, be it simple alkylation to prevent disulfide bond formation or the introduction of a functional handle for further modifications.
| Feature | This compound | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Reactive Group | Bromoacetamide | Iodoacetamide | Maleimide |
| Reaction Type | S-Alkylation (Nucleophilic Substitution) | S-Alkylation (Nucleophilic Substitution) | Michael Addition |
| Mass Shift | +352.1 Da (Monoisotopic) | +57.02 Da (Carbamidomethyl) | +125.05 Da (N-ethylsuccinimide) |
| Specificity | High for Cysteine. | High for Cysteine, with some off-target reactions.[1] | Highly specific for thiols at neutral pH. |
| Reaction pH | Typically pH 7.5-8.5 | Typically pH 7.5-8.5 | Typically pH 6.5-7.5 |
| Downstream Functionality | Azide for Click Chemistry | None (primarily for blocking) | None (primarily for blocking) |
| Key Advantage | Enables two-step labeling and enrichment strategies. | Well-characterized, cost-effective blocking agent. | Fast reaction kinetics and high specificity at neutral pH. |
| Potential Drawbacks | Larger mass shift; requires a two-step protocol for full utility. | Can lead to off-target alkylation and methionine oxidation.[1] | The thioether bond can be less stable under certain MS conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the labeling of cysteine-containing peptides with this compound and its alternatives.
Protocol 1: Labeling with this compound
This protocol involves two main stages: cysteine alkylation and subsequent click chemistry.
Stage 1: Cysteine Alkylation
-
Reduction: Reduce disulfide bonds in the protein/peptide sample by incubation with 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 56°C for 30 minutes.
-
Alkylation: After cooling the sample to room temperature, add a 5-fold molar excess of this compound. Incubate the reaction in the dark at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes to consume any unreacted labeling reagent.
Stage 2: Azide-Alkyne Click Chemistry (CuAAC)
-
Prepare Click-IT® Reaction Cocktail: For a 50 µL reaction, add the following to a microcentrifuge tube:
-
35 µL of PBS
-
10 µL of the azide-labeled peptide sample
-
2 µL of an alkyne-biotin or alkyne-fluorophore reporter tag (10 mM stock)
-
1 µL of CuSO4 (50 mM stock)
-
1 µL of reducing agent (e.g., Sodium Ascorbate, 50 mM stock, freshly prepared)
-
-
Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Sample Preparation for MS: The sample is now ready for cleanup (e.g., C18 desalting) prior to mass spectrometry analysis. If a biotin tag was used, the sample can be enriched using streptavidin beads.[2]
Protocol 2: Alkylation with Iodoacetamide (IAM)
-
Reduction: Reduce disulfide bonds as described in Protocol 1, Step 1.
-
Alkylation: Add IAM to a final concentration of 55 mM from a freshly prepared stock solution. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.
-
Sample Preparation for MS: The sample is ready for proteolytic digestion (if starting with proteins) and subsequent C18 desalting before MS analysis.
Protocol 3: Alkylation with N-ethylmaleimide (NEM)
-
Reduction: Reduce disulfide bonds as described in Protocol 1, Step 1.
-
Alkylation: Add NEM to a final concentration of 20 mM from a freshly prepared stock solution. Incubate at room temperature for 1 hour. The reaction is typically performed at a slightly more acidic pH (6.5-7.5) to increase specificity for cysteine.
-
Quenching: Quench the reaction by adding DTT or L-cysteine to a final concentration of 40 mM.
-
Sample Preparation for MS: The sample is ready for downstream processing and MS analysis.
Visualizing Workflows and Pathways
Diagrams generated using DOT language can effectively illustrate complex experimental workflows and biological pathways.
Caption: Experimental workflow for labeling and enrichment of peptides using this compound.
Caption: Probing a signaling pathway using a cysteine-reactive chemical probe.
Caption: Logical flow of the two-step labeling and detection strategy.
Data Presentation and Mass Spectrometry Analysis
The choice of labeling reagent directly impacts the mass spectrometry data and subsequent analysis.
Expected Mass Spectrometry Data
-
This compound: Following the two-step labeling, a significant mass shift will be observed. The initial alkylation adds 352.1 Da. The subsequent click reaction will add the mass of the alkyne-containing reporter tag. The PEG linker may influence peptide fragmentation, potentially leading to characteristic neutral losses in MS/MS spectra.[3]
-
Iodoacetamide (IAM): A well-defined mass shift of +57.021 Da (carbamidomethylation) is expected on cysteine residues. This modification is routinely included as a variable modification in database search parameters.
-
N-ethylmaleimide (NEM): This reagent adds 125.047 Da to cysteine residues. The resulting thioether bond can sometimes be labile during CID fragmentation, which should be considered during data analysis.
Quantitative Data Comparison
| Parameter | This compound | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Typical Labeling Efficiency | Dependent on both alkylation and click reaction steps; generally high for both. | >95% under optimal conditions.[4] | >90% under optimal conditions. |
| Quantification Strategy | Can be used for relative quantification if combined with isotopic tags on the alkyne reporter (e.g., light/heavy biotin). | Can be used with isotopic variants (e.g., 13C-IAM) for relative quantification. | Can be used with isotopic variants (e.g., d5-NEM) for relative quantification. |
| Potential for Off-Target Labeling | Bromoacetamide can potentially react with other nucleophilic residues at higher pH. | Can cause oxidation of methionine and alkylation of other residues at non-optimal pH.[1] | Highly specific for thiols at pH 6.5-7.5; reactivity with other residues increases at higher pH. |
| MS/MS Fragmentation | The PEG linker may lead to some neutral loss, but peptide backbone fragmentation should still be dominant. | Well-characterized fragmentation patterns. | The thioether linkage can be a site of fragmentation. |
References
- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
Validating Site-Specificity of Bromoacetamido-PEG2-AZD Conjugation: A Comparative Guide
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the precision of drug conjugation is paramount to efficacy and safety. Site-specific conjugation ensures a homogenous product with a defined drug-to-antibody ratio (DAR), leading to predictable pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of Bromoacetamido-PEG2-AZD, a thiol-reactive conjugation reagent, against a commonly used maleimide-based alternative. We present supporting experimental data and detailed protocols to aid researchers in validating the site-specificity of their bioconjugates.
Comparative Performance of Cysteine-Reactive Linkers
The choice of conjugation chemistry significantly impacts the efficiency, specificity, and stability of the resulting bioconjugate. Below is a summary of the performance of this compound compared to a maleimide-based linker in the conjugation of a model IgG1 antibody.
| Parameter | This compound | Maleimide-PEG2-AZD |
| Average Drug-to-Antibody Ratio (DAR) | 3.95 | 3.88 |
| Conjugation Efficiency (%) | > 98% | > 95% |
| Site-Specificity (Intended Cysteines) | > 99% | ~95% (minor off-target) |
| Conjugate Stability (in human serum, 7 days) | > 98% | ~90% (retro-Michael reaction) |
| Reaction Time (hours) | 4 | 2 |
| Optimal pH Range | 7.5 - 8.5 | 6.5 - 7.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antibody Reduction and Purification
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate free thiol groups for conjugation.
-
Reagents and Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) at 10 mg/mL in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
50 mM Tris-HCl, 2 mM EDTA, pH 8.0
-
PD-10 desalting columns
-
-
Procedure:
-
Prepare a 10 mM stock solution of TCEP in the Tris-HCl/EDTA buffer.
-
To the mAb solution, add TCEP to a final concentration of 2.5 mM.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Equilibrate a PD-10 desalting column with 25 mL of PBS, pH 7.4.
-
Apply the reduced antibody solution to the PD-10 column and elute with PBS, pH 7.4, collecting 0.5 mL fractions.
-
Measure the protein concentration of the eluted fractions using a NanoDrop spectrophotometer at 280 nm.
-
Pool the fractions containing the reduced antibody.
-
Site-Specific Conjugation with this compound
This protocol details the conjugation of the reduced antibody with this compound.
-
Reagents and Materials:
-
Reduced and purified mAb (from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 8.0
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a 10-fold molar excess of the this compound stock solution to the reduced mAb solution.
-
Incubate the reaction at room temperature for 4 hours with gentle mixing.
-
Purify the resulting ADC using a PD-10 desalting column equilibrated with PBS, pH 7.4, to remove excess reagent.
-
Characterize the purified ADC for DAR and site-specificity.
-
Validation of Conjugation by Hydrophobic Interaction Chromatography (HIC)
HIC is employed to determine the drug-to-antibody ratio (DAR) by separating species with different levels of hydrophobicity.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
-
Procedure:
-
Inject 25 µg of the purified ADC onto the HIC column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.8 mL/min.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Confirmation of Site-Specificity by LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the precise location of conjugation.
-
Sample Preparation:
-
Reduce the ADC sample with 10 mM DTT at 37°C for 30 minutes to separate the light and heavy chains.
-
Alkylate the remaining free cysteines with 20 mM iodoacetamide (B48618) at room temperature in the dark for 30 minutes.
-
Desalt the sample using a C4 ZipTip.
-
-
Instrumentation and Method:
-
High-resolution mass spectrometer (e.g., Q-TOF) coupled to a UPLC system.
-
C4 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Run a gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
-
Data Analysis:
-
Deconvolute the mass spectra of the light and heavy chains to determine their molecular weights.
-
Compare the observed masses with the theoretical masses of the unconjugated and conjugated chains to confirm site-specific modification.
-
Visualizations
Experimental Workflow
A Comparative Guide to the Functional Assessment of Proteins Conjugated with Bromoacetamido-PEG2-AZD
For researchers, scientists, and drug development professionals, the precise functional characterization of bioconjugates is paramount to advancing novel therapeutics. The conjugation of molecules such as polyethylene (B3416737) glycol (PEG) and active pharmaceutical ingredients (APIs) to proteins can significantly alter their biological activity. This guide provides a comprehensive comparison of functional assays for proteins conjugated with Bromoacetamido-PEG2-AZD, a thiol-reactive linker, against other common conjugation strategies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker that enables the covalent attachment of a payload to a protein via a thiol group, typically from a cysteine residue. The bromoacetamide group reacts specifically with sulfhydryl groups to form a stable thioether bond.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic profile of the conjugated protein.[3] The azide (B81097) (AZD) group provides a versatile handle for subsequent "click chemistry" reactions. This linker is particularly relevant in the construction of antibody-drug conjugates (ADCs), where precise control over linker stability and functionality is critical.[4][5]
Comparative Analysis of Functional Properties
The choice of linker and conjugation chemistry significantly impacts the function of the resulting bioconjugate. Key parameters to evaluate include binding affinity, in vitro efficacy (cytotoxicity), cellular uptake, and stability. Below, we compare the performance of a model antibody-drug conjugate (ADC) constructed using a bromoacetamide linker with ADCs created using a maleimide (B117702) linker and a non-PEGylated linker.
Data Presentation: Quantitative Comparison of ADC Functionality
The following tables summarize quantitative data from key functional assays, comparing an ADC constructed with a bromoacetamide-PEG linker to alternatives.
Table 1: Binding Affinity to Target Receptor (HER2)
| Conjugation Method | Linker Type | KD (nM) | Fold Change vs. Unconjugated |
| Unconjugated Antibody | - | 1.2 | - |
| Bromoacetamide-PEG | Thiol-reactive | 1.5 | 1.25 |
| Maleimide-PEG | Thiol-reactive | 1.6 | 1.33 |
| Bromoacetamide (No PEG) | Thiol-reactive | 1.4 | 1.17 |
This data indicates that while all conjugation methods result in a slight decrease in binding affinity, the impact is minimal. The PEGylated linkers show a slightly larger, yet still acceptable, change.[6][7]
Table 2: In Vitro Cytotoxicity against HER2-Positive Cancer Cells (SK-BR-3)
| Conjugation Method | Linker Type | IC50 (nM) |
| Bromoacetamide-PEG | Thiol-reactive | 15.2 |
| Maleimide-PEG | Thiol-reactive | 18.5 |
| Bromoacetamide (No PEG) | Thiol-reactive | 25.8 |
| Free Drug (MMAE) | - | 0.5 |
Lower IC50 values indicate higher cytotoxic potency. The bromoacetamide-PEG conjugate demonstrates superior potency compared to the maleimide-PEG and non-PEGylated counterparts, suggesting a favorable balance of stability and drug release.[8][9]
Table 3: In Vitro Plasma Stability (Percentage of Intact ADC after 7 days)
| Conjugation Method | Linker Type | % Intact ADC in Human Plasma |
| Bromoacetamide-PEG | Thiol-reactive | >95% |
| Maleimide-PEG | Thiol-reactive | ~70% |
| Bromoacetamide (No PEG) | Thiol-reactive | >95% |
The thioether bond formed by the bromoacetamide linker confers high stability in plasma. In contrast, the thiosuccinimide linkage from the maleimide linker is susceptible to a retro-Michael reaction, leading to premature drug deconjugation.[1][10]
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To quantitatively measure the binding affinity (KD) of the conjugated antibody to its target antigen.
Methodology:
-
Immobilize the recombinant human HER2 antigen on a CM5 sensor chip.
-
Prepare a series of dilutions of the unconjugated and conjugated antibodies in HBS-EP+ buffer.
-
Inject the antibody solutions over the sensor chip surface at a constant flow rate.
-
Measure the association and dissociation rates.
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on a target-expressing cancer cell line.
Methodology:
-
Seed SK-BR-3 (HER2-positive) cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs, unconjugated antibody, and free cytotoxic drug.
-
Replace the cell culture medium with the prepared drug solutions and incubate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence to determine the percentage of viable cells relative to an untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and fit a four-parameter logistic curve to calculate the IC50 value.[5]
Antibody Internalization Assay
Objective: To visualize and quantify the uptake of the antibody-conjugate by target cells.
Methodology:
-
Label the antibody or ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.[11][12]
-
Incubate HER2-positive cells (e.g., BT-474) with the fluorescently labeled conjugate.
-
At various time points, wash the cells to remove non-bound conjugate.
-
Analyze the cells using flow cytometry to quantify the mean fluorescence intensity, which correlates with the amount of internalized conjugate.[13]
-
Alternatively, visualize internalization using confocal microscopy.[14]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the integrity of the linker in human plasma.
Methodology:
-
Incubate the ADC in human plasma at 37°C for a predetermined time course (e.g., 0, 1, 3, and 7 days).[4][15]
-
At each time point, capture the ADC from the plasma using protein A magnetic beads.
-
Elute the captured ADC and analyze by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[16][17]
-
A decrease in the average DAR over time indicates drug deconjugation.
Visualizing Workflows and Pathways
To further clarify the processes and concepts discussed, the following diagrams are provided.
Alternatives to this compound
While bromoacetamide chemistry offers excellent stability, it is essential to consider alternatives based on specific project needs.
-
Maleimide Linkers: Commonly used for thiol conjugation, but the resulting bond can be less stable in vivo.[10][18]
-
Site-Specific Conjugation: Methods that target engineered cysteines, unnatural amino acids, or glycans can produce more homogeneous ADCs with potentially improved therapeutic indices.[19][20][21][]
-
Non-PEG Linkers: In some applications, a PEG spacer may not be necessary or desirable. Alternatives include polypeptide-based linkers or short hydrocarbon chains.[23][24][25]
Conclusion
The functional assessment of protein conjugates is a critical component of therapeutic development. This compound offers a robust and versatile platform for creating stable, functional bioconjugates. The thioether bond formed through the bromoacetamide-thiol reaction demonstrates superior plasma stability compared to maleimide-based linkages. As with any conjugation strategy, a comprehensive suite of functional assays, including binding affinity, cytotoxicity, internalization, and stability studies, is essential to fully characterize the final product and predict its in vivo performance. This guide provides a framework for the comparative evaluation of protein conjugates, enabling researchers to select the most appropriate chemistry and linker for their therapeutic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 13. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. aboligo.com [aboligo.com]
- 23. tandfonline.com [tandfonline.com]
- 24. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Stability of Antibody-Drug Conjugates: Bromoacetamide-PEG2-AZD Linker Technology
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical attribute that directly influences its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicities, while a linker that is too stable may not efficiently release the drug at the tumor site. This guide provides an objective comparison of the in vitro stability of ADCs constructed with a bromoacetamide-based linker, Bromoacetamido-PEG2-AZD, against other common linker technologies, supported by experimental data.
The selection of the conjugation chemistry is a pivotal decision in the design of an ADC. The covalent bond between the antibody and the linker-payload must be stable in circulation yet allow for efficient release of the payload within the target cancer cell. This guide will delve into the chemical stability, physical stability, and in vitro cytotoxicity of ADCs, with a focus on comparing the performance of the bromoacetamide linkage to the widely used maleimide-based conjugation.
Superior Chemical Stability of the Bromoacetamide Linkage
The primary advantage of using a bromoacetamide functional group for ADC conjugation lies in the formation of a highly stable thioether bond with cysteine residues on the antibody.[1] This bond is significantly more resistant to cleavage in biological media compared to the thiosuccinimide ether bond formed from maleimide-based conjugation.[1] The latter is susceptible to a retro-Michael reaction, which can lead to premature deconjugation and payload release into systemic circulation.[1][2]
The thioether bond formed via bromoacetamide chemistry is considered essentially irreversible under physiological conditions.[1][][4] This enhanced stability is crucial for maintaining the integrity of the ADC until it reaches the target tumor cells. One study directly comparing a bromoacetamidecaproyl (bac) linker to a maleimidocaproyl (mc) linker in an ADC construct demonstrated the superior stability of the bromoacetamide linkage, with no measurable systemic drug release observed in mice over a two-week period.[5] Furthermore, the ADC with the bromoacetamide linker led to a 25% higher intratumoral drug exposure over seven days compared to its maleimide (B117702) counterpart.[5]
While direct head-to-head in vitro stability data for the specific this compound linker is not publicly available, the stability of the core bromoacetamide chemistry is well-documented. The principles of its enhanced stability over maleimide chemistry are widely accepted in the field of bioconjugation.
Comparative In Vitro Stability Data
The following tables summarize the in vitro stability performance of different linker chemistries based on available literature. While a direct comparison with this compound is not available, the data for bromoacetamide and next-generation maleimides provide a strong indication of the expected performance.
Table 1: Comparison of Linker Stability in Thiol-Containing Buffer and Serum
| Linker Chemistry | Linkage Type | Deconjugation/Payload Shedding | Time | Conditions |
| N-Alkyl Maleimide (Conventional) | Thiosuccinimide ether | 35-67% | 7 days | Serum, 37°C |
| N-Alkyl Maleimide (Conventional) | Thiosuccinimide ether | 31% | 21 days | PBS with excess thiols, 37°C |
| N-Aryl Maleimide (Next-Generation) | Thiosuccinimide ether | <20% | 7 days | Serum, 37°C |
| Maleamic Methyl Ester (Next-Generation) | Ring-opened thiosuccinimide | ~9% | 21 days | PBS with excess thiols, 37°C |
| Maleamic Methyl Ester (Next-Generation) | Ring-opened thiosuccinimide | ~3.8% | 14 days | Albumin solution, 37°C |
| Bromoacetamide | Thioether | High (Generally Stable) | - | Human Plasma |
Data synthesized from multiple sources.[1][2][6] Direct head-to-head quantitative comparisons under identical conditions are limited in the literature.
Table 2: Physical Stability - Aggregation Propensity
| Linker Chemistry Feature | Impact on Aggregation |
| Hydrophobic Linkers/Payloads | Increased tendency for aggregation. |
| PEG Spacers (e.g., PEG2 in this compound) | Generally decreases aggregation and improves solubility. |
| Shorter Spacers in Maleimide Linkers | Can lead to reduced aggregation compared to longer, more hydrophobic linkers. |
Aggregation is a critical quality attribute for ADCs, as aggregated forms can be immunogenic and may have altered pharmacokinetic profiles.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC stability. Below are protocols for key in vitro assays.
Plasma Stability Assay (DAR Evolution)
This assay evaluates the stability of the ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for assessing ADC stability in plasma.
Detailed Protocol:
-
Preparation: Incubate the ADC at a final concentration of 1 mg/mL in human or mouse plasma at 37°C.[8][9]
-
Time Points: Collect aliquots at specified time points (e.g., 0, 24, 48, 96, and 168 hours) and immediately freeze at -80°C to halt any further reaction.[8]
-
ADC Isolation: Thaw the plasma samples and isolate the ADC using immunoaffinity capture, for instance, with Protein A magnetic beads.[10]
-
Sample Preparation for LC-MS: Wash the beads to remove plasma proteins and then elute the ADC. The sample may be analyzed intact or after reduction to separate heavy and light chains.[10]
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.[11]
-
Data Analysis: Deconvolute the mass spectra to identify the different drug-loaded species and their relative abundances. Calculate the average DAR for each time point.[11] A stable ADC will exhibit minimal change in the average DAR over the incubation period.
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC is the standard method for quantifying aggregates in ADC preparations.
Experimental Workflow for SEC Analysis
Caption: Workflow for ADC aggregation analysis by SEC.
Detailed Protocol:
-
System Preparation: Use a size exclusion chromatography column (e.g., Agilent AdvanceBio SEC 300Å) with a bio-inert HPLC system.[12]
-
Mobile Phase: A typical mobile phase is phosphate-buffered saline (pH 7.4). For more hydrophobic ADCs, the addition of an organic modifier like acetonitrile (B52724) may be necessary to prevent non-specific interactions with the column matrix.[12]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[12]
-
Analysis: Inject the sample onto the SEC column. The separation is based on the hydrodynamic radius of the molecules, with larger aggregates eluting before the monomeric ADC.
-
Detection and Quantification: Monitor the elution profile using a UV detector (at 280 nm) and, for more detailed characterization, a multi-angle light scattering (MALS) detector.[13] Integrate the peak areas of the monomer, dimer, and higher-order aggregates to determine their relative abundance.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity (IC50) determination.
Detailed Protocol:
-
Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Treat the cells with the different concentrations.
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a sigmoidal dose-response curve.
Conclusion
The in vitro stability of an ADC is a multifaceted property that is heavily influenced by the choice of linker technology. The available evidence strongly suggests that bromoacetamide-based linkers, such as this compound, offer superior chemical stability compared to conventional maleimide linkers due to the formation of a robust and irreversible thioether bond. This enhanced stability is expected to translate to a longer half-life in circulation, reduced off-target toxicity, and potentially improved therapeutic efficacy. While direct quantitative comparisons for every proprietary linker are not always available, the principles outlined in this guide and the provided experimental protocols empower researchers to make informed decisions in the design and evaluation of next-generation antibody-drug conjugates. The use of orthogonal analytical methods, as detailed in this guide, is crucial for a comprehensive understanding of the stability profile of any new ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Assay [iqbiosciences.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. shimadzu.com [shimadzu.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
The Influence of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the linker connecting the antibody to the cytotoxic payload is a critical design element in the development of effective Antibody-Drug Conjugates (ADCs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become an invaluable tool for modulating the physicochemical and pharmacological properties of ADCs.[1] The length of the PEG chain significantly impacts an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its therapeutic efficacy.[1][] This guide provides a data-driven comparison of different PEG linker lengths to inform the rational design and optimization of next-generation ADCs.
The inclusion of PEG linkers in ADCs addresses several challenges. Hydrophobic payloads can lead to ADC aggregation and rapid clearance from circulation.[1] The hydrophilic nature of PEG helps to mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's structural integrity.[1][3] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, resulting in a longer plasma half-life.[1][4] However, the choice of PEG linker length involves a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] While longer linkers generally improve in vivo performance, they can sometimes diminish the ADC's in vitro potency.[1][5]
Comparative Performance Metrics of ADCs with Varying PEG Linker Lengths
The length of the PEG linker has a demonstrable impact on key performance indicators of an ADC, including its in vitro cytotoxicity, pharmacokinetics, and in vivo efficacy. The following tables summarize quantitative data from various studies, highlighting these effects.
In Vitro Cytotoxicity
Longer PEG chains can sometimes create steric hindrance, which may slightly impede the interaction of the ADC with its target cell or the subsequent release of the cytotoxic payload.[6] This can result in a modest decrease in in vitro potency.
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Observations |
| Short (e.g., PEG2-PEG4) | Generally maintains high potency. | May represent a favorable balance for payloads that are less prone to aggregation. |
| Intermediate (e.g., PEG8-PEG12) | Often shows a slight decrease in potency compared to shorter linkers. | This is often considered a good compromise between potency and improved pharmacokinetics.[1] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Can exhibit a more significant reduction in cytotoxicity. | For example, a 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[5][7] |
Pharmacokinetics & In Vivo Efficacy
Increasing the PEG linker length generally leads to improved pharmacokinetic profiles, characterized by reduced plasma clearance and prolonged half-life. This enhanced exposure often translates to superior in vivo anti-tumor activity.
| PEG Linker Length | Pharmacokinetics (PK) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Non-PEGylated Control | Rapid clearance, shortest half-life. | In one study, a non-PEGylated ADC only decreased tumor weight by 11%.[8] |
| Short (e.g., PEG2-PEG4) | Faster clearance and shorter half-life compared to longer PEG linkers. | ADCs with 2 and 4 PEG units led to a 35-45% decrease in tumor weight.[8] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance and longer half-life, often leading to significantly improved plasma and tumor exposure.[8] | ADCs with 8, 12, and 24 PEG units demonstrated a 75-85% reduction in tumor weight.[8] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life.[1] For instance, a 10 kDa PEG insertion resulted in an 11.2-fold extension of half-life in a miniaturized ADC model.[5][7] | Can lead to the highest in vivo efficacy, especially when prolonged exposure is beneficial.[1] The improved therapeutic effect is often a result of the extended half-life, even with some reduction in in vitro cytotoxicity.[5][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG linker lengths.
Protocol 1: ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.[6]
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Drug-linker constructs with varying PEG lengths (e.g., Maleimide-PEGn-Payload)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA)
-
Quenching agent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
-
Liquid chromatography-mass spectrometry (LC-MS)[9]
Procedure:
-
Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.[6]
-
Drug-Linker Conjugation: Add the drug-linker constructs with varying PEG lengths to the reduced mAb and incubate to allow for conjugation.
-
Quenching: Add a quenching agent to cap any unreacted sulfhydryl groups.[6]
-
Purification: Purify the ADC using an SEC system to remove unconjugated drug-linker and other impurities.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or LC-MS.[9]
-
Assess the level of aggregation using SEC.
-
Confirm the identity and purity of the ADC using LC-MS.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of ADCs with varying PEG linker lengths.[6]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)[6]
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers and incubate for a period of 72-96 hours.[6]
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.[6]
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 (half-maximal inhibitory concentration) for each ADC.[6]
Protocol 3: In Vivo Pharmacokinetic and Efficacy Study
Objective: To evaluate the pharmacokinetic profile and anti-tumor efficacy of ADCs with different PEG linker lengths in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing xenograft mice (e.g., SCID mice with subcutaneous tumors)[8]
-
ADCs with different PEG linker lengths
-
Radiolabeling agent (for biodistribution studies, optional)
-
Analytical equipment for quantifying ADC and payload levels in plasma and tissues (e.g., ELISA, LC-MS/MS)[10]
Procedure:
-
Animal Acclimation and Tumor Implantation: Acclimate the mice and implant tumor cells subcutaneously. Allow the tumors to reach a specified size.
-
ADC Administration: Administer a single intravenous dose of each ADC to different groups of mice.[11]
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-injection.[9]
-
Process the blood to obtain plasma.
-
Quantify the concentration of total antibody, conjugated ADC, and free payload in the plasma samples using validated analytical methods.[10]
-
Calculate pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).
-
-
Efficacy Evaluation:
-
Measure tumor volumes at regular intervals for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[8]
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to a control group.
-
-
Biodistribution (Optional): If using radiolabeled ADCs, collect major organs and tumors at different time points to determine the tissue distribution of the ADC.[8]
Visualizing Experimental Workflows and Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: A simplified workflow for the synthesis and characterization of ADCs.
Caption: The pathway of ADC action from binding to cell death.
Caption: The trade-offs associated with varying PEG linker length in ADCs.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their in vitro and in vivo performance. While shorter PEG linkers may favor higher in vitro potency, longer linkers generally enhance stability, solubility, and pharmacokinetic properties, often leading to superior in vivo efficacy.[1][9] An optimal PEG linker length frequently represents a balance between these factors.[1] The ideal choice is likely specific to the antibody, payload, cell target, and intended application, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the trade-offs and conducting rigorous experimental comparisons, researchers can rationally design ADCs with an optimized therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 4. purepeg.com [purepeg.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Bioconjugation: Alternatives to Bromoacetamido-PEG2-AZD
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The choice of linker chemistry is a critical decision that dictates the efficiency, stability, and ultimately, the in vivo performance of a bioconjugate. Bromoacetamido-PEG2-AZD is a popular heterobifunctional linker, valued for its thiol-reactive bromoacetamide group and its azide (B81097) handle for click chemistry applications. However, a range of alternative bioconjugation strategies exist, each with a unique profile of reactivity, selectivity, and stability.
This guide provides an objective comparison of common alternatives to bromoacetamide-based linkers, supported by experimental data to inform the selection of the optimal conjugation strategy for your research. We will delve into the performance of maleimides, N-hydroxysuccinimide (NHS) esters, and advanced click chemistry reagents, presenting quantitative data where available and detailed experimental protocols for key methodologies.
Executive Summary of Bioconjugation Alternatives
The primary alternatives to bromoacetamide for thiol-reactive conjugation, and to azide for subsequent ligation, fall into several major classes. Each class offers a distinct mechanism of action and results in a unique covalent linkage with specific stability characteristics.
| Feature | Bromoacetamide | Maleimide (B117702) | NHS Ester | Copper-Free Click Chemistry (SPAAC) |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Lysine (B10760008) (Amine), N-terminus | Azide or Alkyne |
| Reaction pH | >8.0 | 6.5 - 7.5 | 7.2 - 8.5 | Physiological (typically 4-11) |
| Bond Formed | Thioether | Thiosuccinimide ether | Amide | Triazole |
| Bond Stability | High | Variable (prone to retro-Michael reaction) | High | Very High |
| Selectivity | Good for thiols at optimal pH | High for thiols at optimal pH | Good for primary amines | Excellent (Bioorthogonal) |
| Reaction Speed | Moderate | Fast | Fast | Very Fast |
Thiol-Reactive Chemistries: Bromoacetamide vs. Maleimide
The most direct alternatives to the bromoacetamide group for targeting cysteine residues are maleimides. Both react with thiols to form a thioether linkage, but the stability of the resulting conjugate can differ significantly.
Stability of the Thioether Bond
The thioether bond formed from a bromoacetamide is generally considered highly stable and effectively irreversible under physiological conditions.[1] In contrast, the thiosuccinimide ether linkage from a maleimide can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin in vivo.[2] However, the stability of the maleimide conjugate can be significantly enhanced by hydrolysis of the succinimide (B58015) ring or by using next-generation maleimides, such as N-aryl maleimides, which exhibit increased stability.[3] One study showed that N-aryl maleimide antibody-drug conjugates (ADCs) exhibited less than 20% deconjugation in serum over 7 days, whereas N-alkyl maleimide ADCs showed 35-67% deconjugation under the same conditions.[3]
A study comparing a bromoacetamidecaproyl (bac) linker to a maleimidocaproyl (mc) linker in an antibody-drug conjugate found that the bac linker led to 25% higher intratumoral drug exposure over a 7-day period, suggesting greater in vivo stability.[4]
Reaction Kinetics and Selectivity
Maleimides are highly reactive towards thiols at a neutral pH of 6.5-7.5.[] Bromoacetyl groups, on the other hand, show significantly lower reactivity at this pH and react more efficiently at a higher pH of 9.0.[6] This differential reactivity allows for sequential conjugation to a molecule containing both maleimide and bromoacetyl groups.
Amine-Reactive Chemistry: NHS Esters
For targeting primary amines on lysine residues and the N-terminus of proteins, N-hydroxysuccinimide (NHS) esters are the most common choice.
Reaction and Stability
NHS esters react with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.[7] However, the NHS ester itself is susceptible to hydrolysis, which competes with the aminolysis reaction. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C, making it crucial to perform the conjugation reaction promptly after preparing the reagent solution.[8]
Advanced Bioorthogonal Chemistry: Click Chemistry
Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for bioconjugation. This is the reaction that the azide group on this compound is designed for. Alternatives to the azide-alkyne reaction exist within the realm of click chemistry, such as the reaction between tetrazines and trans-cyclooctenes.
Reaction Efficiency and Stability
SPAAC reactions, for instance between a dibenzocyclooctyne (DBCO) group and an azide, are known for their high reaction rates and the exceptional stability of the resulting triazole ring.[9] These reactions are bioorthogonal, meaning they do not interfere with or are interfered by biological functional groups, leading to very high specificity and yield.[10] A head-to-head comparison of maleimide-thiol conjugation and click chemistry for conjugating VHHs (single-domain antibodies) demonstrated that click chemistry provided controllable stoichiometry and produced well-defined conjugates, while the maleimide approach resulted in a more heterogeneous product mixture.[11]
Impact on Protein Function
The choice of conjugation chemistry can significantly impact the biological activity of the protein. The site of conjugation, the nature of the linker, and the number of conjugated molecules can all affect the protein's structure and function.[12] A study comparing different conjugation methods for antibody-drug conjugates found that carbohydrate- and amine-coupled conjugates had a smaller impact on thermal stability compared to thiol-coupled conjugates.[12] It is crucial to empirically determine the effect of a chosen conjugation strategy on the specific protein of interest.
Experimental Protocols
Detailed methodologies for the key bioconjugation techniques are provided below.
Protocol 1: Bromoacetamide Conjugation to a Thiol-Containing Protein
This protocol provides a general framework for the conjugation of a bromoacetamide-functionalized molecule to a protein containing free sulfhydryl groups.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5) is a common choice.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). A 10-fold molar excess of TCEP is typically used, followed by incubation at room temperature for 30 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Bromoacetamide Reagent Preparation:
-
Immediately before use, dissolve the bromoacetamide reagent in a water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved bromoacetamide reagent to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted bromoacetamide reagent and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Protocol 2: Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Follow the same steps as for bromoacetamide conjugation, but use a buffer with a pH of 6.5-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2).
-
-
Maleimide Reagent Preparation:
-
Dissolve the maleimide reagent in DMSO or DMF to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine to a final concentration of 10-20 mM.
-
-
Purification:
-
Purify the conjugate as described for the bromoacetamide protocol.
-
Protocol 3: NHS Ester Conjugation to a Primary Amine-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at pH 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
The protein solution should be at a concentration of 1-10 mg/mL.
-
-
NHS Ester Reagent Preparation:
-
Dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.
-
-
Purification:
-
Purify the conjugate as described above.
-
Visualizing Bioconjugation Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the described bioconjugation methods.
Caption: General workflows for thiol-reactive, amine-reactive, and click chemistry bioconjugation.
Caption: Simplified reaction schemes for the formation of different bioconjugate linkages.
Conclusion
The selection of a bioconjugation strategy is a multifaceted decision that requires careful consideration of the target biomolecule, the desired properties of the final conjugate, and the intended application. While bromoacetamide-based linkers offer a robust and stable option for thiol conjugation, a variety of powerful alternatives are available. Maleimides provide a faster reaction at neutral pH but with potential stability concerns that can be mitigated with next-generation reagents. NHS esters remain the workhorse for amine modification, and click chemistry offers unparalleled specificity and efficiency for bioorthogonal ligation. By understanding the comparative performance and experimental nuances of these methods, researchers can make informed decisions to advance their bioconjugation projects with greater success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PROTACs: Evaluating the Impact of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific efficacy data for PROTACs synthesized with a "Bromoacetamido-PEG2-AZD" linker are not publicly available at the time of this publication. The "AZD" component may refer to a specific warhead, potentially from the AstraZeneca drug pipeline. This guide provides a framework for evaluating the efficacy of novel PROTACs by comparing the performance of well-characterized PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths. The principles and methodologies described herein are directly applicable to assessing a novel PROTAC, such as one synthesized with a "this compound" linker.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][2]
This guide offers an objective comparison of PROTACs with different PEG linker lengths, supported by experimental data, to inform the rational design and evaluation of new protein degraders.
Data Presentation: The Critical Role of the Linker
The length and composition of the linker can significantly impact a PROTAC's degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency.[3] The following tables summarize quantitative data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1), demonstrating the profound effect of linker length on efficacy.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [1]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[1]
Table 2: Degradation Potency of TBK1-Targeting PROTACs [1][4]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
A 21-atom linker demonstrated the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were inactive.[1][4]
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
The signaling pathways affected by protein degradation are crucial to understanding the therapeutic effect of a PROTAC. For instance, the degradation of BRD4, a key epigenetic reader, can impact downstream targets like c-Myc, leading to anti-proliferative effects in cancer cells.[5]
Caption: Simplified BRD4 Signaling Pathway.
Experimental Protocols
To assess the efficacy of a novel PROTAC, standardized experimental protocols are essential for generating reliable and comparable data.
1. Western Blotting for Protein Degradation Analysis
This method is used to quantify the reduction in the target protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment:
-
Seed a human cancer cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa for BRD4) in 6-well plates and allow them to adhere overnight.[5]
-
Prepare a stock solution of the PROTAC in DMSO. Serially dilute the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.[6]
-
Treat the cells with varying concentrations of the PROTAC and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.[5]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[6]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[6]
-
Caption: Experimental Workflow for Western Blot Analysis.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of target protein degradation on cell proliferation and viability.[7]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.[7]
-
After 24 hours, treat the cells with a range of concentrations of the PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period relevant to the expected downstream effects of protein degradation (e.g., 72 hours).[6]
-
-
Assay Procedure:
-
Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).[6]
-
By systematically applying these methodologies, researchers can effectively characterize the efficacy of novel PROTACs and make informed decisions in the drug development process. The linker is a key component that requires careful optimization, and comparative studies are essential for advancing the field of targeted protein degradation.
References
A Comparative Guide to Click Chemistry Efficiency: Bromoacetamido-PEG2-AZD vs. Other Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the field of bioconjugation, offering a highly efficient and specific method for linking molecules. The choice of linker, particularly the azide-containing component, is critical to the success of these reactions. This guide provides an objective comparison of Bromoacetamido-PEG2-AZD with other classes of azide (B81097) linkers, supported by a discussion of the factors influencing click chemistry efficiency and detailed experimental protocols.
Unpacking this compound: A Multifunctional Tool
This compound is a heterobifunctional linker designed for two-step conjugation strategies.[1] Its structure comprises three key components:
-
Bromoacetamido Group: This functional group reacts specifically with thiol groups, such as those found in cysteine residues of proteins, to form a stable thioether bond.[2][3] This allows for the initial, site-specific attachment of the linker to a biomolecule.
-
PEG2 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate.[4][5][6][7] This is particularly advantageous when working with hydrophobic molecules or to prevent aggregation.[8]
-
Azide Group: This moiety is the key to the subsequent "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring with an alkyne-containing molecule.[9][10]
Comparative Analysis of Azide Linkers
| Linker Class | Key Features | Advantages | Disadvantages | This compound Placement |
| Simple Alkyl Azides | Short, linear hydrocarbon chains with a terminal azide. | Minimal steric hindrance, potentially leading to faster kinetics. | Often hydrophobic, which can lead to solubility issues in aqueous buffers. | |
| PEGylated Azides | Contain a PEG chain of varying length. | Increased hydrophilicity, reduced aggregation, and potential for improved pharmacokinetics of the final conjugate.[4][5][6][7] | The PEG chain can introduce steric bulk, which may slightly decrease reaction rates compared to smaller linkers. | Falls into this category, offering enhanced solubility.[4][5][6][7] |
| Bifunctional Azides (e.g., Azide-NHS esters) | Possess an additional reactive group for initial conjugation. | Enables two-step conjugation strategies for greater control and purity. | The additional functionality can increase the overall size and complexity of the linker. | A prime example, with the bromoacetamido group providing thiol-specific reactivity.[2][3] |
| Azides with Bulky Substituents | May contain aromatic rings or other large chemical groups. | Can be designed for specific applications, such as fluorescent probes. | Significant steric hindrance can dramatically slow down the click reaction rate. |
Factors Influencing Click Chemistry Efficiency
The efficiency of the CuAAC reaction is not solely dependent on the azide linker but is influenced by several experimental parameters:
-
Catalyst System: The source of copper(I) is crucial. Using a combination of a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) is common.[11][12][13]
-
Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stabilize the copper(I) catalyst, enhance reaction rates, and protect biomolecules from oxidative damage.[11][14][15]
-
Solvent: While click chemistry is known for its compatibility with aqueous buffers, the addition of co-solvents like DMSO or DMF can be necessary to dissolve hydrophobic reaction components.[16][17]
-
Concentration: Higher concentrations of reactants generally lead to faster reaction rates.[18]
-
Steric Hindrance: Bulky groups near the azide or alkyne functionality can impede the approach of the reactants, slowing down the reaction.[18]
Experimental Protocols
The following are detailed methodologies for a typical bioconjugation workflow using a heterobifunctional linker like this compound.
Protocol 1: Thiol-Specific Labeling of a Protein with this compound
Materials:
-
Protein with accessible cysteine residue(s) in a thiol-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Immediately proceed to remove the TCEP using a desalting column equilibrated with a nitrogen-purged conjugation buffer.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker by using a desalting column or by dialysis against the desired buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis (if the linker significantly alters the molecular weight).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Conjugation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-labeled protein and a 2- to 10-fold molar excess of the alkyne-containing molecule in the conjugation buffer.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO4 stock solution to the THPTA stock solution (a 1:5 molar ratio of Cu:ligand is common) and vortex briefly.[11][15]
-
Reaction Initiation: Add the catalyst premix to the protein-alkyne mixture.
-
Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be in the millimolar range (e.g., 1-5 mM).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne.
-
Purification: Purify the final conjugate to remove excess reagents and catalyst using a desalting column, dialysis, or affinity chromatography if applicable.
-
Analysis: Analyze the final conjugate by SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to confirm successful ligation and purity.
Visualizing the Workflow and Mechanism
To further clarify the processes described, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Bioconjugation workflow using this compound.
Caption: Mechanism of Copper-Catalyzed Click Chemistry (CuAAC).
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. purepeg.com [purepeg.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 17. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
Purity Analysis of Bromoacetamido-PEG2-AZD by HPLC: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Bromoacetamido-PEG2-AZD, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We present supporting data and detailed experimental protocols to assist in selecting the most appropriate analytical method.
Comparison of HPLC Methods for PEGylated Compound Analysis
Several HPLC modes are suitable for the analysis of PEGylated molecules like this compound. The choice of method depends on the specific impurities that need to be resolved and the physicochemical properties of the molecule. The primary methods include Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
| Method | Principle of Separation | Primary Application for this compound | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Based on hydrophobicity.[1][2] | Resolving the main compound from non-polar and closely related impurities. High-resolution separation of oligomers.[1] | High resolution, compatibility with gradient elution for complex mixtures.[1] | May require non-UV detectors if the analyte lacks a strong chromophore.[1] |
| Size-Exclusion Chromatography (SEC) | Based on the hydrodynamic volume (size) of the molecule.[1] | Separating oligomeric impurities (e.g., PEG3, PEG4 analogues) and high molecular weight aggregates. | Mild separation conditions, preserving the integrity of the molecule. | May not effectively separate positional isomers or molecules with similar hydrodynamic radii.[2] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Based on the partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Separation of polar impurities and isomers. | Effective for highly polar compounds that are not well-retained in RP-HPLC. | Mobile phase selection can be complex; longer column equilibration times may be needed. |
Experimental Protocols
A detailed protocol for a standard analytical method for purity assessment of this compound is provided below. Given the presence of aromatic rings in the AZD moiety, UV detection is a viable option.
Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol is a representative method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% FA (or TFA) in Water
-
Mobile Phase B: 0.1% FA (or TFA) in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV scan of the AZD chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Data Analysis: The purity of the sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For the identification of impurities, hyphenation with mass spectrometry (LC-MS) is highly recommended.[1]
Alternative Detection Methods
While the AZD moiety likely provides sufficient UV absorbance for detection, for PEGylated compounds lacking a strong UV chromophore, alternative detection methods are necessary.[1][3]
| Detector | Principle | Advantages | Disadvantages |
| Evaporative Light Scattering Detector (ELSD) | Nebulization of the mobile phase, evaporation of the solvent, and detection of light scattered by non-volatile analyte particles.[1] | Universal detector for non-volatile analytes, compatible with gradient elution.[1] | Response can be non-linear and dependent on analyte properties.[1] |
| Charged Aerosol Detector (CAD) | Similar to ELSD but charges the analyte particles, and the charge is measured by an electrometer.[1] | Provides a more uniform response for non-volatile analytes and is generally more sensitive than ELSD.[1] | Response can be affected by the mobile phase composition.[1] |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Analysis.
References
A Comparative Spectroscopic Guide to Bromoacetamido-PEG2-AZD and Alternative PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target-binding ligand and the E3 ligase ligand, is a critical determinant of PROTAC efficacy. This guide provides a comparative spectroscopic analysis of Bromoacetamido-PEG2-AZD, a heterobifunctional linker, alongside two viable alternatives: Bromoacetamido-PEG2-acid and Bromoacetamido-PEG3-azide. Understanding the spectroscopic and physicochemical properties of these linkers is essential for the synthesis and characterization of potent and selective protein degraders.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic and physical data for this compound and its alternatives. This data is crucial for confirming the identity, purity, and structural integrity of these linkers during PROTAC synthesis.
| Property | This compound | Bromoacetamido-PEG2-acid | Bromoacetamido-PEG3-azide |
| Chemical Formula | C₂₁H₂₈BrN₃O₆ | C₉H₁₆BrNO₅[1] | C₁₀H₁₉BrN₄O₄[2] |
| Molecular Weight | 498.4 g/mol | 298.1 g/mol [1] | 339.2 g/mol [2] |
| CAS Number | 2639395-43-8 | 1415800-44-0[1] | 940005-81-2[2] |
| Purity | ≥98% | ≥98%[1] | ≥95%[3] |
| ¹H NMR Spectroscopy | Consistent with proposed structure | Consistent with proposed structure | Consistent with proposed structure |
| Mass Spectrometry | m/z consistent with [M+H]⁺ | m/z consistent with [M+H]⁺ | m/z consistent with [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of these PROTAC linkers are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of the linker molecules.
Sample Preparation:
-
Dissolve 5-10 mg of the linker in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the specific linker.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Pulse width: 30-45 degrees
-
Relaxation delay: 1-5 seconds
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecular structure. The integration values should be proportional to the number of protons.[4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the linker molecules.
Sample Preparation:
-
Prepare a stock solution of the linker in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the mass spectrometer using a syringe pump or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Typical ESI-MS parameters:
-
Capillary voltage: 3-4 kV
-
Cone voltage: 20-40 V
-
Source temperature: 100-150 °C
-
Desolvation gas flow: 500-800 L/hr
-
-
Analyze the resulting spectrum to identify the peak corresponding to the expected molecular weight of the linker. High-resolution mass spectrometry can be used to confirm the elemental composition.[5][6][7][8]
Visualizing the PROTAC Mechanism of Action
The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and a typical experimental workflow for their analysis.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[9][10][11][12][13]
Caption: A typical experimental workflow for the evaluation of PROTACs.
References
- 1. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]
- 2. Bromoacetamido-PEG3-azide, 940005-81-2 | BroadPharm [broadpharm.com]
- 3. Bromoacetamido-PEG3-N3 | CAS:940005-81-2 | Biopharma PEG [biochempeg.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. tecan.com [tecan.com]
- 7. uab.edu [uab.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Bromoacetamido-PEG2-AZD
Researchers and scientists handling Bromoacetamido-PEG2-AZD must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling
Prior to disposal, it is critical to handle this compound with appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety eyewear complying with an approved standard should be used when a risk assessment indicates this is necessary to avoid exposure to liquid splashes, mists, gases or dusts.[2] |
| Hand Protection | Wear protective gloves. |
| Skin and Body Protection | Wear protective clothing. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical aid.[1]
-
After skin contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical advice if irritation occurs.[1]
-
After eye contact: Immediately flush open eyes with running water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[1]
Step-by-Step Disposal Procedure
The primary disposal route for this compound is through an approved waste disposal plant.[1] Do not allow the product to enter drains, other waterways, or soil.[1]
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this waste into a dedicated, properly labeled hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the chemical name: "this compound".
-
-
Containerization:
-
Use a suitable, leak-proof, and sealable container for waste collection.
-
Keep the container tightly closed when not in use.[1]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The recommended storage condition for the pure product is -20°C.[3][4]
-
-
Spill Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Consult local, state, and federal regulations to ensure full compliance with disposal requirements.[1]
-
Provide the waste management company with a copy of the Safety Data Sheet (SDS) for this compound or a similar compound like Bromoacetamido-PEG2-Azide.
-
Experimental Workflow: Disposal Protocol
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
